Iopamidol
Description
This compound is a contrast agent developed by Bracco with nonionic, low-osmolar properties.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is an organic iodine compound and used as a non-ionic water soluble radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and is indicated for glioma and hypothalamic neoplasm and has 4 investigational indications.
A non-ionic, water-soluble contrast agent which is used in myelography, arthrography, nephroangiography, arteriography, and other radiological procedures.
See also: Iohexol (related); Iothalamic Acid (related); Ioxaglic Acid (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXYNRDCRIARQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023158 | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
60166-93-0, 66108-95-0 | |
| Record name | Iopamidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopamidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iohexol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at about 300 °C without melting | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Iopamidol for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iopamidol is a second-generation, non-ionic, low-osmolar iodinated contrast agent that has been a cornerstone of radiological imaging for decades. Its primary mechanism of action for in vivo imaging is the attenuation of X-rays, a physical phenomenon directly related to its high concentration of covalently bound iodine atoms. This property allows for the enhanced visualization of vascular structures and soft tissues in computed tomography (CT) and other X-ray-based imaging modalities. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function and application in a research and drug development context.
Core Mechanism of Action: X-Ray Attenuation
The fundamental principle behind this compound's efficacy as a contrast agent lies in its ability to absorb X-rays more effectively than the surrounding biological tissues. This compound is a tri-iodinated derivative of benzoic acid, and it is the high atomic number of iodine (Z=53) that is pivotal to its function.[1]
When a beam of X-rays passes through the body, different tissues attenuate the beam to varying degrees. Tissues of higher density and/or higher average atomic number, such as bone, absorb more X-rays and thus appear brighter on a radiograph. Soft tissues, being composed primarily of elements with low atomic numbers (e.g., carbon, hydrogen, oxygen), exhibit minimal X-ray absorption.
Upon intravascular administration, this compound is distributed throughout the bloodstream and the extracellular fluid. In the regions where it accumulates, the concentration of high-atomic-number iodine atoms significantly increases the overall attenuation of X-rays in those tissues. This differential absorption between the this compound-containing structures and the surrounding tissues creates a marked increase in contrast, enabling clear delineation of anatomical details that would otherwise be indistinguishable.
The non-ionic nature of this compound means it does not dissociate into ions in solution, a key feature that contributes to its lower osmolality compared to older ionic contrast agents. This reduced osmolality is associated with a better safety profile, including a lower incidence of adverse effects such as pain and discomfort upon injection.
Physicochemical and Pharmacokinetic Properties
The performance of this compound as an in vivo imaging agent is intrinsically linked to its physicochemical and pharmacokinetic properties. These properties determine its behavior in biological systems and its effectiveness in enhancing image contrast.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Property | This compound 41% (200 mgI/mL) | This compound 51% (250 mgI/mL) | This compound 61% (300 mgI/mL) | This compound 76% (370 mgI/mL) |
| Iodine Concentration (mg/mL) | 200 | 250 | 300 | 370 |
| Osmolality (mOsm/kg water) at 37°C | 413 | 524 | 616 | 796 |
| Viscosity (cP) at 37°C | 2.0 | 3.0 | 4.7 | 9.4 |
| Specific Gravity at 37°C | 1.227 | 1.281 | 1.339 | 1.405 |
Source:
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults and Patients with Renal Impairment
| Parameter | Healthy Subjects | Patients with Mild Renal Failure | Patients with Severe Renal Failure | Patients on Peritoneal Dialysis |
| Plasma Half-life (t½) | ~2 hours | 4.24 hours | 10.03 hours | 33.3 - 37.9 hours |
| Total Body Clearance | ~8 L/h | Decreased | Significantly Decreased | 0.377 L/h |
| Excretion | >90% excreted unchanged in urine within 24 hours | Prolonged | Significantly Prolonged | Primarily via dialysis |
Source:
Plasma Protein Binding: this compound exhibits a low propensity for binding to plasma proteins. In vitro studies have demonstrated no significant binding to serum or plasma proteins. This characteristic is crucial as it ensures that the majority of the administered dose is freely available in the circulation and extracellular fluid to provide contrast, and is readily available for renal filtration.
Experimental Protocols
In Vivo CT Imaging in an Animal Model (Generic Protocol)
This protocol provides a generalized workflow for performing contrast-enhanced CT imaging in a small animal model, such as a rabbit or rodent, to assess tissue perfusion or vascularity.
Materials:
-
This compound formulation (e.g., Isovue-370, 370 mgI/mL)
-
Small animal CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheterization supplies (e.g., 24G catheter)
-
Saline solution
-
Animal monitoring equipment (e.g., pulse oximeter, rectal temperature probe)
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Place a catheter in a suitable blood vessel (e.g., marginal ear vein in a rabbit or tail vein in a rodent) for the administration of the contrast agent.
-
Pre-Contrast Imaging: Acquire a baseline, non-contrast CT scan of the region of interest. This will serve as a reference for subsequent contrast-enhanced images.
-
Contrast Administration: Administer a bolus injection of this compound at a dose appropriate for the animal's weight (e.g., 1-2 mL/kg). The injection should be followed by a saline flush to ensure the entire dose is delivered to the circulation.
-
Dynamic or Post-Contrast Imaging: Immediately following the injection, initiate a series of dynamic scans to capture the arterial, venous, and delayed phases of contrast enhancement. Alternatively, a single scan can be acquired at a specific time point post-injection depending on the experimental goals.
-
Image Analysis: Analyze the acquired images to quantify the change in Hounsfield Units (HU) in the region of interest over time. This data can be used to generate time-density curves and derive perfusion parameters.
-
Animal Recovery: Monitor the animal until it has fully recovered from anesthesia.
Measurement of this compound Renal Clearance in Humans (Clinical Research Protocol Outline)
This protocol outlines the key steps involved in a clinical research study to determine the renal clearance of this compound, a measure of glomerular filtration rate (GFR).
Study Design:
-
Open-label, single-dose pharmacokinetic study.
-
Enrollment of healthy volunteers and/or patients with varying degrees of renal function.
Procedure:
-
Inclusion/Exclusion Criteria: Define specific criteria for participant enrollment, including age, BMI, and estimated GFR (eGFR). Exclude individuals with a history of allergy to iodinated contrast agents or severe renal impairment.
-
Informed Consent: Obtain written informed consent from all participants before any study-related procedures.
-
Baseline Assessment: Collect baseline demographic data and perform a physical examination. Obtain a baseline blood sample to measure serum creatinine and calculate eGFR.
-
This compound Administration: Administer a single intravenous bolus of a specific this compound formulation (e.g., 50 mL of this compound 370).
-
Blood Sampling: Collect serial blood samples at predetermined time points post-injection (e.g., 10, 30, 60, 120, 240, and 360 minutes).
-
Urine Collection: Collect all urine produced for a defined period (e.g., 24 hours) post-injection to measure the total amount of this compound excreted.
-
Sample Analysis: Analyze the plasma and urine samples to determine the concentration of this compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life, using appropriate compartmental or non-compartmental models. Renal clearance can be calculated from the total amount of this compound excreted in the urine and the area under the plasma concentration-time curve (AUC).
Visualizations
Mechanism of Action and Imaging Workflow
The following diagrams illustrate the conceptual pathway of this compound from administration to image enhancement and its subsequent clearance.
Caption: this compound's journey from injection to image enhancement and renal clearance.
Experimental Workflow for In Vivo Imaging
This diagram outlines a typical experimental workflow for a preclinical in vivo imaging study using this compound.
Caption: A streamlined workflow for preclinical contrast-enhanced imaging studies.
Conclusion
This compound remains a vital tool in diagnostic imaging due to its well-understood mechanism of action, favorable safety profile, and consistent performance. Its function is based on the fundamental physical principle of X-ray attenuation by its iodine atoms. A thorough understanding of its physicochemical properties and pharmacokinetics is essential for its optimal and safe use in both clinical practice and preclinical research. The experimental protocols provided herein offer a framework for the continued investigation and application of this compound in the development of new diagnostic strategies and therapeutic interventions.
References
Iopamidol in Rodents: A Deep Dive into Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of iopamidol, a widely used non-ionic, low-osmolar contrast agent, in rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for the design and interpretation of preclinical imaging studies and for the development of new diagnostic and therapeutic agents.
Core Principles of this compound Pharmacokinetics
This compound is characterized by its rapid distribution into the extracellular fluid following intravenous administration and its primary elimination through the kidneys. It exhibits minimal protein binding and is not significantly metabolized in the body, being excreted largely unchanged in the urine.[1][2] This profile is consistent with other non-ionic contrast agents used in uroangiography.[1]
While specific quantitative pharmacokinetic data for this compound in rodents is not extensively published in readily available literature, the general principles of its behavior can be inferred from studies on similar agents and in other species. The plasma concentration of this compound is expected to follow a multi-compartmental model, with a rapid initial distribution phase followed by a slower elimination phase.
Experimental Methodologies
The following sections detail the typical experimental protocols employed in rodent studies to evaluate the pharmacokinetics and biodistribution of this compound.
Pharmacokinetic Studies
Objective: To determine the time course of this compound concentration in the plasma and calculate key pharmacokinetic parameters.
Animal Models: Male Sprague-Dawley or Wistar rats are commonly used.
Administration:
-
Route: Intravenous (IV) bolus injection is the standard route for assessing the intrinsic pharmacokinetic properties of this compound. The caudal (tail) vein or jugular vein are common injection sites.[3]
-
Dose: The administered dose of this compound should be carefully selected to be within a clinically relevant range and is typically expressed in mg of iodine per kg of body weight.
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-administration. Common time points include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.
-
Blood can be collected via various methods, including tail vein sampling for serial collection in the same animal or terminal cardiac puncture for single time-point collection.[3]
-
Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Method:
-
The concentration of this compound in plasma samples is typically determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
Data Analysis:
-
Plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Biodistribution Studies
Objective: To determine the tissue and organ distribution of this compound at various time points after administration.
Animal Models: Mice (e.g., BALB/c or C57BL/6) or rats are typically used.
Radiolabeling: For quantitative biodistribution studies, this compound is often labeled with a radioactive isotope, such as Iodine-131 (¹³¹I), to enable sensitive detection in tissues.
Administration:
-
Route: Intravenous injection via the tail vein is the most common route.
-
Dose: A known amount of radiolabeled this compound is administered, and the dose is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Tissue Collection:
-
At predetermined time points post-injection (e.g., 1, 4, and 24 hours), animals are euthanized.
-
A comprehensive set of organs and tissues are collected, including the blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain.
-
Each tissue sample is weighed.
Radioactivity Measurement:
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Due to the limited availability of specific quantitative data in the public domain for this compound in rodents, the following tables are presented as templates that would be populated with experimental findings.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | µg/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-inf) | µg*h/mL | Data not available |
| t1/2 (alpha) | h | Data not available |
| t1/2 (beta) | h | Data not available |
| CL | mL/h/kg | Data not available |
| Vd | L/kg | Data not available |
Table 2: Biodistribution of [¹³¹I]this compound in Mice (%ID/g) (Template)
| Organ/Tissue | 1 hour | 4 hours | 24 hours |
| Blood | Data not available | Data not available | Data not available |
| Heart | Data not available | Data not available | Data not available |
| Lungs | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available |
| Kidneys | Data not available | Data not available | Data not available |
| Stomach | Data not available | Data not available | Data not available |
| Intestines | Data not available | Data not available | Data not available |
| Muscle | Data not available | Data not available | Data not available |
| Bone | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available |
Visualizations
The following diagrams illustrate the typical workflows for pharmacokinetic and biodistribution studies of this compound in rodents.
Conclusion
References
Iopamidol as a Chemical Exchange Saturation Transfer (CEST) Agent for In Vivo pH Mapping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies underpinning the use of iopamidol as a Chemical Exchange Saturation Transfer (CEST) agent for non-invasive in vivo pH mapping. This compound, a clinically approved X-ray contrast agent, offers a unique mechanism for pH-sensitive magnetic resonance imaging (MRI) through its distinct, pH-dependent amide proton exchange rates. This document details the core principles, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying processes.
Core Principles of this compound-Based CEST pH Mapping
Chemical Exchange Saturation Transfer (CEST) is an MRI technique that enables the detection of low-concentration molecules with exchangeable protons, such as amide protons (-NH) or hydroxyl protons (-OH), through their interaction with the abundant water protons in tissue. The fundamental principle involves selectively saturating the magnetization of these exchangeable protons using a radiofrequency (RF) pulse at their specific resonance frequency. When these saturated protons exchange with the surrounding water protons, they transfer their saturation to the water pool. This leads to a decrease in the bulk water signal, which can be detected in the MR image.
This compound is particularly well-suited for pH mapping due to the presence of two chemically distinct types of amide protons on its side chains.[1][2] These two proton pools have different resonance frequencies, approximately +4.3 ppm and +5.5 ppm downfield from the water resonance frequency.[3][4][5] Crucially, the rate at which these amide protons exchange with water is highly dependent on the local pH.
The proton exchange process is predominantly base-catalyzed, meaning that as the pH increases, the exchange rate accelerates. The amide protons at +5.5 ppm exhibit a much more rapid increase in exchange rate with rising pH compared to those at +4.3 ppm. This differential pH sensitivity is the cornerstone of ratiometric CEST pH mapping with this compound.
The Ratiometric Approach for Concentration-Independent pH Measurement
A significant challenge in quantitative CEST imaging is that the magnitude of the CEST effect is dependent not only on the exchange rate (and thus pH) but also on the concentration of the agent. To overcome this limitation, a ratiometric approach is employed. This method involves calculating the ratio of the CEST effects at the two different amide proton frequencies (+5.5 ppm and +4.3 ppm). Because the concentration of this compound affects both CEST signals proportionally, taking their ratio effectively cancels out the concentration dependence, resulting in a metric that is primarily sensitive to pH. This ratiometric analysis enables the creation of quantitative pH maps that are independent of the local concentration of the this compound agent.
The following diagram illustrates the fundamental principle of this compound-based ratiometric CEST for pH mapping.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound as a CEST agent, compiled from various studies. These values can vary based on magnetic field strength, temperature, and specific imaging parameters.
Table 1: this compound Amide Proton Properties and pH Sensing Range
| Parameter | Value | Notes | Source |
| Amide Proton Chemical Shifts | ~4.3 ppm and ~5.5 ppm | Relative to water resonance. | ,, |
| Exchange Mechanism | Predominantly Base-Catalyzed | Exchange rate increases with pH. | , |
| In Vitro pH Detection Range (7T) | 5.5 - 7.4 | Ratiometric approach. | |
| In Vitro pH Detection Range (4.7T) | 5.5 - 7.5 | Using a generalized ratiometric approach. | , |
| In Vitro pH Detection Range (14T) | 6.0 - 7.6 |
Table 2: Reported In Vivo Renal pH Values in Rodent Models Using this compound CEST
| Renal Region | Mean pH ± SD | Animal Model | Magnetic Field | Source |
| Cortex | 7.0 ± 0.1 | Rat | 4.7 T | , |
| Medulla | 6.8 ± 0.1 | Rat | 4.7 T | , |
| Calyx | 6.5 ± 0.2 | Rat | 4.7 T | , |
| Cortex | 7.02 ± 0.06 | Rat | Not Specified | |
| Medulla | 6.71 ± 0.10 | Rat | Not Specified | |
| Calyx | 6.20 ± 0.24 | Rat | Not Specified |
Table 3: Base-Catalyzed Chemical Exchange Rate Constants (ksw)
| Amide Proton Group | Exchange Rate Equation | Notes | Source |
| 2-hydroxypropanamido (~5.5 ppm) | ksw = 1.2 * 10(pH - 4.1) | Derived from multi-site analysis. | , |
| Amide (~4.3 ppm) | ksw = 1.2 * 10(pH - 4.6) | Derived from multi-site analysis. | , |
Detailed Experimental Protocols
This section provides standardized protocols for performing this compound-based CEST pH mapping, covering both in vitro phantom preparation for calibration and in vivo imaging procedures. These protocols are synthesized from methodologies described in the literature.
In Vitro Phantom Preparation and Calibration
Objective: To create a series of this compound phantoms with known pH values to establish a calibration curve correlating the CEST ratio to pH.
Materials:
-
This compound solution (e.g., clinical grade Isovue-370)
-
Phosphate-buffered saline (PBS) or 10 mM HEPES buffer
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH titration
-
Calibrated pH meter
-
MRI-compatible phantom vials/tubes
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a desired concentration (e.g., 20-40 mM) in PBS or HEPES buffer.
-
pH Titration: Aliquot the stock solution into separate vials. Carefully titrate the pH of each vial to cover the desired physiological range (e.g., from pH 5.5 to 8.0 in increments of 0.5 pH units) using small amounts of HCl or NaOH.
-
Verification: Verify the final pH of each solution using a calibrated pH meter at a constant temperature (e.g., 37°C).
-
Phantom Assembly: Transfer the pH-adjusted solutions into MRI-compatible tubes and arrange them in a phantom holder.
-
Temperature Control: Place the phantom in the MRI scanner and allow it to equilibrate to the target temperature (typically 37°C) before imaging.
In Vivo Imaging Protocol (Rodent Model)
Objective: To acquire CEST MRI data in a living animal model to generate in vivo pH maps of a target organ (e.g., kidney, tumor) following this compound administration.
Animal Preparation:
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) using a suitable anesthetic (e.g., isoflurane).
-
Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for this compound administration.
-
Positioning: Position the animal in the MRI scanner, ensuring the region of interest is at the isocenter of the magnet.
-
Physiological Monitoring: Monitor the animal's vital signs (respiration, temperature) throughout the experiment and maintain body temperature using a warming system.
This compound Administration:
-
Administer this compound via the catheter. A common protocol involves an initial bolus injection followed by a continuous infusion to maintain a steady-state concentration in the tissue of interest during imaging.
MRI Data Acquisition:
-
Pre-Contrast Scans: Acquire anatomical reference images (e.g., T2-weighted) and a baseline (pre-contrast) CEST scan before this compound injection.
-
CEST Sequence Parameters:
-
Pulse Sequence: Typically a single-shot spin-echo echo-planar imaging (SE-EPI) sequence is used.
-
Saturation: Use a train of RF saturation pulses. The power (B1) and duration of these pulses are critical parameters. A generalized approach may use two different B1 levels (e.g., 1.0 µT and 2.0 µT) to acquire two separate Z-spectra, which can extend the pH detection range.
-
Frequency Offsets: Acquire a series of images with the saturation pulse applied at different frequency offsets relative to the water resonance. The range should cover both amide proton peaks and extend to a reference point far from resonance (e.g., ±7 ppm).
-
-
Post-Contrast Scans: Begin post-contrast CEST data acquisition after this compound administration.
-
B0 Correction: Acquire a water saturation shift referencing (WASSR) map with a low B1 power (e.g., 0.3 µT) to measure and correct for B0 field inhomogeneities.
Data Analysis Workflow
The following diagram outlines the logical workflow for processing the acquired CEST data to generate a quantitative pH map.
Analysis Steps:
-
B0 Correction: Correct the Z-spectra for B0 field inhomogeneities on a pixel-by-pixel basis using the acquired WASSR map.
-
Lorentzian Fitting: Fit the corrected Z-spectrum for each voxel to a multi-pool Lorentzian model. This model separates the contributions from direct water saturation, magnetization transfer, and the individual CEST effects from the two this compound amide proton pools. This step is crucial for resolving the overlapping CEST signals.
-
Calculate CEST Ratio: From the fitting results, determine the amplitudes of the CEST effects at +4.3 ppm and +5.5 ppm. Calculate the ratiometric value (e.g., ST(5.5 ppm) / ST(4.3 ppm)) for each voxel.
-
Generate pH Map: Apply the in vitro calibration curve to the ratiometric map to convert the ratio values into pH values on a pixel-by-pixel basis, generating the final quantitative pH map.
Conclusion
This compound-based CEST MRI is a powerful, non-invasive technique for quantitative in vivo pH mapping. Its foundation lies in the differential, base-catalyzed chemical exchange rates of its two distinct amide proton pools. By employing a ratiometric analysis, it is possible to generate pH maps that are independent of agent concentration, providing a robust tool for preclinical research in areas such as oncology, nephrology, and metabolic diseases. The successful implementation of this technique relies on careful experimental design, including the use of appropriate imaging parameters and a rigorous data analysis workflow incorporating B0 correction and multi-pool Lorentzian fitting. This guide provides the fundamental principles and practical protocols to aid researchers in applying this promising molecular imaging technique.
References
- 1. This compound as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys: In vivo studies in mice at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Generalized Ratiometric Chemical Exchange Saturation Transfer (CEST) MRI Approach for Mapping Renal pH using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratiometric chemical exchange saturation transfer pH mapping using two iodinated agents with nonequivalent amide protons and a single low saturation power - Tao - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. Ratiometric chemical exchange saturation transfer pH mapping using two iodinated agents with nonequivalent amide protons and a single low saturation power - PMC [pmc.ncbi.nlm.nih.gov]
Iopamidol for Blood-Brain Barrier Disruption Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Iopamidol, a nonionic, low-osmolar contrast agent, in studies investigating the disruption of the blood-brain barrier (BBB). While traditionally considered to have a minimal effect on the BBB compared to older ionic agents, recent research demonstrates that this compound can induce a controlled and transient opening of the barrier, offering potential applications in enhancing drug delivery to the central nervous system. This document outlines the experimental protocols, quantitative data, and cellular mechanisms associated with this compound-induced BBB disruption.
Core Concepts and Mechanisms of Action
This compound's primary mechanism for inducing blood-brain barrier disruption (BBBD) is attributed to its hyperosmotic properties. The intracarotid or high-concentration intravenous administration of this compound creates an osmotic gradient that draws water out of the endothelial cells of the brain capillaries, causing them to shrink. This cellular shrinkage is believed to mechanically stress the tight junctions between the endothelial cells, leading to a temporary and reversible increase in paracellular permeability.
Beyond the osmotic effect, evidence suggests a more direct cellular impact. Studies have shown that this compound can induce BBB dysfunction independent of osmotic pressure. This involves the activation of specific intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which modulates the expression and organization of critical tight junction proteins.
Quantitative Data on this compound-Induced BBB Disruption
The following tables summarize quantitative data from key in vitro and in vivo studies, providing insights into the extent and dynamics of this compound-induced BBB disruption.
In Vitro Studies
Table 1: Effect of this compound on In Vitro BBB Model Integrity
| Parameter | This compound Concentration (mgI/mL) | Time Point | Observation | Reference |
| Transendothelial Electrical Resistance (TEER) | 15 | 6 h | Significant decrease in TEER | [1] |
| 30 | 6 h | Significant decrease in TEER (sustained up to 72 h) | [1] | |
| Cell Viability (Rat Brain Endothelial Cells) | 0 - 30 | 24 h | Dose-dependent decrease in cell viability | [2] |
| Claudin-5 Expression | 30 | 24 h | Significant decrease in protein expression | [2] |
| ZO-1 and Claudin-5 Pericellular Pattern | 30 | 24 h | Disruption of continuous pericellular pattern | [2] |
In Vivo Studies
Table 2: Quantification of this compound-Induced BBB Disruption in Animal Models
| Animal Model | This compound Administration | Tracer/Method | Quantitative Measurement | Reference |
| Rabbit | Intracarotid injection (300 mgI/mL) | 99mTechnetium-DTPA | Extravasation Index: 1.29 +/- 0.77 (vs. 0.37 +/- 0.13 for saline) | |
| Intracarotid injection (300 mgI/mL) | Evans Blue Staining | Blue staining observed in 3 out of 10 animals | ||
| Canine | Intracarotid injection (280 mgI/mL) | Evans Blue Staining | No significant Evans blue staining observed | |
| Intracarotid injection (280 mgI/mL) | Computed Tomography (CT) | No significant difference in CT enhancement compared to control hemisphere |
Signaling Pathways in this compound-Induced BBBD
This compound has been shown to modulate the MAPK signaling pathway in brain endothelial cells. This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis, and importantly, the integrity of tight junctions. The key finding is that this compound treatment leads to a decrease in the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and a simultaneous increase in the phosphorylation of p38 MAPK. This shift in MAPK signaling is associated with the downregulation and disorganization of tight junction proteins like claudin-5 and ZO-1, ultimately leading to increased BBB permeability.
Caption: this compound-induced MAP kinase signaling cascade in brain endothelial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro BBB Disruption Model
This protocol is based on studies using primary rat brain endothelial cells (RBECs).
1. Cell Culture and In Vitro BBB Model Assembly:
-
Culture primary RBECs on collagen-coated inserts in a co-culture system with rat pericytes or astrocytes on the bottom of the well.
-
Maintain the cultures until a high transendothelial electrical resistance (TEER) is achieved, indicating the formation of a tight barrier.
2. This compound Treatment:
-
Prepare this compound solutions at various concentrations (e.g., 3, 15, 30 mgI/mL) in the cell culture medium.
-
A mannitol solution (e.g., 62 mM) can be used as an osmolarity control.
-
Apply the this compound or control solutions to the abluminal (bottom) or luminal (top) side of the endothelial cell monolayer.
-
Incubate for specified time periods (e.g., 6, 24, 48, 72 hours).
3. Assessment of BBB Integrity:
-
TEER Measurement: Measure the TEER at different time points using an epithelial volt-ohm meter. A decrease in TEER indicates a loss of barrier integrity.
-
Permeability Assay: Add a fluorescent tracer (e.g., sodium fluorescein) to the luminal chamber and measure its appearance in the abluminal chamber over time to quantify paracellular permeability.
4. Cellular and Molecular Analysis:
-
Cell Viability: Perform a cell viability assay (e.g., Cell Counting Kit-8) to assess the cytotoxicity of this compound.
-
Immunocytochemistry: Fix the cells and stain for tight junction proteins (e.g., ZO-1, claudin-5) to visualize their localization and organization at cell-cell junctions.
-
Western Blotting: Lyse the cells and perform Western blot analysis to quantify the expression levels of total and phosphorylated forms of MAPK proteins (ERK, p38) and tight junction proteins.
Caption: Experimental workflow for in vitro this compound BBBD studies.
In Vivo BBB Disruption Model (Rabbit)
This protocol is a generalized representation based on intracarotid injection studies.
1. Animal Preparation:
-
Anesthetize a New Zealand white rabbit according to an approved institutional animal care and use committee protocol.
-
Surgically expose the common carotid artery.
2. Intracarotid Injection:
-
Catheterize the common carotid artery.
-
Infuse this compound (e.g., 300 mgI/mL) or isotonic saline (control) into the carotid artery. The injection rate and volume can be varied (e.g., bolus injection over 30 seconds).
3. BBB Permeability Assessment:
-
Tracer Administration: Prior to or immediately after the this compound infusion, intravenously inject a BBB permeability tracer.
-
Evans Blue: A dye that binds to albumin. Extravasation into the brain parenchyma can be visualized post-mortem.
-
99mTechnetium-DTPA (Tc-DTPA): A radiotracer. Extravasation can be quantified by measuring radioactivity in brain tissue samples.
-
-
Tissue Collection and Analysis:
-
After a set circulation time, euthanize the animal and perfuse the brain to remove intravascular tracer.
-
For Evans Blue, visually inspect the brain for blue staining.
-
For Tc-DTPA, dissect the brain into regions, weigh the samples, and measure radioactivity using a gamma counter. Calculate an extravasation index by comparing the radioactivity in the injected hemisphere to the control hemisphere or to a reference tissue.
-
Conclusion
This compound presents a valuable tool for investigating the mechanisms of blood-brain barrier disruption and for exploring strategies to enhance central nervous system drug delivery. Its effects are dose-dependent and involve both osmotic and direct cellular signaling mechanisms. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in this field. Further research is warranted to fully elucidate the signaling pathways and to optimize this compound-based protocols for therapeutic applications.
References
Iopamidol In Vitro Stability and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent extensively used in diagnostic imaging procedures. Ensuring its stability and understanding its degradation profile is paramount for the quality, safety, and efficacy of pharmaceutical formulations. This technical guide provides a comprehensive overview of the in vitro stability of this compound, detailing its primary degradation pathways, the resulting degradation products, and the analytical methodologies for their identification and quantification.
This compound's chemical structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are therefore a critical component of its development and quality control, helping to establish stability-indicating analytical methods.[2] A target degradation of 5-20% is generally considered optimal in such studies to ensure the generated degradation products are representative of those that could form under normal storage conditions.[2]
Primary Degradation Pathways
Forced degradation studies have elucidated several key pathways for this compound degradation in vitro:
-
Hydrolysis: The amide linkages in the this compound molecule are susceptible to hydrolysis under both acidic and basic conditions.[1] This leads to the cleavage of the side chains from the tri-iodinated benzene ring, forming corresponding carboxylic acid and amine derivatives.[3] Alkaline conditions typically result in a faster rate of hydrolysis compared to acidic conditions.
-
Oxidation: this compound is susceptible to oxidative stress, often induced by agents like hydrogen peroxide. Potential sites for oxidation include the secondary alcohol groups on the side chains, which can form ketone derivatives, and the aromatic ring, which can undergo hydroxylation. Another notable transformation is the oxidation of the amino group to a nitro group.
-
Photodegradation: Exposure to UV light can induce the degradation of this compound. The primary mechanisms of photodegradation are deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation, which involves the addition of hydroxyl groups. The rate of photodegradation is influenced by the intensity of the UV irradiation.
-
Thermal Degradation: this compound is relatively stable to heat in an aqueous solution. However, prolonged exposure to high temperatures may lead to a slow hydrolysis of the amide bonds. Significant degradation is not typically observed under standard thermal stress conditions.
Summary of Degradation Products
The following table summarizes the types of degradation products identified under various stress conditions. The precise quantification of each degradation product is highly dependent on the specific experimental conditions.
| Stress Condition | Primary Degradation Pathway(s) | Key Degradation Products |
| Acidic/Basic Hydrolysis | Hydrolysis of amide linkages | Cleavage of side chains |
| **Oxidative (e.g., H₂O₂) ** | Oxidation | Nitro-derivatives, Hydroxylated derivatives, Ketone derivatives from side-chain alcohol oxidation |
| Photolytic (UV Exposure) | Deiodination, Hydroxylation | Desdiiodo this compound (mono- and di-iodinated derivatives), Hydroxylated derivatives |
| Thermal | Slow hydrolysis of amide bonds | Minimal degradation, primarily hydrolysis products |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical protocols for forced degradation studies of this compound.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as purified water. Aliquots of this stock solution are then subjected to the different stress conditions. A control sample, protected from the stressor, is maintained under ambient conditions for comparison.
Forced Degradation Protocols
The following protocols are designed to achieve a target degradation of 5-20%.
1. Acid Hydrolysis
-
Objective: To evaluate degradation via acid-catalyzed hydrolysis.
-
Protocol:
-
Dissolve this compound to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Heat the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
2. Base Hydrolysis
-
Objective: To evaluate degradation via base-catalyzed hydrolysis.
-
Protocol:
-
Dissolve this compound to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).
-
Maintain the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M Hydrochloric Acid (HCl) before analysis.
-
3. Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Protocol:
-
Dissolve this compound to a final concentration of 1 mg/mL.
-
Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
4. Thermal Degradation
-
Objective: To evaluate the effect of heat on this compound stability.
-
Protocol (Solution State):
-
Dissolve this compound in a suitable solvent (e.g., water) to a final concentration of 1 mg/mL.
-
Heat the solution at 80°C, protecting it from light.
-
Sample at various time points (e.g., 1, 3, 5 days), cool to room temperature, and analyze.
-
-
Protocol (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Expose to dry heat in an oven at a temperature above the accelerated stability condition (e.g., 80°C).
-
Sample at various time points, dissolve in a suitable solvent, and analyze.
-
5. Photolytic Degradation
-
Objective: To assess the impact of UV light on this compound stability.
-
Protocol:
-
Expose a solution of this compound (1 mg/mL in water) to UV light (e.g., 254 nm) in a photostability chamber.
-
Withdraw aliquots at specified time points.
-
Analytical Methodology
A validated stability-indicating analytical method is required to separate and quantify the intact this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Typical HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV at approximately 240 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound forced degradation studies.
This compound Degradation Pathways
Caption: Primary in vitro degradation pathways of this compound.
References
The Unconventional Role of Iopamidol in Preclinical Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol, a well-established non-ionic, low-osmolar iodinated contrast agent, is conventionally used in clinical practice to enhance the visibility of internal structures during radiographic procedures. Its primary function lies in diagnostics, where it serves as a critical tool for visualizing vasculature and organs in computed tomography (CT) and angiography. However, emerging preclinical evidence suggests a potential, albeit unconventional, role for this compound and other iodinated contrast media beyond imaging, hinting at direct effects on cancer cell biology. This technical guide synthesizes the current, albeit limited, preclinical data on the use of this compound in cancer models, focusing on its potential cytotoxic effects, modulation of signaling pathways, and the experimental frameworks utilized in these investigations. While research in this area is still in its nascent stages, the available data warrants a closer examination of this compound's multifaceted interactions within the tumor microenvironment.
I. Data Presentation: Quantitative Effects of this compound on Cancer Cells
The current body of research on the direct anti-cancer effects of this compound is not extensive. However, a key study has highlighted its cytotoxic potential, particularly in the context of multidrug resistance. The following table summarizes the available quantitative data.
| Cell Line | Drug Resistance Status | This compound Efficacy Relative to Sensitive Cells | Reference |
| K562/Dox | Multidrug-Resistant (Doxorubicin) | ~2-fold higher | [1][2] |
| K562 | Sensitive | Baseline | [1][2] |
Table 1: In Vitro Cytotoxicity of this compound in a Multidrug-Resistant Cancer Cell Line. This table illustrates the differential cytotoxic effect of this compound on multidrug-resistant (MDR) K562/Dox cells compared to their drug-sensitive K562 counterparts. The approximately two-fold higher efficacy in MDR cells suggests a potential vulnerability that could be exploited.[1]
It is important to note that comprehensive dose-response curves and IC50 values for this compound across a wide range of cancer cell lines are not yet available in the public domain. The existing data points to a selective effect that merits further investigation.
II. Experimental Protocols
The methodologies employed in preclinical studies investigating this compound's effects on cancer cells are crucial for reproducibility and further exploration. Below are detailed protocols based on the available literature.
In Vitro Cytotoxicity Assay
This protocol is based on the methodology used to assess the cytotoxicity of this compound against the K562 and K562/Dox cell lines.
1. Cell Culture:
- Human chronic myelogenous leukemia cell lines K562 (drug-sensitive) and K562/Dox (doxorubicin-resistant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. This compound Preparation:
- A stock solution of this compound is prepared by dissolving it in the cell culture medium to the desired concentration.
3. Cytotoxicity Assessment (Resazurin Reduction Assay):
- Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
- Varying concentrations of this compound are added to the wells.
- The plates are incubated for 48-72 hours.
- Resazurin solution is added to each well, and the plates are incubated for another 4 hours.
- The fluorescence or absorbance is measured using a microplate reader to determine cell viability.
4. Data Analysis:
- Cell viability is expressed as a percentage of the untreated control.
- IC50 values (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curves.
In Vivo Tumor Model for Imaging Extracellular pH
While not a therapeutic study, the following protocol for using this compound to measure tumor pH provides a framework for in vivo administration and imaging in preclinical cancer models.
1. Animal Model:
- Orthotopic pancreatic tumor models are established by surgically implanting pancreatic cancer cells (e.g., KPC961 or Panc02) into the pancreas of immunodeficient mice.
2. This compound Administration:
- Intravenous (IV) Infusion: A bolus of 200 µl of this compound is administered via a tail vein catheter, followed by a continuous infusion at 400 µl/hr.
- Intraperitoneal (IP) Bolus Injection: A single bolus of this compound is injected into the peritoneal cavity.
3. Imaging:
- Chemical Exchange Saturation Transfer-Magnetic Resonance Imaging (CEST-MRI): This technique is used to measure the extracellular pH of the tumor. This compound's amide protons have a pH-dependent exchange rate with water, which can be detected by CEST-MRI.
- Computed Tomography (CT): Time-resolved CT imaging is used to evaluate the uptake and distribution of this compound within the tumor.
4. Data Analysis:
- CEST-MRI data is processed to generate pH maps of the tumor.
- CT images are analyzed to quantify the change in Hounsfield Units (ΔHU) over time, indicating the concentration of this compound in the tumor.
III. Visualization of Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Iodinated Contrast Media
While specific signaling pathways directly modulated by this compound's anti-cancer effects are not yet fully elucidated, a review of iodinated contrast media suggests potential involvement of key cancer-related pathways. The following diagram illustrates a hypothetical model of these interactions.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the logical flow of an experiment designed to test the cytotoxic effects of this compound on cancer cells.
IV. Discussion and Future Directions
The preliminary findings on this compound's cytotoxic effects, particularly against multidrug-resistant cancer cells, open up an intriguing, albeit nascent, avenue of research. The observation that a compound designed for imaging could possess selective anti-cancer properties warrants further investigation into its mechanism of action.
The suggested modulation of key signaling pathways such as mTOR, ERK, p38, and JNK by iodinated contrast media provides a plausible molecular basis for these observations. Downregulation of pro-proliferative pathways (mTOR and ERK) coupled with the activation of pro-apoptotic pathways (p38 and JNK) would be a potent combination for inducing cancer cell death. However, it is imperative to move from these general observations for a class of compounds to specific, rigorous mechanistic studies for this compound itself.
Future research should focus on several key areas:
-
Comprehensive In Vitro Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.
-
In Vivo Therapeutic Studies: Designing and executing preclinical studies in animal models (e.g., xenografts, patient-derived xenografts) to assess this compound's ability to inhibit tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms by which this compound exerts its cytotoxic effects, including detailed analysis of its impact on the mTOR, ERK, p38, and JNK signaling pathways, as well as its potential effects on other cellular processes like angiogenesis and the tumor microenvironment.
-
Structure-Activity Relationship Studies: Exploring whether the observed anti-cancer effects are unique to this compound or a general property of non-ionic iodinated contrast agents, and identifying the key structural features responsible for this activity.
Conclusion
While this compound's established role is in diagnostic imaging, the preclinical data, though sparse, suggests a potential off-label application in oncology that is worthy of deeper exploration. The selective cytotoxicity against multidrug-resistant cells is a particularly compelling finding that could have significant clinical implications if validated and further understood. This technical guide provides a summary of the current knowledge and a framework for future research to unravel the unconventional anti-cancer potential of this compound. The journey from a diagnostic tool to a potential therapeutic agent is long and requires rigorous scientific inquiry, but the initial clues are promising and encourage a new perspective on this well-known compound.
References
The Use of Iopamidol in Longitudinal Animal Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in clinical and preclinical imaging. Its favorable safety profile and effective contrast enhancement properties make it a valuable tool for longitudinal studies in animal models, enabling researchers to non-invasively monitor disease progression, therapeutic response, and physiological changes over time. This guide provides a comprehensive overview of the applications, experimental protocols, and underlying mechanisms associated with the use of this compound in preclinical longitudinal research.
Core Applications in Animal Models
This compound is a versatile contrast agent employed in various longitudinal imaging modalities, primarily in contrast-enhanced computed tomography (CT) and, more recently, in chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) for pH mapping. Its applications in animal models span multiple therapeutic areas:
-
Oncology: To visualize and quantify tumor growth, vascularity, and response to therapy in xenograft and patient-derived xenograft (PDX) models.[1]
-
Nephrology: To assess kidney function through the measurement of Glomerular Filtration Rate (GFR).[2][3]
-
Cardiovascular Research: For the visualization of cardiac structures and blood vessels to monitor cardiovascular diseases.
-
Neuroscience: To investigate the integrity of the blood-brain barrier (BBB).[4]
The choice of animal model and imaging modality is dictated by the specific research question. Rodent models (mice and rats) are most common in preclinical studies due to their genetic tractability and relatively low cost.
Quantitative Data Presentation
Pharmacokinetic Parameters of this compound in Various Animal Models
The pharmacokinetic profile of this compound varies across different animal species, which is a critical consideration for designing longitudinal studies. Slower clearance may allow for longer imaging windows, while faster clearance may be advantageous for studies requiring frequent repeated administrations.
| Animal Model | Administration Route | Dose | Elimination Half-life (t½) | Total Clearance | Key Findings & Reference |
| Common Carp (Cyprinus carpio) | Intravenous | 480 mg I/kg | 20.39 hours | 3.04 ml/hr per kilogram | Prolonged half-life compared to mammals.[5] |
| Dog | Intrathecal | Not specified | ~22 hours (from brain parenchyma) | Not specified | Slow clearance from the central nervous system. |
| Rabbit | Intravenous | Not specified | Not specified | Not specified | Primarily renal excretion. |
| Human (for comparison) | Intravenous | 50 ml (this compound 370) | 1.67 hours (healthy) | 0.11 L/h/kg (healthy) | Clearance decreases significantly with renal impairment. |
CT Contrast Enhancement with this compound
The degree of contrast enhancement, measured in Hounsfield Units (HU), is a key parameter in CT imaging. This enhancement is dependent on the dose of this compound, the tissue type, and the timing of the scan.
| Animal Model | Target Organ/Tissue | This compound Dose | Peak Enhancement (HU) | Time to Peak | Reference |
| Cloudy Catshark | Ventricular Cavity & Kidneys | 700 mg of iodine/kg | Not specified | 30 minutes | |
| Cloudy Catshark | Liver | 700 mg of iodine/kg | Not specified | 200 days | |
| Cloudy Catshark | Gallbladder & Ovarian Follicles | 700 mg of iodine/kg | Not specified | 6 days | |
| Rabbit | Thoracic Vasculature | 540 mg element/kg | Superior to this compound at 6, 40, and 75s post-injection with a novel agent | Not specified |
Experimental Protocols
Glomerular Filtration Rate (GFR) Measurement in Rodents
Measuring GFR is a common application of this compound in longitudinal studies of kidney function.
Objective: To determine the rate at which the kidneys filter this compound from the blood, providing an indicator of renal function.
Materials:
-
This compound (e.g., Isovue-370)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., microcapillary tubes, needles)
-
Analytical equipment for measuring this compound concentration in plasma (e.g., HPLC)
Procedure:
-
Animal Preparation: Acclimate the animals to the experimental conditions. For conscious animal studies, ensure they are accustomed to restraint if necessary. For anesthetized studies, induce and maintain anesthesia.
-
Baseline Blood Sample: Collect a small volume of blood (e.g., 10-15 µL) from the tail vein or other appropriate site before this compound administration.
-
This compound Administration: Administer a single intravenous bolus of this compound. A typical dose for rats is 129.4 mg of iohexol (a similar non-ionic contrast agent), with adjustments made for this compound based on iodine concentration.
-
Serial Blood Sampling: Collect blood samples at multiple time points after injection. For rats, typical time points are 20, 40, 120, and 140 minutes. For mice, time points of 15, 35, 55, and 75 minutes have been used with iohexol.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
This compound Quantification: Measure the concentration of this compound in the plasma samples using a validated analytical method such as HPLC.
-
GFR Calculation: Calculate the GFR using a pharmacokinetic model (e.g., a one- or two-compartment model) based on the plasma clearance of this compound.
Assessment of Blood-Brain Barrier (BBB) Permeability
This compound can be used to assess disruptions in the BBB, as its extravasation into the brain parenchyma is indicative of increased permeability.
Objective: To qualitatively or quantitatively assess the integrity of the BBB.
Materials:
-
This compound
-
Imaging modality (CT or MRI)
-
Anesthetic
-
Evans blue dye or radiolabeled tracers (e.g., 99mTc-DTPA) for validation
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the imaging scanner.
-
Pre-contrast Imaging: Acquire baseline CT or MR images of the brain.
-
This compound Administration: Administer this compound via intracarotid or intravenous injection. The route and dose will depend on the specific research question. For example, a study in rabbits used an intracarotid injection of this compound at 300 mgI/ml.
-
Post-contrast Imaging: Acquire a series of images at different time points after this compound administration.
-
Image Analysis: Compare the pre- and post-contrast images to detect enhancement in the brain parenchyma. The degree and location of enhancement indicate the extent of BBB disruption.
-
Quantitative Analysis (Optional): For a more quantitative assessment, the percentage of relative enhancement can be calculated in specific regions of interest.
-
Histological Validation (Optional): Following the imaging study, the animal can be euthanized, and the brain tissue collected for histological analysis using tracers like Evans blue to confirm the imaging findings.
Signaling Pathways and Cellular Effects
While this compound is primarily considered a biologically inert contrast agent, repeated administration in longitudinal studies, particularly in models with compromised renal function, can have cellular effects. The primary organ of concern is the kidney, where this compound can induce nephrotoxicity.
The mechanisms underlying contrast-induced nephropathy (CIN) involve:
-
Mitochondrial Impairment: this compound has been shown to affect mitochondrial function in renal tubular cells, leading to ATP depletion and reduced mitochondrial membrane potential.
-
Oxidative Stress: The administration of iodinated contrast media can lead to the formation of reactive oxygen species (ROS), causing cellular damage. The Nrf2/HO-1 pathway, a key regulator of the antioxidant response, is implicated in the cellular defense against this oxidative stress.
-
Apoptosis: this compound can induce apoptosis in renal tubular cells. This process involves the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.
Visualizations
Experimental Workflow: Longitudinal Imaging Study
Caption: A typical workflow for a longitudinal imaging study in an animal model using this compound.
Signaling Pathway: this compound-Induced Renal Cell Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis in renal tubular cells.
Logical Relationship: Comparison of IV and IP Administration for Tumor Imaging
Caption: Comparison of intravenous and intraperitoneal administration of this compound for tumor imaging.
Conclusion
This compound is an invaluable tool for longitudinal in vivo imaging in animal models, facilitating research across a spectrum of diseases. A thorough understanding of its pharmacokinetic properties in the chosen animal model, along with optimized and consistent experimental protocols, is paramount for acquiring reliable and reproducible data. While generally safe, researchers should be mindful of the potential for cellular effects, particularly in studies involving long-term, repeated administrations or in models with pre-existing organ dysfunction. The methodologies and data presented in this guide are intended to assist researchers in designing and executing robust longitudinal studies with this compound, ultimately contributing to the advancement of biomedical research and drug development.
References
- 1. Longitudinal mouse-PET imaging: a reliable method for estimating binding parameters without a reference region or blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect on the blood-brain barrier of intracarotid contrast media--iopamidol and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INTRAVENOUS this compound PHARMACOKINETICS IN COMMON CARP (CYPRINUS CARPIO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Iopamidol in Small Animal Imaging: A Comprehensive Safety Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a widely utilized tool in small animal imaging for enhancing the visualization of internal structures in preclinical research. Its favorable safety profile, characterized by low osmolality and viscosity compared to ionic agents, contributes to its extensive use in computed tomography (CT), angiography, and other X-ray-based imaging modalities. This technical guide provides a comprehensive overview of the safety profile of this compound in small animal models, presenting quantitative toxicity data, detailed experimental protocols from key studies, and visual representations of safety assessment workflows and potential mechanisms of toxicity. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and effective application of this compound in their preclinical imaging studies.
Physicochemical Properties and Pharmacokinetics
This compound is a tri-iodinated benzamide derivative that provides radiopacity by absorbing X-rays more effectively than surrounding tissues[1]. Its non-ionic nature and low osmolality contribute to a better safety profile compared to older, high-osmolar ionic contrast media[2][3].
Upon intravenous administration, this compound is rapidly distributed throughout the extracellular fluid[1]. It exhibits minimal binding to plasma proteins, leading to swift circulation and excretion[1]. The primary route of elimination is renal, with the majority of the compound excreted unchanged in the urine within 24 hours in mammals. This rapid clearance is a key factor in minimizing the risk of systemic toxicity. However, pharmacokinetic parameters can differ significantly in non-mammalian species. For instance, in common carp (Cyprinus carpio), this compound exhibits a markedly prolonged elimination half-life (20.39 hours) and slower total clearance (3.04 ml/hr per kilogram) compared to mammals.
Quantitative Toxicity Data
The acute toxicity of this compound has been evaluated in various small animal species through the determination of the median lethal dose (LD50). These values provide a quantitative measure of acute toxicity and are crucial for establishing safe dosing limits in preclinical studies.
| Species | Administration Route | LD50 (mg/kg) | Reference |
| Rat | Intravenous | 22,044 | |
| Intraarterial | 13,268 | ||
| Intraperitoneal | 35,000 | ||
| Subcutaneous | >49,000 | ||
| Oral | >49,000 | ||
| Mouse | Intravenous | 33,000 | |
| Intracerebral | 3,000 | ||
| Intraperitoneal | 40,825 | ||
| Subcutaneous | >49,000 | ||
| Oral | >49,000 | ||
| Rabbit | Intravenous | 20,000 | |
| Dog | Intravenous | >35,000 |
System-Specific Safety Profile
Renal Safety
The primary safety concern associated with iodinated contrast media is contrast-induced acute kidney injury (CI-AKI). While this compound's low osmolality is advantageous, renal toxicity can still occur, particularly in subjects with pre-existing renal impairment or dehydration.
Studies in rats have shown that this compound has a better renal safety profile than the iso-osmolar agent iodixanol in non-hydrated subjects, causing less of an increase in urine viscosity and no significant drop in glomerular filtration rate (GFR). This is attributed to this compound's stronger diuretic effect due to its moderately higher osmolality compared to plasma. Ample hydration with saline has been shown to counteract the increase in urine viscosity and the decline in GFR.
Recent research suggests that this compound-induced nephrotoxicity is associated with mitochondrial impairment in renal tubular cells. In vitro and in vivo studies using human embryonic kidney cells (HEK293T) and teleost models (zebrafish and killifish) demonstrated that this compound can induce ATP depletion, reduce mitochondrial membrane potential, and increase mitochondrial superoxide and reactive oxygen species accumulation.
Cardiovascular Safety
This compound generally exhibits a favorable cardiovascular safety profile, with less pronounced hemodynamic effects compared to high-osmolar ionic contrast media. In studies on dogs, intracoronary and pulmonary artery injections of this compound resulted in significantly smaller decreases in aortic pressure, myocardial contractility, and peripheral resistance compared to agents like meglumine diatrizoate and sodium iothalamate. These less significant cardiovascular changes are largely attributed to this compound's lower osmolality. While this compound's cardiovascular effects were also smaller than those of ioxaglate, the differences were not always statistically significant.
Neurotoxicity
The neurotoxic potential of this compound is a consideration, particularly for intrathecal administration in procedures like myelography. Studies in dogs have indicated that this compound has minimal neurotoxic effects on the leptomeninges and is a suitable myelographic agent. When compared to metrizamide, another non-ionic contrast agent, this compound showed a similar severity of mild to moderate patchy hemorrhagic leptomeningitis at 24 hours post-injection, with no long-term neurological deficits observed at 14 days. However, some studies have reported a lower incidence of seizures with this compound compared to metrizamide in canine cervical myelography. In dogs with thoracolumbar disk extrusion, the use of iomeprol for caudal myelography was associated with a lower incidence of seizures compared to this compound. The acute neurotoxicity of this compound after intrathecal administration has been found to be comparable to that of iomeprol but less than that of iohexol, iotrolan, and iodixanol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety studies. Below are summaries of key experimental protocols from the cited literature.
Renal Safety Assessment in Rats
-
Objective: To compare the effects of this compound and iodixanol on renal function in non-hydrated and hydrated rats.
-
Animal Model: Male Wistar rats.
-
Experimental Groups:
-
Group 1: this compound (370 mg iodine/mL), 1.5 mL bolus into the thoracic aorta, access to drinking water only.
-
Group 2: Iodixanol (320 mg iodine/mL), 1.5 mL bolus into the thoracic aorta, access to drinking water only.
-
Group 3: this compound with saline infusion (4 mL/hour per kg) starting 60 minutes before contrast injection.
-
Group 4: Iodixanol with saline infusion (4 mL/hour per kg) starting 60 minutes before contrast injection.
-
-
Methodology:
-
Anesthesia is induced and maintained.
-
A catheter is placed in the thoracic aorta for contrast medium injection.
-
A bladder catheter is inserted for urine collection in 10-minute intervals.
-
Contrast medium or saline is injected.
-
Urine flow rate is measured.
-
Urine viscosity is determined using a viscometer.
-
Glomerular Filtration Rate (GFR) is calculated by creatinine clearance from plasma and urine samples.
-
-
Key Findings: In non-hydrated rats, this compound caused a much smaller increase in urine viscosity and had no effect on GFR compared to iodixanol, which caused a transient 50% drop in GFR. Saline infusion mitigated the negative renal effects of iodixanol.
Cardiovascular Safety Assessment in Dogs
-
Objective: To compare the hemodynamic effects of this compound with other contrast media following injection into the pulmonary artery or coronary arteries.
-
Animal Model: Mongrel dogs.
-
Methodology:
-
Dogs are anesthetized and instrumented for continuous hemodynamic monitoring.
-
Parameters measured include aortic pressure, left ventricular pressure, dP/dt (an index of myocardial contractility), heart rate, and cardiac output.
-
Contrast media (this compound, meglumine diatrizoate, sodium iothalamate, or ioxaglate) and saline are injected in a randomized order.
-
Hemodynamic variables are recorded prior to, during, and for a specified period (e.g., 8 minutes) after injection.
-
-
Key Findings: this compound produced significantly smaller adverse hemodynamic changes (e.g., decreases in aortic pressure and contractility) compared to high-osmolar ionic contrast agents.
Neurotoxicity Assessment in Dogs (Myelography)
-
Objective: To evaluate the neurotoxic effects of this compound on the leptomeninges after cisternal injection.
-
Animal Model: Healthy adult dogs.
-
Experimental Groups: this compound, metrizamide, or normal saline solution.
-
Methodology:
-
Baseline physical and neurological examinations, electromyograms (EMG), and electroencephalograms (EEG) are performed.
-
The assigned agent is injected into the cisterna magna.
-
Clinical and neurological status, EMG, and EEG are re-evaluated immediately after injection and at 24 hours and 14 days post-injection.
-
Cerebrospinal fluid (CSF) samples are collected at multiple time points for analysis.
-
At the end of the study period, animals are euthanized, and sections of the brain and spinal cord with intact leptomeninges are collected for histopathological examination.
-
-
Key Findings: this compound showed minimal neurotoxic effects, with transient, mild to moderate inflammatory changes that were comparable to metrizamide. No long-term neurological deficits were observed.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Experimental Workflow for Preclinical Safety Assessment of a New Contrast Agent
Caption: Preclinical safety assessment workflow for contrast media.
Postulated Signaling Pathway for this compound-Induced Renal Tubular Cell Injury
Caption: this compound-induced mitochondrial dysfunction in renal cells.
Conclusion and Recommendations
This compound demonstrates a robust safety profile for use in small animal imaging, underpinned by its non-ionic nature and low osmolality. Its primary advantages lie in its reduced cardiovascular and renal toxicity compared to older, high-osmolar ionic contrast agents. However, the potential for nephrotoxicity, although lower, remains a key consideration. Researchers should prioritize adequate hydration of animal subjects before and after contrast administration to mitigate the risk of CI-AKI. For neuroimaging applications, particularly intrathecal administration, careful dose selection and monitoring for adverse neurological signs are warranted. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for designing safe and effective preclinical imaging studies utilizing this compound. Future research should continue to investigate the molecular mechanisms of this compound-induced toxicity to further refine safety protocols and develop even safer contrast agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cardiovascular effects induced by the injection of a new nonionic contrast medium (this compound): experimental study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical cardiovascular experiences with this compound: a new non-ionic contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interactions of Iopamidol with Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures. Its interaction with biological tissues is a critical aspect of its safety and efficacy profile. This technical guide provides a comprehensive overview of these interactions, delving into the physicochemical properties of this compound, its molecular and cellular effects, and its impact on organ systems. This document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
The interaction of this compound with biological systems is fundamentally governed by its chemical and physical characteristics. As a non-ionic monomer, its lower osmolality compared to ionic contrast agents contributes to a more favorable side-effect profile.[1]
| Property | Value | Reference |
| Molecular Weight | 777.1 g/mol | [2][3] |
| Molecular Formula | C17H22I3N3O8 | [2] |
| XLogP3 | -2.4 | [2] |
| Hydrogen Bond Donor Count | 8 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Topological Polar Surface Area | 188 Ų | |
| Solubility | High in water |
| Concentration (mgI/mL) | Osmolality at 37°C (mOsm/kg water) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |
| 200 (41%) | 413 | 2.0 | 1.227 |
| 250 (51%) | 524 | 3.0 | 1.281 |
| 300 (61%) | 616 | 4.7 | 1.339 |
| 370 (76%) | 796 | 9.4 | 1.405 |
Quantitative data on the physicochemical properties of various this compound formulations. Data sourced from PubChem.
Molecular Interactions
Protein Interactions
This compound exhibits weak, endothermic interactions with proteins such as fibrinogen and lysozyme. This interaction is not a direct binding but rather an alteration of the protein's solvation shell. This is supported by Raman spectroscopy studies showing a shift in the thiol group of cysteine in the presence of this compound, while alanine remains unaffected. The pharmacokinetic profile of this compound is characterized by a lack of significant protein binding, allowing for rapid distribution in the extracellular fluid and efficient renal clearance.
Cellular Level Interactions
Endothelial Cells
The vascular endothelium is the first biological tissue to come into direct contact with intravascularly administered this compound. Studies have shown that this compound can induce endothelial cell damage, particularly at high injection rates, suggesting a role for mechanical shear stress in addition to physicochemical properties. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that non-ionic contrast media like this compound are generally better tolerated than ionic agents. However, prolonged exposure to high concentrations can still affect cell viability.
Renal Tubular Cells
The primary route of this compound excretion is through the kidneys, making renal tubular cells susceptible to its effects. Contrast-induced nephropathy (CIN) is a known, albeit infrequent, adverse effect. The underlying mechanism involves mitochondrial dysfunction in renal proximal tubular epithelial cells. This compound has been shown to induce ATP depletion, reduce mitochondrial membrane potential, and increase the production of mitochondrial superoxide and reactive oxygen species (ROS).
Blood-Brain Barrier
The blood-brain barrier (BBB) is a critical interface protecting the central nervous system. The effect of this compound on the BBB is significantly less pronounced compared to older, high-osmolar ionic contrast agents like diatrizoate. However, studies have shown that this compound can cause a transient and dose-dependent disruption of the BBB. This effect is thought to be mediated, in part, by the activation of MAP kinase pathways in brain endothelial cells.
Organ System Interactions
Renal System
As the primary organ of excretion, the kidneys are central to the safety profile of this compound. The nephrotoxicity of this compound is a subject of extensive research. While generally considered to have a lower risk of CIN compared to high-osmolar agents, it is not entirely devoid of nephrotoxic potential. The viscosity and osmolality of this compound solutions can influence renal hemodynamics and tubular fluid dynamics, potentially contributing to renal injury, especially in dehydrated or predisposed patients.
Thyroid Gland
Due to its iodine content, this compound can interfere with thyroid function. Following administration, the ability of the thyroid gland to take up iodine is reduced for a period of two to six weeks. This can affect the results of thyroid function tests that rely on iodine estimation. While generally not causing long-term thyroid dysfunction in adults with normal thyroid function, cases of hypothyroidism, particularly in neonates, have been reported.
Signaling Pathways
MAP Kinase Pathway in Endothelial Cells
The mitogen-activated protein (MAP) kinase signaling cascade is implicated in this compound-induced BBB disruption. In brain endothelial cells, this compound has been shown to modulate the phosphorylation of key MAP kinases, including ERK, p38, and JNK. This can lead to alterations in tight junction integrity and increased BBB permeability.
References
Methodological & Application
Application Notes and Protocols: Iopamidol Administration for Mouse CT Angiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Computed Tomography (CT) angiography is a critical non-invasive imaging technique for visualizing vascular structures in preclinical mouse models. This document provides a detailed protocol for the administration of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent, for successful CT angiography in mice. Adherence to a standardized protocol is essential for obtaining high-quality, reproducible imaging data for anatomical assessment, disease modeling, and therapeutic monitoring.
Key Experimental Protocols
I. Animal Preparation
A proper animal preparation protocol is crucial to minimize stress and physiological variability, ensuring animal welfare and data quality.
1. Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle, stable temperature, and humidity for at least 48 hours before the experiment.[1]
-
Provide ad libitum access to standard chow and water.
2. Fasting:
-
Fasting is generally not required for this procedure. If necessary for specific experimental reasons, it should be for a short duration (e.g., 4 hours) to prevent hypoglycemia.
3. Anesthesia:
-
Anesthesia is required to immobilize the mouse during the imaging procedure. Inhalant anesthesia is often recommended.[1]
-
Induction: Place the mouse in an induction chamber with 3-4% isoflurane in 100% oxygen.[2]
-
Maintenance: Once induced, transfer the mouse to the CT scanner bed and maintain anesthesia using a nose cone delivering 1.5-2% isoflurane.[2][3]
-
Monitoring: Continuously monitor the animal's respiratory rate and body temperature throughout the procedure. Use a heating pad or circulating warm air to maintain body temperature.
-
Apply a veterinary-grade ophthalmic ointment to the eyes to prevent corneal drying.
II. This compound Administration
This protocol outlines the intravenous administration of this compound. The tail vein is the most common and accessible site for injection in mice.
1. Materials:
-
This compound solution (e.g., Isovue-370, providing 370 mg of iodine per mL).
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge).
-
Mouse restrainer.
-
Heat source (e.g., heat lamp or warming pad) to induce vasodilation of the tail veins.
-
70% ethanol or isopropyl alcohol for disinfection.
2. This compound Preparation and Dosage:
-
Warm the this compound solution to room temperature or 37°C before injection to reduce viscosity.
-
The typical injection volume for a mouse is between 100 µL and 200 µL.
-
Calculate the dose based on the specific iodine concentration of the this compound solution and the experimental requirements. A common dose is approximately 10-20 µL per gram of body weight.
3. Injection Procedure (Tail Vein):
-
Place the anesthetized mouse in a prone position on the scanner bed, ensuring the tail is accessible.
-
Use a heat source to warm the tail and dilate the lateral tail veins.
-
Clean the tail with 70% alcohol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Administer the this compound as a bolus injection over a period of 5-10 seconds. A consistent injection rate is key for uniform vascular enhancement.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
III. CT Imaging Acquisition
The timing of the CT scan relative to the this compound injection is critical for capturing the arterial phase of vascular enhancement.
1. Timing:
-
For optimal angiography, initiate the CT scan immediately after the bolus injection of this compound. The contrast enhancement from this compound is transient, with peak vascular enhancement occurring shortly after injection and diminishing significantly within an hour.
2. Imaging Parameters:
-
The following parameters are provided as a general guideline and may need to be optimized based on the specific micro-CT system and experimental goals.
| Parameter | Typical Value | Notes |
| Tube Voltage | 70-90 kVp | Higher voltage can improve signal but may reduce contrast. |
| Tube Current | 88-114 µA | Adjust based on scanner capabilities and desired signal-to-noise ratio. |
| Integration Time | 200-300 ms | Per projection. |
| Voxel Size | 35-77 µm | Higher resolution may require longer scan times. |
| Scan Time | 4-6 minutes | Depending on the protocol and desired resolution. |
| Gating | Respiratory/Cardiac | Recommended to minimize motion artifacts. |
Data Presentation
The following table summarizes key quantitative data related to this compound administration for mouse CT angiography, compiled from various studies.
| Parameter | Value | Source |
| This compound Formulation | Isovue-370 (370 mg Iodine/mL) | |
| Injection Volume | 100 - 200 µL | |
| Administration Route | Intravenous (tail vein) | |
| Resulting Contrast Enhancement (Left Ventricle) | ~330 Hounsfield Units (HU) at 15 min post-injection | |
| Resulting Contrast Enhancement (Aorta) | ~500 Hounsfield Units (HU) with constant infusion | |
| Clearance | Decreased to baseline by 1 hour post-injection |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in performing this compound-enhanced CT angiography in a mouse model.
Physiological Pathway of this compound
This diagram illustrates the physiological distribution and clearance of this compound following intravenous administration.
References
Application Notes and Protocols for Iopamidol Dosage in Rat Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of Iopamidol for preclinical imaging studies in rats. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Introduction
This compound is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical and preclinical imaging to enhance the visualization of vascular structures and organs.[1][2] Its favorable safety profile and efficient renal clearance make it a suitable agent for computed tomography (CT) and angiography studies in animal models. Accurate dosage calculation and proper administration techniques are critical for obtaining high-quality imaging data and ensuring animal welfare.
Data Presentation: this compound Dosage and Administration Parameters
The following table summarizes key quantitative data for the use of this compound in preclinical rat studies.
| Parameter | Value | Source / Calculation |
| This compound Formulations | Isovue-300 (300 mg Iodine/mL), Isovue-370 (370 mg Iodine/mL) | [2] |
| Recommended Human Dose (CT) | 1-3 mL/kg (this compound-300) | [3] |
| Rat Equivalent Dose (Calculated) | 6.2 - 18.6 mL/kg (this compound-300) | Calculated using BSA conversion[4] |
| Reported Rat Dose (Intra-arterial) | 1.5 mL bolus (this compound-370) | |
| Maximum Injection Volume (IV - bolus) | 5 mL/kg | |
| Maximum Injection Volume (IV - slow) | 10 mL/kg | |
| Maximum Injection Volume (IP) | 10 mL/kg | |
| Maximum Injection Volume (SC) | 5-10 mL/kg per site | |
| Needle Gauge (IV - tail vein) | 25-27 G | |
| Needle Gauge (IP) | 23-25 G | |
| Needle Gauge (SC) | 23-25 G |
Experimental Protocols
This compound Dosage Calculation for Rats
Objective: To calculate the appropriate this compound dosage for a rat based on human clinical data.
Principle: The conversion of drug doses between species is most accurately performed using calculations based on body surface area (BSA), rather than simple weight conversion. The Km factor, which is the body weight (kg) divided by the BSA (m²), is used for this purpose.
Formula for Rat Equivalent Dose (AED):
AED (mg/kg) = Human Equivalent Dose (HED) (mg/kg) × (Km human / Km rat)
-
Km for human (60 kg): 37
-
Km for rat (150 g): 6
Example Calculation:
-
Human Dose: A common clinical dose for this compound-300 in CT is 2 mL/kg.
-
Convert to mg/kg: 2 mL/kg * 300 mg Iodine/mL = 600 mg/kg Iodine.
-
Calculate Rat Equivalent Dose (mg/kg): 600 mg/kg * (37 / 6) ≈ 3700 mg/kg Iodine.
-
Convert to mL/kg for this compound-300: 3700 mg/kg / 300 mg/mL ≈ 12.3 mL/kg.
-
Convert to mL/kg for this compound-370: 3700 mg/kg / 370 mg/mL ≈ 10 mL/kg.
Note: This calculated dose should be considered a starting point and may need to be optimized based on the specific imaging application and instrumentation. It is crucial to stay within the maximum recommended injection volumes for the chosen administration route.
Preparation of this compound for Injection
Materials:
-
This compound solution (e.g., Isovue-300 or Isovue-370)
-
Sterile syringes (1-3 mL)
-
Sterile needles of appropriate gauge for the injection route
-
70% Isopropyl alcohol swabs
-
Warming device (e.g., water bath or heating pad)
Procedure:
-
Visually inspect the this compound solution for particulate matter and discoloration. The solution should be clear and colorless to pale yellow. Do not use if crystallized or discolored.
-
It is desirable to warm the contrast agent to body temperature (approximately 37°C) before injection to reduce viscosity and improve tolerability.
-
Using aseptic technique, draw the calculated volume of this compound into a sterile syringe.
-
Ensure there are no air bubbles in the syringe.
Administration Protocols
Objective: To administer this compound directly into the systemic circulation for rapid and widespread distribution.
Procedure:
-
Properly restrain the rat. Anesthesia may be used to minimize stress and movement.
-
To aid in visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water. Take care not to cause thermal injury.
-
Clean the tail with a 70% alcohol swab.
-
Using a 25-27 gauge needle with the bevel facing up, insert the needle parallel to the vein.
-
A small flash of blood in the needle hub may indicate successful entry into the vein.
-
Inject the this compound solution slowly. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
Objective: To administer this compound into the peritoneal cavity, where it will be absorbed into the systemic circulation.
Procedure:
-
Restrain the rat securely, tilting the head downwards to move the abdominal organs forward.
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum.
-
Clean the injection site with a 70% alcohol swab.
-
Insert a 23-25 gauge needle at a 30-45° angle into the skin.
-
Gently aspirate to ensure that the needle has not entered the bladder or intestines. If fluid is aspirated, withdraw the needle and use a fresh syringe and needle for a new attempt.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
Objective: To administer this compound into the space between the skin and the underlying muscle for slower absorption.
Procedure:
-
Restrain the rat and lift a fold of skin, typically over the dorsal (back) region, to create a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the this compound solution. A small lump or "bleb" will form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
Visualizations
Caption: Experimental workflow for a preclinical imaging study using this compound in rats.
Caption: Logical flow for calculating this compound injection volume for a rat.
References
Application Notes and Protocols for In Vivo pH Mapping in Mice Using Iopamidol-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping physiological pH in vivo provides a critical window into the metabolic state of tissues and is of paramount importance in oncology, nephrology, and pharmacology. Alterations in tissue pH are a hallmark of numerous pathological conditions, including cancer, ischemia, and inflammation.[1] Iopamidol, a clinically approved X-ray contrast agent, has been repurposed as a responsive contrast agent for Magnetic Resonance Imaging (MRI) to enable non-invasive, high-resolution mapping of extracellular pH (pHe) in vivo.[2] This is achieved through a technique called Chemical Exchange Saturation Transfer (CEST) MRI.[3]
This compound possesses two distinct amide proton groups that exchange with water protons at rates dependent on the surrounding pH.[2] By selectively saturating these amide protons with radiofrequency pulses and measuring the corresponding decrease in the water signal, a ratiometric analysis can be performed. This ratiometric approach allows for the calculation of pH in a manner that is independent of the local concentration of this compound, enhancing the accuracy of the measurements.[2] This application note provides a detailed protocol for performing this compound-based CEST MRI for in vivo pH mapping in mice, targeting applications in preclinical research and drug development.
Principle of this compound-Based pH Mapping
This compound's utility as a pH sensor in CEST MRI stems from its two chemically non-equivalent amide proton groups, which resonate at approximately 4.2 ppm and 5.5 ppm downfield from the water resonance frequency. The exchange rates of these protons with bulk water are base-catalyzed and thus, highly sensitive to pH changes within the physiological range.
The CEST effect is quantified by measuring the reduction in the water signal intensity upon selective saturation of these amide protons. The ratio of the CEST effects at 5.5 ppm and 4.2 ppm is then calculated. This ratio exhibits a strong correlation with pH, which can be calibrated using phantom solutions of known pH. This ratiometric measurement mitigates the influence of contrast agent concentration, tissue water content, and other confounding factors, leading to robust and quantitative pH maps.
Experimental Protocols
This section details the necessary steps for performing this compound-based in vivo pH mapping in mice, from animal preparation to image acquisition and analysis. The protocols are provided for both renal and tumor pH imaging.
Materials and Reagents
-
This compound (e.g., Isovue-370, containing 769 mg/mL this compound)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Catheterization supplies (for intravenous administration)
-
Syringes and needles
Animal Models and Preparation
-
Animal Models: This protocol is applicable to various mouse models, including those with xenograft or orthotopic tumors, or models of kidney disease.
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen) and maintain anesthesia throughout the imaging procedure.
-
Physiological Monitoring: Monitor the animal's respiratory rate and maintain its body temperature at 37°C using a heated waterbed or air system, as the CEST effect can be temperature-dependent.
-
Catheterization: For intravenous (IV) administration, place a catheter in the tail vein. For intraperitoneal (IP) injections, no catheter is required.
This compound Administration
The choice of administration route can depend on the experimental design and the target organ.
-
Intravenous (IV) Injection: This is the most common route for dynamic studies. A bolus injection followed by a continuous infusion can help maintain a steady concentration of this compound in the tissue of interest. A typical protocol involves a 200 µL bolus followed by an infusion at 400 µL/hr.
-
Intraperitoneal (IP) Injection: IP injection is a simpler and less invasive alternative, particularly for longitudinal studies where repeated tail vein access is challenging. A bolus IP injection can achieve comparable tumor pHe measurements to IV administration, although the peak concentration in the tumor may be reached at a later time point (e.g., 40 minutes post-injection).
MRI Acquisition Protocol
The following are general guidelines for CEST MRI acquisition. Specific parameters may need to be optimized based on the MRI scanner and the specific application.
-
MRI Scanner: Experiments are typically performed on high-field preclinical MRI scanners (e.g., 4.7T, 7T, or higher).
-
Localization and Anatomical Imaging: Acquire T2-weighted anatomical reference images to identify the region of interest (e.g., kidney or tumor).
-
CEST MRI Sequence:
-
A CEST-prepared imaging sequence, such as a gradient-echo or spin-echo sequence, is used.
-
Saturation: A series of radiofrequency saturation pulses are applied at a range of frequency offsets around the water resonance, including the frequencies corresponding to the two this compound amide protons (4.2 ppm and 5.5 ppm).
-
Z-Spectrum Acquisition: A full Z-spectrum is acquired by stepping the saturation frequency offset, typically from -7 ppm to +7 ppm.
-
-
Pre- and Post-Contrast Imaging: Acquire a baseline CEST scan before this compound administration. Post-contrast CEST scans can be acquired dynamically or at a specific time point after injection (e.g., 15-25 minutes for IV, 30-40 minutes for IP).
Data Analysis and pH Map Generation
-
Motion Correction: If necessary, perform motion correction on the acquired time-series of images.
-
B0 Field Inhomogeneity Correction: Correct for magnetic field (B0) inhomogeneities using methods like WASSR (Water Saturation Shift Referencing).
-
Z-Spectrum Analysis:
-
For each voxel, plot the normalized water signal intensity as a function of the saturation frequency offset to generate a Z-spectrum.
-
Calculate the CEST ratio (CESTR) using the signal intensities at the two amide proton frequencies. A common method is the asymmetry analysis: MTRasym(Δω) = (M[-Δω] - M[+Δω]) / M0, where M0 is the signal without saturation.
-
-
pH Calibration:
-
Prepare a set of phantoms containing this compound at a known concentration (e.g., 20-40 mM) in a buffered solution with varying pH values (e.g., 5.5 to 7.5).
-
Acquire CEST data from the phantoms using the same imaging parameters as the in vivo experiments.
-
Generate a calibration curve by plotting the CEST ratio against the known pH values.
-
-
pH Map Generation: Apply the calibration curve to the in vivo CEST ratio map on a pixel-by-pixel basis to generate a quantitative pH map.
Data Presentation
Quantitative Data Summary
| Parameter | Kidney pH Mapping | Tumor pH Mapping | Reference |
| Animal Model | Healthy Mice, Acute Kidney Injury Models | Xenograft (e.g., MCF-7, Raji), Orthotopic (e.g., Pancreatic) | |
| This compound Dose | 1 g I/kg | 0.75 mg I/g b.w. to 1 g I/kg | |
| Administration Route | Intravenous (IV) | Intravenous (IV), Intraperitoneal (IP) | |
| MRI Field Strength | 4.7 T, 7 T | 7 T | |
| Post-Injection Imaging Time | 5 - 15 minutes | 15 - 40 minutes | |
| Measured Renal pHe (Cortex) | 7.0 ± 0.1 | - | |
| Measured Renal pHe (Medulla) | 6.8 ± 0.1 | - | |
| Measured Renal pHe (Calyx) | 6.5 ± 0.2 | - | |
| Measured Tumor pHe | - | 6.57 ± 0.06 (Raji), 6.71 ± 0.04 (MCF-7) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo pH mapping in mice.
This compound CEST pH Measurement Principle
Caption: Principle of this compound-based CEST MRI for pH measurement.
Conclusion
This compound-based CEST MRI is a powerful and clinically translatable technique for non-invasively mapping extracellular pH in vivo. The protocols outlined in this application note provide a comprehensive guide for researchers to implement this methodology in preclinical mouse models. By providing quantitative, high-resolution pH maps, this technique offers valuable insights into the tumor microenvironment, renal pathophysiology, and the pharmacodynamics of pH-modulating drugs, thereby accelerating drug development and our understanding of disease biology.
References
- 1. Magnetic Resonance Techniques for Assessing in Vivo pH - Ecurater Journals [ecurater.com]
- 2. This compound as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys: In vivo studies in mice at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Intraperitoneal Injection of Iopamidol in Rodent Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a nonionic, water-soluble, iodinated contrast agent widely used in clinical and preclinical imaging.[1] Intraperitoneal (IP) administration of this compound in rodents offers a practical and effective alternative to intravenous (IV) injection for various imaging applications, particularly in longitudinal studies. The IP route is technically less demanding, faster, and reduces the stress and potential for tail vein injury associated with repeated IV injections.[2] These notes provide detailed protocols for the use of IP this compound in contrast-enhanced computed tomography (CT) and magnetic resonance imaging (MRI) of rodents, enabling enhanced visualization of abdominal organs, tumor delineation, and assessment of the tumor microenvironment.[2][3][4]
Key Applications
-
Contrast-Enhanced Computed Tomography (CT): To improve the delineation of abdominal organs and enhance the visualization of peritoneal tumors.
-
Contrast-Enhanced Magnetic Resonance Imaging (MRI): Specifically for techniques like Chemical Exchange Saturation Transfer (CEST)-MRI to measure physiological parameters such as extracellular pH (pHe) in tumors.
-
Longitudinal Studies: The rapid clearance of this compound and the ease of repeated IP injections make it suitable for monitoring disease progression or treatment response over time.
Pharmacokinetics and Safety
Following IP injection, this compound is absorbed primarily through the mesenteric vessels into the portal circulation, which means it may undergo first-pass metabolism in the liver. This absorption is slower than with IV administration. Studies in mice have shown that after IP injection, this compound is effectively taken up by tumors, with peak enhancement observed around 40 minutes post-injection. The agent is typically cleared from the tumor tissue within 24 to 48 hours, allowing for subsequent imaging sessions.
This compound has a well-established safety profile. As a nonionic contrast agent, it exhibits low osmolality, reducing the risk of peritoneal irritation. Studies in rats have shown no significant inflammatory response in the peritoneum following this compound injection. Its acute toxicity is comparable to other nonionic contrast media.
Data Presentation
Table 1: Recommended Dosages and Imaging Parameters for Mice
| Application | This compound Concentration | Volume | Imaging Time Point (Post-Injection) | Reference |
| Tumor pHe Assessment (CEST-MRI) | Isovue-370 | 400 µl | 40 minutes | |
| Abdominal Organ Enhancement (micro-CT) | Iodine-based contrast agent | 250 µl | 15 minutes |
Table 2: Comparative Tumor Contrast Enhancement (CT) in Mice
| Time Post-IP Injection | Mean Change in Hounsfield Units (ΔHU) |
| 20 minutes | ~45 |
| 40 minutes | ~60 |
Data adapted from a study on orthotopic pancreatic tumors in mice.
Experimental Protocols
Protocol 1: Intraperitoneal this compound for Tumor pH Measurement by CEST-MRI in Mice
This protocol is based on a study assessing extracellular pH in orthotopic pancreatic tumors.
Materials:
-
This compound (e.g., Isovue-370)
-
Sterile syringes (1 ml)
-
Needles (26-27 gauge)
-
70% Ethanol or other suitable disinfectant
-
Anesthesia (e.g., isoflurane)
-
MRI scanner equipped for CEST imaging
Procedure:
-
Animal Preparation: Anesthetize the mouse using a standardized protocol. Ensure the animal is properly sedated and positioned within the imaging coil.
-
Pre-Contrast Imaging: Acquire baseline pre-contrast MR images, including the necessary sequences for CEST analysis.
-
This compound Preparation: Draw 400 µl of this compound (Isovue-370) into a 1 ml syringe fitted with a 26-gauge needle. Warm the solution to room or body temperature to prevent a drop in the animal's body temperature.
-
Intraperitoneal Injection:
-
Gently restrain the mouse in a supine position.
-
Disinfect the injection site in the lower right abdominal quadrant with an alcohol wipe to minimize the risk of infection. This location helps to avoid the bladder and cecum.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the 400 µl of this compound smoothly as a bolus.
-
Withdraw the needle and return the animal to the scanner.
-
-
Post-Contrast Imaging: Begin post-contrast image acquisition. For tumor pHe studies, imaging is typically performed for 40 minutes following the IP injection.
-
Recovery: After imaging, monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Intraperitoneal this compound for Abdominal Organ Enhancement in Micro-CT
This protocol is adapted from a study optimizing contrast enhancement for abdominal organs in mice.
Materials:
-
Iodine-based contrast agent (e.g., this compound)
-
Sterile syringes (1 ml)
-
Needles (25-27 gauge)
-
70% Ethanol
-
Anesthesia (e.g., isoflurane)
-
Micro-CT scanner
Procedure:
-
Animal Preparation: Anesthetize the mouse and position it on the scanner bed.
-
Pre-Contrast Imaging (Optional but Recommended): Acquire a pre-contrast scan of the abdominal region.
-
This compound Preparation: Prepare a syringe with 250 µl of the contrast agent.
-
Intraperitoneal Injection:
-
Following the same sterile technique described in Protocol 1, inject 250 µl of the contrast agent into the lower right abdominal quadrant.
-
-
Post-Contrast Imaging: Wait for 15 minutes to allow for optimal distribution and enhancement of abdominal organs before initiating the micro-CT scan.
-
Recovery: Monitor the animal during and after the procedure until it has fully recovered.
Visualizations
Caption: Experimental workflow for IP this compound imaging.
Caption: Absorption pathway of IP-injected this compound.
References
- 1. This compound as a gastrointestinal contrast agent. Lack of peritoneal reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Delivery of this compound to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Iopamidol for In Vitro Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical X-ray imaging and computed tomography (CT).[1][2] Its high atomic number iodine atoms effectively attenuate X-rays, providing excellent contrast in vivo.[1] While its primary application is in clinical diagnostics, its potential use in preclinical in vitro cellular imaging presents an area of interest for researchers. These application notes provide a comprehensive overview of the current understanding and protocols for utilizing this compound in in vitro cellular imaging techniques, with a strong emphasis on the critical consideration of its cytotoxicity.
Due to its hydrophilic nature, this compound is generally considered to remain in the extracellular space.[3] However, for in vitro applications where cells are incubated with the agent, cellular uptake and subsequent effects must be carefully evaluated.
Key Considerations for In Vitro Use: Cytotoxicity
A significant body of evidence indicates that this compound can be cytotoxic to cultured cells, even at concentrations below those used in clinical settings. This is a primary limiting factor for its use in live-cell imaging and must be thoroughly assessed for any planned in vitro study.
Summary of In Vitro Cytotoxicity Data
| Cell Type | This compound Concentration | Observed Effects | Reference |
| Murine Embryonal Carcinoma Cells | < 20% of clinical myelography concentration | Swelling and vacuolation of mitochondria and other organelles within 1 hour. Cell shape alteration, detachment, and death by 12 hours. | [4] |
| Human Umbilical Cord Mesenchymal Stem Cells (MSCs) | 1:1 dilution | Induced apoptosis in 92% of cells. Loss of CD90 and CD105 markers and spontaneous differentiation. | |
| Chinese Hamster Ovary (CHO) Cells | LC50 of 332 ng/µL (for chlorinated this compound) | Chronic cytotoxicity from chlorinated byproducts. |
These findings underscore the importance of determining the specific toxic concentration of this compound for the cell line of interest before its application as an imaging agent.
Experimental Protocols
The following protocols are designed as a starting point for researchers interested in exploring the use of this compound for in vitro cellular imaging. It is crucial to optimize these protocols for each specific cell type and experimental setup.
Protocol 1: Determination of this compound Cytotoxicity
This protocol outlines a method to determine the cytotoxic concentration range of this compound on a specific cell line using a standard cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound solution (e.g., Isovue-370, 370 mgI/mL)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency). Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is from 0 mgI/mL to 100 mgI/mL.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells with this compound for a duration relevant to the planned imaging experiment (e.g., 1, 4, 12, or 24 hours).
-
Cell Viability Assessment: After the incubation period, wash the cells with PBS and perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of viable cells at each this compound concentration. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro Cell Labeling with this compound for X-ray Microscopy
This protocol provides a general guideline for labeling cells with this compound for subsequent imaging with techniques like synchrotron-based X-ray microscopy. This is a hypothetical protocol that requires significant optimization.
Materials:
-
Cells of interest cultured on an appropriate substrate for X-ray microscopy (e.g., silicon nitride windows)
-
Complete cell culture medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Culture: Culture cells directly on the X-ray compatible substrate until they reach the desired confluency.
-
This compound Incubation: Based on the cytotoxicity data from Protocol 1, select a non-toxic or minimally toxic concentration of this compound. Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 1-4 hours) to allow for potential cellular uptake.
-
Washing: Gently wash the cells three times with warm PBS to remove any extracellular this compound. This step is critical to ensure that the imaging signal originates from intracellular contrast agent.
-
Fixation: Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Final Washing: Wash the cells three times with PBS to remove the fixative.
-
Imaging: The sample is now ready for imaging with an X-ray microscope.
Visualizations
The following diagrams illustrate the workflow for assessing this compound's suitability for in vitro imaging and a conceptual representation of its mechanism of action as a contrast agent.
Caption: Workflow for determining this compound cytotoxicity in vitro.
Caption: Logical workflow for evaluating this compound for in vitro studies.
Conclusion
This compound's utility as a contrast agent for in vitro cellular imaging is currently limited by its demonstrated cytotoxicity to various cell lines. Researchers aiming to use this compound for such purposes must conduct thorough preliminary studies to determine a viable concentration and incubation time that does not adversely affect the cells of interest. The protocols and considerations outlined in these application notes provide a framework for such investigations. Future research may focus on the development of this compound-containing nanoparticles or other delivery systems to mitigate its cytotoxic effects and enhance its potential for in vitro cellular imaging applications.
References
Application Notes and Protocols for Iopamidol Use in Micro-CT for Bone Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-computed tomography (micro-CT) is a powerful non-destructive imaging technique that provides high-resolution, three-dimensional visualization of bone microarchitecture.[1][2][3] It is an essential tool in preclinical research for assessing bone quality, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[4][5] While bone mineral naturally provides high contrast in X-ray imaging, the use of contrast agents can further enhance the differentiation between mineralized and non-mineralized tissues, such as cartilage and bone marrow, and can be used to visualize vascularization.
Iopamidol is a non-ionic, low-osmolality iodinated contrast agent widely used in clinical CT imaging. Its properties make it a potential candidate for contrast-enhanced micro-CT studies of bone and associated soft tissues. This document provides an overview of the application of this compound in micro-CT for bone imaging, including proposed experimental protocols and data presentation guidelines.
It is important to note that while this compound is a well-established contrast agent, specific, validated protocols for its use in ex vivo staining for bone micro-CT are not extensively documented in scientific literature. The protocols presented here are based on established methods for similar iodine-based contrast agents and general principles of contrast-enhanced micro-CT. Users should consider these as a starting point and perform appropriate optimization for their specific research needs.
Principles of Contrast-Enhanced Micro-CT for Bone
Micro-CT works by measuring the differential attenuation of X-rays as they pass through a sample. The resulting grayscale image represents the varying densities of the materials within the sample. Bone, with its high mineral content, is naturally radiopaque. However, to visualize soft tissues like cartilage, vasculature, or cellular infiltration within the bone, a contrast agent is required to increase their X-ray attenuation.
Iodine-based contrast agents, like this compound, are effective due to the high atomic number of iodine, which significantly increases the attenuation of X-rays. In ex vivo studies, the tissue of interest is immersed in a solution containing the contrast agent, allowing it to diffuse into and stain the soft tissue components.
Experimental Protocols
Proposed Protocol for Ex Vivo this compound Staining of Bone and Cartilage
This protocol is adapted from methodologies used for other non-ionic iodinated contrast agents for imaging bone and cartilage. Optimization of incubation times and this compound concentration is recommended.
Materials:
-
Fixed bone samples (e.g., in 10% neutral buffered formalin)
-
This compound injection (e.g., Isovue®)
-
Phosphate-buffered saline (PBS)
-
Sample containers (e.g., 15 mL or 50 mL conical tubes)
-
Micro-CT scanner
Procedure:
-
Sample Preparation:
-
Dissect the bone of interest and remove surrounding soft tissues as required.
-
Fix the samples in 10% neutral buffered formalin for 24-48 hours at 4°C.
-
After fixation, wash the samples thoroughly in PBS (3 changes of PBS over 24 hours) to remove the fixative.
-
-
This compound Staining:
-
Prepare a staining solution by diluting the this compound stock solution with PBS. A starting concentration of 30-50% (v/v) is suggested based on protocols for similar agents.
-
Immerse the bone samples completely in the this compound solution in a suitable container. Ensure the volume of the solution is sufficient to fully cover the sample (e.g., 10-15 mL for a mouse femur).
-
Incubate the samples at room temperature or 4°C. Incubation time will depend on the size and density of the tissue and the desired penetration of the contrast agent. A starting point of 24-48 hours is recommended. Gentle agitation can facilitate diffusion.
-
-
Micro-CT Scanning:
-
After incubation, carefully remove the sample from the staining solution and gently blot any excess liquid from the surface.
-
Mount the sample in the micro-CT scanner. To prevent dehydration during the scan, the sample can be wrapped in parafilm or placed in a sealed sample holder with a small amount of PBS-soaked gauze to maintain humidity.
-
Acquire images using appropriate scanning parameters for bone imaging (e.g., voltage of 60-90 kVp, aluminum filter). The optimal resolution will depend on the specific structures of interest.
-
-
Post-Scan Processing (Optional):
-
If subsequent histological analysis is required, the this compound can be removed by washing the sample in several changes of PBS or a solution of sodium thiosulfate until the tissue is no longer visibly stained.
-
General Protocol for Quantitative Micro-CT Analysis of Bone
This protocol outlines the standard steps for analyzing bone microarchitecture from micro-CT scans.
Procedure:
-
Image Reconstruction: Reconstruct the acquired 2D projection images into a 3D volumetric dataset using the micro-CT manufacturer's software.
-
Region of Interest (ROI) Selection:
-
Define a standardized ROI for analysis. For long bones, this is typically a region in the metaphysis for trabecular bone analysis and a mid-diaphyseal region for cortical bone analysis.
-
Consistency in ROI selection is critical for comparative studies.
-
-
Segmentation:
-
Apply a global threshold to segment the mineralized bone from the non-mineralized tissue and background. The threshold value should be determined based on histogram analysis and kept consistent across all samples in a study.
-
-
3D Analysis and Data Quantification:
-
Use the analysis software to calculate various 3D morphometric parameters for both trabecular and cortical bone within the defined ROI.
-
Data Presentation
Quantitative data from bone micro-CT analysis should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Standard Bone Microarchitectural Parameters
The following tables summarize the key parameters for trabecular and cortical bone analysis.
Table 1: Trabecular Bone Parameters
| Parameter | Abbreviation | Description | Units |
| Bone Volume Fraction | BV/TV | The ratio of segmented bone volume to the total volume of the region of interest. | % |
| Trabecular Number | Tb.N | The average number of trabeculae per unit length. | 1/mm |
| Trabecular Thickness | Tb.Th | The average thickness of the trabeculae. | mm |
| Trabecular Separation | Tb.Sp | The average distance between trabeculae. | mm |
| Connectivity Density | Conn.D | The number of connections per unit volume, indicating the degree of trabecular network connectivity. | 1/mm³ |
| Structure Model Index | SMI | An indicator of the plate-like or rod-like nature of the trabecular structure. | Unitless |
| Degree of Anisotropy | DA | A measure of the directional alignment of the trabecular structure. | Unitless |
Table 2: Cortical Bone Parameters
| Parameter | Abbreviation | Description | Units |
| Total Cross-Sectional Area | Tt.Ar | The total area of the bone cross-section, including cortical and marrow areas. | mm² |
| Cortical Bone Area | Ct.Ar | The area of the cortical bone within the cross-section. | mm² |
| Marrow Area | Ma.Ar | The area of the marrow cavity within the cross-section. | mm² |
| Cortical Thickness | Ct.Th | The average thickness of the cortical shell. | mm |
| Cortical Porosity | Ct.Po | The volume of pores within the cortical bone as a percentage of the total cortical bone volume. | % |
| Polar Moment of Inertia | J | A measure of the bone's resistance to torsional loading. | mm⁴ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-enhanced micro-CT of bone.
Logic of Quantitative Bone Analysis
Caption: Logical flow of quantitative analysis of bone micro-CT data.
References
- 1. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iopamidol Administration in Dynamic Contrast-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol, a non-ionic, low-osmolar iodinated X-ray contrast agent, has found a novel application in magnetic resonance imaging (MRI) as a diamagnetic Chemical Exchange Saturation Transfer (CEST) agent. While not a conventional T1-shortening agent like gadolinium-based contrast agents (GBCAs), this compound can be utilized for dynamic contrast-enhanced (DCE) MRI studies to assess tissue perfusion and vascularity. This is achieved by dynamically imaging the CEST effect following intravenous administration, a technique often referred to as dynamic CEST-MRI.
The underlying principle involves the selective saturation of the amide protons in the this compound molecule, which then exchange with bulk water protons. This exchange leads to a detectable decrease in the water signal intensity, proportional to the local concentration of this compound. By acquiring rapid CEST-sensitive images before, during, and after this compound administration, the influx and washout kinetics of the agent in the tissue of interest can be characterized, providing insights into vascular perfusion and permeability. Studies have shown a strong correlation between perfusion parameters derived from this compound-based dynamic CEST-MRI and those obtained from traditional GBCA-based DCE-MRI.[1][2]
These protocols are designed for preclinical research settings, primarily involving rodent models, to evaluate tumor vascularity, renal perfusion, and the effects of novel therapeutics on the tissue microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in dynamic CEST-MRI experiments.
Table 1: this compound Physicochemical and MRI Properties
| Parameter | Value | Reference |
| Molecular Weight | 777.1 g/mol | [3] |
| Amide Proton Resonances | 4.2 - 4.3 ppm and 5.5 ppm | [1][4] |
| R1 Relaxivity (in vitro) | 5.2 x 10⁻⁴ s⁻¹mM⁻¹ | |
| T2 Shortening Effect | Detectable at ~12 mM | |
| CEST Effect | Detectable as low as 7 mM (at 7.05 T) |
Table 2: Preclinical Administration and Dosing for Dynamic CEST-MRI
| Application | Animal Model | This compound Dose | Administration Route | Reference |
| Tumor pH and Perfusion Imaging | Murine Glioblastoma (GL261) | 4 g Iodine/kg body weight | Intravenous (tail vein) | |
| Tumor Perfusion Assessment | Murine Breast Cancer (TS/A, 4T1) | Not specified, but compared with Gd | Intravenous | |
| Kidney pH and Perfusion Imaging | Murine Acute Kidney Injury | 1.5 g Iodine/kg body weight | Intravenous (tail vein) | |
| Kidney pH Mapping | Wistar Rat | 1.5 mg Iodine/g body weight | Intravenous (tail vein) | |
| Orthotopic Pancreatic Tumor pH | Murine Pancreatic Cancer | Bolus: 200 µL, Infusion: 400 µL/hr | Intravenous (tail vein) |
Table 3: Recommended MRI Acquisition Parameters for Dynamic CEST-MRI with this compound
| Parameter | Recommended Value/Range | Rationale | Reference |
| Magnetic Field Strength | 4.7 T, 7 T or higher | Higher field strength improves CEST contrast. | |
| Saturation Method | Continuous Wave (CW) or Train of Pulses | To saturate the amide protons of this compound. | |
| Saturation Power (B₁) | 1.0 - 3.5 µT | Balances saturation efficiency and Specific Absorption Rate (SAR). | |
| Saturation Time (TS) | 3 - 5 seconds | A compromise between achieving steady-state CEST and temporal resolution. | |
| Readout Sequence | Fast/Turbo Spin Echo (FSE/TSE), RARE, EPI | Enables rapid image acquisition for dynamic studies. | |
| Temporal Resolution | As fast as possible post-injection | To capture the dynamic changes in this compound concentration. | |
| Dynamic Scan Duration | 25 - 40 minutes post-injection | To observe the uptake and washout phases. |
Experimental Protocols
Protocol for Dynamic CEST-MRI of Tumor Vascularity in a Murine Model
This protocol outlines the procedure for assessing tumor perfusion and vascularity using this compound-enhanced dynamic CEST-MRI in a xenograft tumor model (e.g., glioblastoma or breast cancer).
Materials:
-
This compound injection (e.g., Isovue-370)
-
Tumor-bearing mouse (e.g., C57BL/6 with GL261 glioblastoma)
-
Anesthesia (e.g., Isoflurane)
-
MRI-compatible monitoring system (respiration, temperature)
-
MRI-compatible syringe pump
-
Tail vein catheter (e.g., 29-gauge)
-
High-field MRI scanner (≥ 7T)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the tail vein for this compound administration.
-
Position the animal in the MRI scanner, ensuring the tumor is at the isocenter.
-
Monitor and maintain the animal's body temperature (e.g., 37°C) and respiration rate throughout the experiment.
-
-
Pre-Contrast Imaging:
-
Acquire anatomical reference images (e.g., T2-weighted Fast Spin Echo) to localize the tumor.
-
Acquire a baseline (pre-injection) CEST Z-spectrum or a series of CEST images at the amide proton frequencies (4.2 ppm and 5.5 ppm) and a reference frequency (-4.2 ppm and -5.5 ppm). This is crucial for calculating the difference maps later.
-
-
This compound Administration:
-
Prepare a solution of this compound to deliver a dose of 4 g Iodine/kg body weight.
-
Administer the this compound intravenously via the tail vein catheter using an MRI-compatible syringe pump.
-
For dynamic studies aiming to capture perfusion, a bolus injection is recommended. While specific rates for dynamic perfusion are not well-established, protocols for achieving steady-state for pH mapping often use a bolus followed by infusion (e.g., bolus at 18 ml/hr, infusion at 2 ml/hr in rats). A rapid bolus is preferable for perfusion assessment.
-
-
Dynamic Post-Contrast Imaging:
-
Immediately upon starting the this compound injection, begin dynamic acquisition of CEST-weighted images.
-
Use a fast CEST sequence (e.g., multislice RARE with a 3-second saturation pulse) to acquire images with high temporal resolution.
-
Continuously acquire images for at least 25-30 minutes to capture the contrast agent's wash-in and wash-out phases.
-
-
Data Analysis:
-
Perform motion correction on the dynamic image series.
-
For each time point, calculate the Saturation Transfer (ST) percentage map, typically using an asymmetry analysis: ST% = [(S_ref - S_sat) / S_0] * 100, where S_ref is the signal at the reference frequency, S_sat is the signal at the amide proton frequency, and S_0 is the signal without saturation.
-
Generate difference CEST contrast maps (ΔST) by subtracting the pre-injection ST map from each post-injection ST map.
-
Generate time-course curves of the mean ΔST within regions of interest (ROIs) drawn in the tumor and healthy tissue.
-
Semi-quantitative perfusion parameters, such as the extravasation fraction, can be calculated as the percentage of pixels within the tumor ROI showing a ΔST% above a certain threshold (e.g., 3%).
-
Diagrams
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comparison of iopromide and this compound, two acidoCEST MRI contrast media that measure tumor extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iopamidol Labeling in Multimodal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical X-ray and computed tomography (CT) imaging.[1] Its favorable safety profile and high water solubility make it an attractive scaffold for the development of multimodal imaging probes. By attaching moieties for other imaging modalities such as fluorescence, positron emission tomography (PET), and single-photon emission computed tomography (SPECT), the capabilities of this compound can be extended beyond anatomical imaging to provide functional and molecular information.
These application notes provide detailed protocols and data for the labeling of this compound for use in multimodal imaging, enabling researchers to leverage this versatile platform in their studies.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for developing effective labeling strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | [2] |
| Molecular Weight | 777.1 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
| IUPAC Name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxypropanoyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
I. Radiolabeling of this compound for SPECT Imaging
This section details the direct radioiodination of this compound using Iodine-131 (¹³¹I), a gamma-emitting radionuclide suitable for SPECT imaging. This method takes advantage of the inherent iodine atoms in the this compound structure, allowing for isotopic exchange.
Experimental Protocol: ¹³¹I Labeling of this compound
This protocol is adapted from a published procedure for the synthesis of ¹³¹I-Iopamidol.
Materials:
-
This compound solution (e.g., Iopamiro®)
-
Sodium Iodide (¹³¹I) solution
-
Copper(II) sulfate solution
-
Sodium metabisulfite solution
-
Tromethamine buffer (pH 9)
-
0.1 M HCl
-
0.1 M NaOH
-
Thin Layer Chromatography (TLC) system with a suitable mobile phase
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Procedure:
-
To a reaction vial, add 100 µL of this compound solution.
-
Add 50 µL of Copper(II) sulfate solution.
-
Add 50 µL of Sodium metabisulfite solution.
-
Adjust the pH of the mixture to 9 using 0.1 M HCl or 0.1 M NaOH.
-
Add 1-5 mCi of Sodium Iodide (¹³¹I) solution.
-
Seal the vial and heat at 140°C for 5 minutes.
-
Allow the reaction mixture to cool to room temperature.
Purification and Analysis:
-
The radiolabeled this compound can be purified using preparative HPLC.
-
Radiochemical purity is determined by TLC and HPLC with radiodetection.
Workflow for ¹³¹I Labeling of this compound
Caption: Workflow for the radiolabeling of this compound with Iodine-131.
Quantitative Data for ¹³¹I-Iopamidol
| Parameter | Value | Reference |
| Radiochemical Purity | 96% ± 1% | |
| Reaction Time | 5 minutes | |
| Reaction Temperature | 140°C | |
| Optimal pH | 9 | |
| Stability | Stable at room temperature for up to 7 days |
II. Functionalization of this compound for Multimodal Probe Synthesis
To label this compound with fluorophores or chelators for PET/SPECT imaging with radiometals, it is necessary to first introduce a reactive functional group onto the this compound molecule. The following sections propose synthetic strategies for this purpose. These protocols are based on established organic chemistry reactions and may require optimization.
A. Synthesis of an Amine-Functionalized this compound Derivative
This proposed protocol involves the selective activation of one of the primary hydroxyl groups of this compound, followed by substitution with an azide and subsequent reduction to an amine.
Workflow for Amine-Functionalization of this compound
Caption: Proposed synthetic route for an amine-functionalized this compound derivative.
Experimental Protocol (Proposed):
-
Selective Tosylation: Dissolve this compound in pyridine and cool to 0°C. Add one equivalent of p-toluenesulfonyl chloride dropwise. Stir the reaction at 0°C for several hours, monitoring by TLC. Quench the reaction with water and extract the product. Purify by column chromatography to isolate the mono-tosylated product.
-
Azide Substitution: Dissolve the mono-tosylated this compound in DMF and add sodium azide. Heat the reaction to facilitate the SN2 reaction. Monitor the reaction by TLC. After completion, precipitate the product by adding water and purify.
-
Reduction to Amine: Dissolve the azido-Iopamidol in a suitable solvent (e.g., methanol or THF). Add a catalyst such as Palladium on carbon (Pd/C) and hydrogenate under a hydrogen atmosphere. Alternatively, use a Staudinger reduction with triphenylphosphine (PPh₃) followed by hydrolysis. Purify the final amine-functionalized this compound by HPLC.
B. Synthesis of an Alkyne-Functionalized this compound Derivative for Click Chemistry
This proposed protocol introduces an alkyne group for subsequent "click" chemistry reactions, a highly efficient and bioorthogonal ligation method.
Workflow for Alkyne-Functionalization of this compound
References
- 1. [Separation and purification of this compound using preparative high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development, chemistry, and physical properties of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Iopamidol Contrast Enhancement for Micro-CT: A Technical Support Guide
Welcome to the technical support center for optimizing Iopamidol-based contrast enhancement in your micro-computed tomography (micro-CT) experiments. This guide is designed for researchers, scientists, and professionals in drug development to provide clear, actionable advice for achieving high-quality, reproducible results. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for micro-CT?
This compound is a non-ionic, iodinated contrast agent.[1] It is widely used in clinical CT imaging and has applications in preclinical micro-CT studies.[2][3] The iodine atoms in the this compound molecule attenuate X-rays, increasing the contrast of soft tissues which otherwise have low X-ray absorption and are difficult to visualize.[4]
Q2: What is the general workflow for using this compound for ex vivo soft tissue staining?
The general workflow involves several key steps: tissue fixation, washing, staining with an this compound solution, and finally micro-CT scanning. Each of these steps can be optimized to improve image quality.
Q3: How do I prepare the this compound staining solution?
This compound is commercially available in various concentrations, often indicated as mg of iodine per mL (e.g., Isovue-370 contains 370 mgI/mL).[2] For ex vivo staining, these solutions are typically diluted with a buffer, such as phosphate-buffered saline (PBS), to achieve the desired concentration.
Q4: What are the recommended concentrations and staining times for this compound?
Optimal concentration and staining time are highly dependent on the tissue type, size, and density. Thicker, denser tissues will require higher concentrations and/or longer staining times to ensure complete and even penetration. It is recommended to start with a lower concentration and shorter duration and empirically optimize for your specific sample type.
| Tissue Type (Example) | Recommended Starting this compound Concentration (mgI/mL) | Recommended Starting Staining Time |
| Mouse Heart | 50 - 100 | 24 - 72 hours |
| Mouse Liver | 75 - 150 | 48 - 96 hours |
| Rat Brain | 100 - 200 | 72 - 120 hours |
| Small Tumors | 50 - 150 | 24 - 72 hours |
Note: These are starting recommendations. Optimization is crucial for best results.
Experimental Protocols
Protocol 1: General Ex Vivo Staining with this compound
-
Tissue Fixation: Fix fresh tissue in 10% neutral buffered formalin (NBF) for 24-48 hours at 4°C. The fixation time should be sufficient to preserve the tissue structure.
-
Washing: After fixation, wash the tissue thoroughly in PBS to remove residual fixative. This can be done by immersing the tissue in a large volume of PBS and changing the PBS several times over 24 hours.
-
Staining Solution Preparation: Prepare the desired concentration of this compound by diluting a stock solution (e.g., this compound 370 mgI/mL) with PBS.
-
Staining: Immerse the tissue in the this compound staining solution. Ensure the volume of the staining solution is at least 10-20 times the volume of the tissue to prevent depletion of the contrast agent. Place on a gentle shaker at 4°C for the desired duration.
-
Pre-Scan Wash (Optional): Briefly rinse the stained tissue in PBS to remove excess surface contrast agent, which can cause artifacts.
-
Sample Mounting: Mount the stained tissue in a sample holder for micro-CT scanning. To prevent dehydration during the scan, the sample can be wrapped in parafilm or scanned in a sealed container with a small amount of PBS.
-
Micro-CT Scanning: Acquire images using an appropriate micro-CT scanner and scanning parameters for your sample.
Troubleshooting Guide
Issue 1: Poor or Low Contrast
Q: My micro-CT images have low contrast even after this compound staining. What could be the cause and how can I fix it?
A: Low contrast is a common issue that can arise from several factors in your protocol.
-
Insufficient Staining Time or Concentration: The this compound may not have fully penetrated the tissue.
-
Solution: Increase the staining time or use a higher concentration of this compound. For dense or large samples, consider a step-wise increase in concentration to ensure even penetration.
-
-
Inadequate Fixation: Poor fixation can lead to tissue degradation and reduced uptake of the contrast agent.
-
Solution: Ensure your tissue is fully fixed before proceeding to the staining step.
-
-
Incorrect Scanning Parameters: The X-ray energy and other scanning parameters may not be optimal for detecting the iodine signal.
-
Solution: Consult your micro-CT system's manual or a specialist to optimize the scanning protocol for iodine-based contrast agents.
-
Logical Troubleshooting Flow for Poor Contrast
Caption: Troubleshooting decision tree for addressing poor contrast in this compound-stained samples.
Issue 2: Uneven Staining
Q: The contrast in my sample is not uniform, with the outer edges being much brighter than the center. How can I achieve more even staining?
A: Uneven staining is typically a result of incomplete diffusion of the contrast agent into the core of the tissue.
-
Diffusion Limitation: this compound, being a molecule, requires time to diffuse through the tissue.
-
Solution 1: Increase the total staining time.
-
Solution 2: Employ a gradual staining protocol. Start with a lower concentration of this compound and incrementally increase it over time. This allows for a more controlled and uniform penetration of the contrast agent.
-
-
Tissue Properties: Very dense or lipid-rich tissues can be more challenging to stain evenly.
-
Solution: Consider extending the washing step after fixation to ensure complete removal of any substances that might impede this compound diffusion.
-
Issue 3: Tissue Shrinkage and Artifacts
Q: I've noticed that my tissue samples are shrinking after staining with this compound, and there are some bright artifacts on the surface. What can I do to minimize these issues?
A: Tissue shrinkage can occur with iodine-based staining, and surface artifacts are often due to excess contrast agent.
-
Tissue Shrinkage: High concentrations of iodine solutions can cause tissue dehydration and subsequent shrinkage.
-
Solution: Use the lowest effective concentration of this compound that provides adequate contrast. A gradual increase in concentration during staining can also help mitigate this effect.
-
-
Surface Artifacts: These are often caused by crystallized or highly concentrated this compound on the tissue surface.
-
Solution: After staining, perform a brief rinse in PBS to wash away excess this compound from the surface before mounting the sample for scanning.
-
General Experimental Workflow Visualization
Caption: Standard workflow for preparing and imaging soft tissues with this compound for micro-CT.
References
Troubleshooting Iopamidol signal variability in CEST MRI
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Iopamidol as a contrast agent in Chemical Exchange Saturation Transfer (CEST) MRI.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or unexpected CEST signal intensity.
Question: We are observing significant variability in our this compound CEST signal between experiments, even with seemingly identical protocols. What are the potential causes and how can we troubleshoot this?
Answer: Signal variability in this compound CEST MRI can stem from several factors. It is crucial to systematically evaluate each potential source of error. The primary factors influencing the this compound CEST signal are pH, temperature, this compound concentration, and the intrinsic T1 relaxation time of the tissue.
Troubleshooting Steps:
-
Verify and Calibrate pH: The chemical exchange rate of this compound's amide protons is highly dependent on pH.[1][2] Small fluctuations in pH can lead to significant changes in the CEST signal.
-
Ensure Strict Temperature Control: Temperature influences the proton exchange rate. As temperature increases, the CEST effect at 4.2 ppm also increases, while the effect at 5.6 ppm decreases.[5]
-
Action: Maintain a constant temperature for all phantom and in vivo experiments, typically at 37.0 ± 0.2°C. Monitor and record the temperature throughout your experiment.
-
-
Assess this compound Concentration: While ratiometric analysis aims to minimize concentration dependence, very low concentrations can result in a poor signal-to-noise ratio (SNR), leading to higher variability. The minimum detectable concentration at 4.7 T has been reported to be around 8.8 mM in the renal cortex.
-
Action: Ensure that the administered this compound concentration is sufficient to generate a robust CEST signal. For quantitative studies, especially at lower pH, concentrations of at least 20-40 mM are often used.
-
-
Account for T1 Relaxation Time: The CEST ratio of this compound has shown a dependence on the T1 relaxation time.
-
Action: Measure the T1 relaxation times of your samples or tissues of interest. If there are significant variations in T1, this may contribute to signal variability.
-
-
Standardize Saturation Parameters: The saturation time and power (B1) are critical for achieving a steady-state CEST effect. The CEST ratio for this compound becomes constant after a saturation time of 3.0 seconds.
-
Action: Use consistent and optimized saturation parameters for all acquisitions. A saturation time of at least 3 seconds is recommended to ensure the CEST ratio is independent of this parameter.
-
Issue 2: Difficulty in resolving the two this compound CEST peaks.
Question: We are having trouble separating the two this compound CEST peaks at 4.3 ppm and 5.5 ppm, especially at higher pH. How can we improve the resolution?
Answer: The two amide proton peaks of this compound can overlap, particularly at higher pH values or under higher saturation power (B1). This can complicate the ratiometric analysis.
Troubleshooting Steps:
-
Utilize Multi-Pool Lorentzian Fitting: This method can mathematically resolve overlapping CEST effects from the Z-spectrum. Good fitting performance with R² values > 0.99 has been reported using this approach.
-
Optimize Saturation Power (B1): Using different B1 levels for acquiring the signals at the two different frequency offsets can help. For instance, a generalized ratiometric approach uses B1 of 1.0 µT for the 4.3 ppm peak and 2.0 µT for the 5.5 ppm peak to extend the pH detection range.
-
Consider Magnetic Field Strength: Higher magnetic field strengths generally provide better spectral resolution, which can aid in separating the two peaks. The pH detection range for this compound has been shown to be between 5.5 and 7.4 at 7 T.
Issue 3: Presence of fat signals interfering with CEST measurements.
Question: Our in vivo experiments are affected by lipid signals, which are causing artifacts in our CEST measurements. How can we correct for this?
Answer: Fat signals can indeed overlap with the CEST signals of interest and lead to inaccurate quantification. Several post-processing methods can be employed to mitigate this issue.
Troubleshooting Steps:
-
Linear Interpolation: Replace the region of the Z-spectrum affected by fat peaks by using a linear interpolation of the frequencies corresponding to the fat signals.
-
Water Pool Lorentzian Fitting: This method can produce highly accurate results for pH measurements in the presence of both low and high fat content.
-
Positive Z-Spectrum Analysis: Consider only the positive part of the Z-spectrum for your analysis to avoid the fat signal region.
-
Ratiometric Correction Factor: Calculate a correction factor for the ratiometric value based on the percentage of fat.
Experimental Protocols
This compound Phantom Preparation and pH Calibration
-
Preparation of this compound Solution: Prepare a 40 mM this compound solution in a phosphate-buffered saline (PBS).
-
pH Titration: Titrate the pH of the this compound solution to desired levels (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, and 8.0) using small amounts of HCl or NaOH.
-
Phantom Assembly: Place the solutions of varying pH into small vials or capillaries.
-
Temperature Control: Maintain the phantom at a constant temperature of 37°C during imaging.
-
CEST MRI Acquisition: Acquire CEST Z-spectra for each pH sample.
-
Calibration Curve Generation:
-
Draw a region of interest (ROI) within each pH compartment.
-
Calculate the mean CEST ratio (CESTR) at 4.2 ppm and 5.5 ppm.
-
Calculate the ratiometric value (RST).
-
Plot the RST values against the known pH values to generate a calibration curve.
-
In Vivo Renal pH Mapping Protocol (Rodent Model)
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
This compound Administration: Administer this compound intravenously.
-
Image Acquisition:
-
Acquire T2-weighted anatomical images to identify the renal cortex, medulla, and calyx.
-
Collect a water saturation shift referencing (WASSR) map for B0 correction.
-
Acquire two Z-spectra at different RF saturation power levels (e.g., 1.0 µT and 2.0 µT).
-
-
Data Analysis:
-
Apply B0 correction using the WASSR map.
-
Use a multi-pool Lorentzian model to resolve the this compound CEST effects at 4.3 ppm and 5.5 ppm from the Z-spectra.
-
Calculate the ratiometric value for each voxel.
-
Generate the renal pH map using the previously established pH calibration curve.
-
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference |
| This compound CEST Peaks | 4.2 - 4.3 ppm and 5.5 - 5.6 ppm | Chemical shift from water | |
| pH Detection Range | 5.5 - 7.5 at 4.7 T | With generalized ratiometric approach | |
| 6.0 - 7.5 | Suitable range for this compound CEST MRI | ||
| This compound Concentration | 8.8 mM | Minimum detectable in vivo (renal cortex at 4.7 T) | |
| 20 - 40 mM | Recommended for precise pH measurements | ||
| Saturation Time (tsat) | > 3.0 seconds | For steady-state CEST effect | |
| Saturation Power (B1) | 1.0 µT and 2.0 µT | For generalized ratiometric analysis | |
| Temperature | 37.0 ± 0.2°C | Recommended for constant exchange rate | |
| pH Measurement Precision | < 0.1 pH unit | For pH > 7 with 20-40 mM this compound | |
| 0.2 - 0.4 pH unit | For pH = 6 with 20-40 mM this compound |
| In Vivo Renal pH (Rat Model at 4.7 T) | Mean pH ± SD | Reference |
| Cortex | 7.0 ± 0.1 | |
| Medulla | 6.8 ± 0.1 | |
| Calyx | 6.5 ± 0.2 |
Visualizations
Caption: this compound CEST signaling pathway.
Caption: Troubleshooting workflow for this compound signal variability.
Caption: General experimental workflow for this compound CEST MRI.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of this compound multi-site chemical exchange properties for ratiometric chemical exchange saturation transfer (CEST) imaging of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Generalized Ratiometric Chemical Exchange Saturation Transfer (CEST) MRI Approach for Mapping Renal pH using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. A comparison of iopromide and this compound, two acidoCEST MRI contrast media that measure tumor extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Iopamidol-related artifacts in your small animal computed tomography (CT) experiments, ensuring high-quality, reliable, and quantifiable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing dark streaks and "cupping" artifacts in my micro-CT images after this compound administration. What causes this and how can I fix it?
A1: This phenomenon is known as beam hardening , a common artifact in X-ray CT. It occurs because the polychromatic X-ray beam becomes "harder" (its mean energy increases) as it passes through dense substances like bone or iodinated contrast agents.[1][2] Lower energy photons are preferentially absorbed, and this non-linear attenuation leads to artifacts such as dark streaks between two dense objects or a "cupped" appearance where the center of a uniform object appears darker than its periphery.[1][2]
Troubleshooting Steps:
-
Optimize this compound Concentration: Higher concentrations of this compound can exacerbate beam hardening.[3] If your experimental goals allow, consider using a lower concentration formulation (e.g., this compound-300 instead of this compound-370). A study on thoracic CT showed that artifact frequencies were significantly higher with this compound-370 (41.8%) compared to this compound-300 (24%).
-
Adjust Scanner's Tube Potential (kVp): Increasing the kVp can help reduce beam hardening. However, this may also decrease contrast enhancement. A phantom study demonstrated that the highest image enhancement occurs at the lowest tube potential (40 kVp), but the Contrast-to-Noise Ratio (CNR) peaked at 80 kVp. Finding the optimal balance is key.
-
Utilize Beam Filtration: Physical filters (e.g., aluminum or copper) placed at the X-ray source can pre-harden the beam, reducing artifacts before the X-rays reach the animal. Check your micro-CT system's specifications for available filtration options.
-
Enable Beam Hardening Correction (BHC) Software: Most modern micro-CT scanners have built-in or optional software algorithms designed to correct for beam hardening artifacts. These can be applied during or after reconstruction. Consult your system's manual to ensure this feature is enabled and properly configured.
Q2: How do I choose the right this compound concentration and dose for my mouse/rat study?
A2: The optimal this compound concentration and dose depend on the specific application (e.g., angiography, tumor imaging) and the balance required between contrast enhancement and artifact minimization.
-
For General Vascular Imaging: A common starting point for mice is an intravenous (IV) bolus of 100-200 µL of this compound-370. However, for applications where beam hardening is a significant concern, this compound-300 is a viable alternative that can reduce artifacts.
-
For Tumor Imaging: In some cases, this compound may provide only marginal increases in contrast resolution for lung tumors in mice compared to nanoparticle-based agents. However, for other tumor models like pancreatic tumors, protocols involving a bolus followed by infusion have been used to assess uptake.
-
Dose Considerations: Pediatric dosing guidelines can be adapted for small animals, often in the range of 1-3 mL/kg for this compound-300. It's crucial to use the lowest dose necessary to achieve adequate visualization to minimize potential artifacts and physiological effects.
Experimental Protocol: IV this compound Administration in Mice for CT Angiography
This protocol is a general guideline and should be adapted based on your specific research needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Place a 26-gauge or smaller catheter into the lateral tail vein.
-
Contrast Agent Preparation: Warm the this compound solution (e.g., Isovue-370) to body temperature to reduce viscosity.
-
Injection: Administer a bolus of 200 µL of this compound via the tail vein catheter. This can be followed by a saline flush to ensure the full dose reaches circulation.
-
Imaging: Begin CT acquisition immediately after the bolus injection for arterial phase imaging.
Q3: My images are noisy after this compound administration. How can I improve the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR)?
A3: Image noise can obscure fine details. The interplay between this compound concentration, scanner settings, and reconstruction parameters is crucial for managing noise.
Troubleshooting Steps:
-
Optimize Tube Potential (kVp) and Current (µA): While lower kVp settings (e.g., 40 kVp) can increase image enhancement (HU values), they also tend to increase image noise. A phantom study showed that increasing the tube potential from 40 kVp to 90 kVp reduced image noise by 72.4%. Increasing the tube current (µA) or exposure time will also generally increase SNR.
-
Evaluate this compound Concentration: A study comparing this compound-370 and Iodixanol-320 found that this compound-370 provided a significantly increased CNR in coronary arteries. This suggests that for some applications, a higher concentration may improve CNR despite the potential for other artifacts.
-
Use Post-Processing Software: Many imaging software packages include filters and algorithms to reduce noise. Additionally, specialized Metal Artifact Reduction (MAR) algorithms, while designed for metal, can also be effective in reducing artifacts from high concentrations of iodine, which can improve overall image quality and the visibility of surrounding tissues.
Quantitative Data Summary
The following tables summarize quantitative data from phantom and animal studies to help guide your experimental design.
Table 1: Effect of this compound Concentration on Artifact Frequency Data from a retrospective study on spiral CT of the thorax.
| This compound Concentration | Artifact Frequency in Superior Vena Cava |
| This compound-300 (300 mgI/mL) | 24.0% |
| This compound-370 (370 mgI/mL) | 41.8% |
Table 2: Impact of Tube Potential (kVp) and Iodine Concentration on Image Enhancement and Noise Data from a phantom study using a micro-CT scanner.
| Tube Potential (kVp) | Iodine Concentration (mol/L) | Image Enhancement (% difference over water) | Image Noise (% difference from 90 kVp) |
| 40 | 20 | 43.0% | 72.4% |
| 50 | 20 | Not Reported | Not Reported |
| 60 | 20 | Not Reported | Not Reported |
| 70 | 20 | Not Reported | Not Reported |
| 80 | 20 | Not Reported | Not Reported |
| 90 | 20 | 17.5% | 0% |
Note: The study found that CNR peaked at 80 kVp across all tested iodine concentrations.
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows for reducing this compound-related artifacts.
Figure 1. The cause and effect relationship of beam hardening artifacts.
Figure 2. A workflow for troubleshooting this compound-related artifacts.
Figure 3. A typical experimental workflow for IV this compound administration.
References
- 1. Beam hardening artifacts in micro-computed tomography scanning can be reduced by X-ray beam filtration and the resulting images can be used to accurately measure BMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beam Hardening Artifacts in Micro-Computed Tomography Scanning can be Reduced by X-ray Beam Filtration and the Resulting Images can be used to Accurately Measure BMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative evaluation of this compound 300 versus 370 during spiral x-ray computed tomographic studies of the thorax] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iopamidol Interference with Fluorescence Imaging Probes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from the iodinated contrast agent Iopamidol in their fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence imaging?
A1: this compound is a non-ionic, water-soluble, iodinated contrast agent used in medical imaging, such as CT scans, to enhance the visibility of vascular structures and organs.[1][2] Its chemical structure contains three iodine atoms, which are key to its function as a contrast agent but also the primary reason for potential interference with fluorescence imaging.[3] Interference can occur through several mechanisms, including light absorption (inner filter effect) and fluorescence quenching.
Q2: What are the primary mechanisms of this compound interference in fluorescence-based assays?
A2: The main mechanisms by which a compound like this compound can interfere with fluorescence assays are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the imaging probe, leading to a false-positive signal.[4][5]
-
Inner Filter Effect: this compound has a strong absorbance in the UV range, which could potentially overlap with the excitation or emission spectra of certain fluorescent probes. This absorption can reduce the amount of light reaching the fluorophore or the detector, leading to a decrease in the measured fluorescence signal.
-
Fluorescence Quenching: The iodine atoms in this compound can act as quenching agents, causing a decrease in the fluorescence intensity of nearby fluorophores through a non-radiative energy transfer process. This is a known property of iodide ions.
Q3: My fluorescence signal is unexpectedly low after adding this compound. How can I determine if it's due to interference?
A3: The first step is to perform a set of control experiments. A crucial control is a "no-target" or "probe-only" assay. In this setup, you measure the fluorescent signal of your probe in the presence of this compound and all other assay components except for the biological target. A decrease in signal that correlates with the concentration of this compound strongly suggests interference.
Q4: Are certain fluorescent probes more susceptible to interference by this compound?
A4: Probes with excitation or emission spectra that overlap with this compound's absorbance spectrum are more likely to be affected by the inner filter effect. This compound is known to have an absorbance peak around 240 nm. Therefore, UV-excitable probes may be more susceptible. The quenching effect of the iodine atoms is broad-acting, but its efficiency can vary depending on the specific fluorophore.
Q5: What are some general strategies to minimize interference from this compound?
A5: Several strategies can be employed to mitigate interference:
-
Wavelength Selection: If possible, switch to a fluorophore with excitation and emission wavelengths further away from this compound's absorbance spectrum (i.e., red-shifted fluorophores).
-
Concentration Optimization: Use the lowest effective concentration of both this compound and the fluorescent probe to minimize interaction.
-
Control Experiments: Always include appropriate controls to quantify the extent of interference.
-
Time-Resolved Fluorescence: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can help reduce interference from short-lived autofluorescence.
Troubleshooting Guides
Problem: Unexpectedly High Fluorescence Signal
This is a classic sign of autofluorescence, where this compound itself is emitting light at the detection wavelength.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, without the fluorescent probe. A significant signal indicates autofluorescence.
-
Perform a Spectral Scan: Conduct a full excitation and emission scan of this compound to determine its fluorescence profile.
-
Mitigation:
-
If the autofluorescence is minimal, you may be able to subtract it from your experimental values.
-
If the signal is high, consider using a fluorescent probe with red-shifted excitation and emission wavelengths that do not overlap with this compound's fluorescence.
-
Problem: Unexpectedly Low Fluorescence Signal
This could be due to the inner filter effect or fluorescence quenching.
Troubleshooting Steps:
-
Measure Absorbance: Measure the absorbance spectrum of this compound at the concentrations used in the assay. High absorbance at your probe's excitation or emission wavelength suggests an inner filter effect.
-
Perform a Quenching Control Assay: Test whether this compound can quench the fluorescence of the free fluorophore (not attached to a biological molecule). A decrease in the fluorophore's signal in the presence of this compound indicates quenching.
-
Mitigation:
-
Inner Filter Effect: Dilute your sample or use a shorter pathlength cuvette if possible. Mathematical corrections can also be applied if the absorbance is not too high.
-
Quenching: If quenching is confirmed, you may need to select a different fluorophore that is less sensitive to iodide quenching or use a different experimental approach.
-
Data Presentation
Table 1: Potential for this compound Interference with Common Fluorophore Classes
| Fluorophore Class | Excitation Range (nm) | Emission Range (nm) | Potential for Inner Filter Effect | Potential for Quenching | Mitigation Strategy |
| UV-excitable (e.g., DAPI, Hoechst) | 340 - 360 | 440 - 490 | High (due to proximity to this compound's absorbance peak) | Moderate to High | Use a visible light-excitable probe; careful background subtraction. |
| Blue-excitable (e.g., FITC, GFP) | 470 - 495 | 510 - 540 | Low | Moderate | Perform quenching controls; consider red-shifted alternatives. |
| Green/Yellow-excitable (e.g., TRITC, RFP) | 540 - 570 | 570 - 620 | Very Low | Moderate | Perform quenching controls; consider far-red probes. |
| Red/Far-Red-excitable (e.g., Cy5, Alexa Fluor 647) | 630 - 650 | 660 - 700 | Negligible | Low to Moderate | Generally a safer choice, but quenching controls are still recommended. |
Note: This table provides a generalized guide. The actual degree of interference can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound solution at the desired experimental concentration
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound solution
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of this compound.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity at the appropriate wavelengths.
Data Analysis:
-
A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests quenching.
Visualizations
Caption: Workflow for troubleshooting fluorescence signal interference from this compound.
Caption: Flowchart of control experiments for identifying this compound interference.
References
- 1. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epos.myesr.org [epos.myesr.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Iopamidol Toxicity in Longitudinal Rodent Studies
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the nephrotoxic effects of Iopamidol in longitudinal rodent studies. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data to support robust and reproducible experimental design.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in rodents?
A1: The primary toxic effect of this compound is contrast-induced acute kidney injury (CI-AKI). The mechanisms are multifactorial but are centrally linked to renal hemodynamic changes, direct tubular cytotoxicity, and the generation of reactive oxygen species (ROS).[1][2] this compound can induce mitochondrial impairment in renal proximal tubular cells, leading to ATP depletion, increased mitochondrial superoxide, and an accumulation of ROS.[3] This oxidative stress triggers inflammatory pathways and can lead to cellular apoptosis (programmed cell death).[2][4]
Q2: Why are longitudinal studies with this compound a particular challenge?
A2: Longitudinal studies involve repeated administration of this compound, which raises concerns about cumulative toxicity and insufficient recovery time for the kidneys between imaging sessions. While this compound is typically cleared from the body within 48-72 hours in healthy subjects, renal function in rodents with CI-AKI may take 10-14 days to return to baseline. Repeatedly dosing within this recovery window could exacerbate kidney damage and confound experimental results. Therefore, a carefully planned "washout" period is critical.
Q3: What are the most effective, evidence-based strategies to mitigate this compound toxicity?
A3: Hydration is the most crucial and universally accepted strategy for preventing CI-AKI. Both intravenous hydration with isotonic saline (0.9% NaCl) and oral hydration have proven effective in rodent models. Additionally, intravenous sodium bicarbonate has been shown to be protective by alkalinizing renal tubular fluid, which may reduce the formation of pH-dependent free radicals. The use of antioxidants like N-acetylcysteine (NAC) is also common, as it can replenish glutathione stores and directly scavenge ROS, though its efficacy can be model-dependent.
Q4: What are the key biomarkers to monitor for assessing this compound-induced kidney injury?
A4: The most common functional biomarkers are serum creatinine (SCr) and blood urea nitrogen (BUN). An increase in these markers, typically peaking 2-5 days after contrast administration, indicates a decline in glomerular filtration rate and overall kidney function. For more detailed analysis, urinary biomarkers like N-acetyl-d-glucosaminidase (NAG) can indicate tubular injury. Histopathological analysis of kidney tissue is the gold standard for assessing structural damage.
Q5: Are there less toxic alternatives to this compound for contrast-enhanced imaging in rodents?
A5: While all iodinated contrast media carry some risk of nephrotoxicity, the risk profile can vary. Low-osmolar or iso-osmolar non-ionic contrast agents, like this compound, are generally considered safer than older high-osmolar ionic agents. The choice of agent may depend on the specific imaging modality and experimental goals. For certain applications, alternative imaging techniques that do not require iodinated contrast, such as specific MRI sequences or ultrasound, might be considered.
Troubleshooting Guide
Q: I am observing higher-than-expected mortality or severe morbidity in my rodent cohort after this compound administration. What could be wrong?
A: This is a critical issue that may stem from several factors:
-
Dehydration Status: Insufficient hydration is a primary risk factor for severe CI-AKI. Ensure your hydration protocol is being followed correctly and that animals have adequate access to water or receive appropriate fluid volumes.
-
This compound Dose: The dose may be too high for the specific strain, age, or health status of your animals. Review the literature for appropriate dosing ranges. Doses in rat models of CI-AKI are often high (e.g., 10-15 mL/kg iohexol) to reliably induce injury, but these may need adjustment.
-
Underlying Renal Insufficiency: If you are using a disease model (e.g., diabetes, pre-existing kidney disease), the animals are at a much higher risk. The this compound dose and experimental protocol may need to be significantly modified for these sensitive animals.
-
Anesthesia Protocol: Some anesthetics can affect renal blood flow and blood pressure. Ensure your anesthesia protocol is stable and does not exacerbate hypotension, which can worsen kidney injury.
Q: My results for renal biomarkers (SCr, BUN) are highly variable between animals in the same group. How can I reduce this variability?
A: High variability can obscure true experimental effects. Consider the following:
-
Standardize Dehydration: If dehydration is part of your protocol, ensure it is applied uniformly. For example, if using water deprivation, ensure the duration is identical for all animals to the minute.
-
Consistent Administration: Ensure the this compound is administered at the same rate and volume (relative to body weight) for every animal. Use of an infusion pump for intravenous delivery is recommended over a manual bolus.
-
Controlled Timing: The timing of blood collection is critical, as SCr and BUN levels change over the days following contrast administration. Ensure that all samples are collected at the exact same time point post-injection for all animals.
-
Acclimatization: Ensure animals are properly acclimatized to the housing and handling procedures to minimize stress, which can influence physiological parameters.
Q: I am not seeing a significant protective effect from my mitigation strategy (e.g., NAC or sodium bicarbonate). Why might this be?
A:
-
Dosing and Timing: The dose and administration schedule of the protective agent are crucial. For example, NAC is often given in multiple doses before and after contrast administration. Sodium bicarbonate infusions are typically started before contrast is given and continued for several hours after. Review your protocol against published, effective regimens.
-
Severity of Injury: If the induced kidney injury in your model is too severe, the protective effects of a single agent may be masked. You may need to reduce the this compound dose or the duration of dehydration to create a model with a suitable window for observing therapeutic effects.
-
Route of Administration: The route of administration for the protective agent matters. Intravenous or intraperitoneal routes often provide more reliable bioavailability than oral administration in a controlled experimental setting.
Quantitative Data Summary
Table 1: Effect of N-Acetylcysteine (NAC) on Renal Function in a Rat Model of Contrast-Induced Nephropathy (CIN)
Data synthesized from a study using a well-established rat model of CIN. Animals were pre-treated with NAC or saline i.p. for 4 days, dehydrated for 24h on day 3, and then received contrast media (CM).
| Group | Treatment | Serum Creatinine (Scr) (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | Saline only | 0.48 ± 0.07 | 18.5 ± 2.1 |
| CIN | Saline + CM | 1.21 ± 0.18 | 75.3 ± 9.8 |
| CIN + NAC | 150 mg/kg/d NAC + CM | 0.75 ± 0.11 | 45.6 ± 6.3 |
| CIN + NACA | 150 mg/kg/d NACA + CM | 0.59 ± 0.09# | 32.7 ± 5.5# |
NACA is N-acetylcysteine amide, a derivative of NAC. *p < 0.05 vs. CIN group. #p < 0.05 vs. CIN + NAC group.
Table 2: Effect of Sodium Bicarbonate on Histopathological Injury in a Rat Model of Radiocontrast Nephropathy
Data from a study where dehydrated rats were given contrast media (CM) with or without a pre-treatment of intravenous sodium bicarbonate.
| Group | Treatment | Percentage of Animals with Intermediate-Severe Tubular Injury |
| Control | No CM | 0% |
| Radiocontrast | CM only | 71.4% |
| Radiocontrast + Bicarbonate | 8.4% NaHCO₃ + CM | 28.6%* |
*p = 0.02 vs. Radiocontrast group.
Detailed Experimental Protocols
Protocol 1: Induction of this compound-Induced Acute Kidney Injury (Rat Model)
This protocol is based on models that use dehydration and inhibition of renal protective mechanisms to reliably induce CI-AKI.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Baseline Measurements: Collect blood samples via tail vein for baseline SCr and BUN analysis.
-
Dehydration: Dehydrate animals by withdrawing water for 24-72 hours. The duration can be adjusted to modulate the severity of the injury. A 24-hour period is a common starting point.
-
Inhibition of Protective Mediators (Optional but recommended for a robust model): 30 minutes before this compound administration, inject Indomethacin (10 mg/kg, i.p.) to inhibit prostaglandin synthesis and L-NAME (10 mg/kg, i.v.) to inhibit nitric oxide synthesis.
-
This compound Administration: Under light anesthesia (e.g., isoflurane), administer this compound (e.g., this compound-370, providing a dose of 3-6 g Iodine/kg) intravenously via the tail vein over 5 minutes.
-
Post-Administration Monitoring: Return animals to their cages with free access to food and water. Monitor for signs of distress.
-
Endpoint Analysis:
-
Biochemical Analysis: Collect blood at 24h, 48h, and 72h post-Iopamidol to measure SCr and BUN.
-
Histopathology: At the final time point (e.g., 72h), euthanize the animals, perfuse the kidneys with saline followed by 10% neutral buffered formalin, and harvest the kidneys for histological processing (H&E and PAS staining).
-
Protocol 2: Mitigation Strategy - Hydration with N-Acetylcysteine (NAC)
This protocol is designed to be used in conjunction with Protocol 1.
-
Animal Model & CI-AKI Induction: Follow steps 1-4 of Protocol 1.
-
NAC Administration:
-
Prepare a sterile solution of N-acetylcysteine in saline.
-
Administer NAC at a dose of 150 mg/kg via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer NAC once daily for 2 days prior to this compound injection. On the day of the procedure, administer NAC 2 hours before this compound. Continue with one daily dose for 2 days after this compound administration.
-
-
This compound Administration: Proceed with step 6 of Protocol 1.
-
Control Groups:
-
Sham Group: Receives saline instead of NAC and saline instead of this compound.
-
CIN Group: Receives saline instead of NAC, followed by this compound.
-
NAC Only Group: Receives NAC and saline instead of this compound.
-
-
Endpoint Analysis: Conduct biochemical and histopathological analysis as described in Protocol 1 to compare the outcomes between groups.
Protocol 3: Semi-Quantitative Histopathological Scoring of Kidney Injury
This scoring system is based on the Endothelial, Glomerular, Tubular, and Interstitial (EGTI) system, which provides a comprehensive assessment of renal damage. Sections should be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). A pathologist blinded to the treatment groups should perform the scoring.
-
Tissue Preparation: Process formalin-fixed kidneys, embed in paraffin, and cut 4-µm sections.
-
Scoring: Examine at least 10 random, non-overlapping fields of the renal cortex and outer medulla at 200x or 400x magnification. Assign a score for each component based on the severity and extent of the changes.
| Component | Score | Description of Pathological Changes |
| Tubular | 0 | Normal histology |
| 1 | Mild tubular dilation, vacuolization, or loss of brush border affecting <25% of tubules | |
| 2 | Moderate changes affecting 25-50% of tubules; focal necrosis | |
| 3 | Severe changes affecting >50% of tubules; widespread necrosis, cast formation | |
| Interstitial | 0 | No interstitial edema or inflammation |
| 1 | Mild focal edema or inflammatory cell infiltration | |
| 2 | Moderate multifocal edema or inflammation | |
| 3 | Severe and diffuse interstitial edema or inflammation | |
| Glomerular | 0 | Normal glomeruli |
| 1 | Mild thickening of Bowman's capsule or mesangial expansion | |
| 2 | Moderate glomerular changes, focal segmental sclerosis | |
| 3 | Severe changes, global sclerosis, capillary loop collapse | |
| Endothelial | 0 | Normal endothelial cells |
| 1 | Mild endothelial swelling or disruption | |
| 2 | Moderate endothelial cell loss, signs of vascular congestion | |
| 3 | Severe endothelial damage, microthrombi formation |
-
Total Score: The scores for each component can be summed to generate a total kidney injury score for each animal, allowing for quantitative comparison between groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced renal cell apoptosis.
Caption: Experimental workflow for a longitudinal rodent imaging study.
Caption: Troubleshooting decision tree for high result variability.
References
- 1. semmelweis.hu [semmelweis.hu]
- 2. N-acetylcysteine Prevents Kidney and Lung Disturbances in Renal Ischemia/Reperfusion Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of ischaemic preconditioning on acute and chronic renal damage following ischaemia reperfusion injury: characterisation of fibrosis development after inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iopamidol Clearance in Renally Impaired Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding iopamidol clearance in animal models with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of renal impairment on this compound clearance?
A1: Renal impairment significantly prolongs the elimination half-life of this compound.[1][2][3] In subjects with normal renal function, the plasma half-life of this compound is approximately two hours.[2][4] However, in cases of renal impairment, this half-life is extended, with the degree of prolongation dependent on the severity of the impairment. This compound is primarily excreted unchanged by the kidneys through glomerular filtration. Consequently, any reduction in renal function directly impedes its clearance from the body.
Q2: How does the clearance of this compound in animal models compare to humans with renal impairment?
A2: Animal models of renal impairment demonstrate prolonged this compound clearance, mirroring the observations in human patients with kidney disease. For instance, studies in renally impaired rats and rabbits show a delayed excretion of this compound. While the absolute values may differ between species, the general principle of reduced clearance and extended half-life in the presence of renal dysfunction is consistent across preclinical and clinical studies.
Q3: What are the primary mechanisms of this compound-induced nephrotoxicity?
A3: The nephrotoxicity of this compound is multifactorial. Studies suggest that it can induce mitochondrial damage in renal tubular epithelial cells. This is characterized by ATP depletion, a reduction in the mitochondrial membrane potential, and an increase in mitochondrial superoxide and reactive oxygen species (ROS) accumulation. Additionally, contrast media like this compound can cause direct toxic effects on renal vascular and tubular cells, leading to cellular damage.
Q4: Are there alternative excretion pathways for this compound when renal function is compromised?
A4: Yes, in cases of severe renal insufficiency, biliary excretion of this compound increases significantly. While the primary route of elimination is through the kidneys, the liver can play a more substantial role in its clearance when renal pathways are impaired. Studies in fish have also suggested that multiple organ systems, including biliary excretion, may be more heavily relied upon for elimination in species with different physiological characteristics or in models of renal impairment.
Troubleshooting Guides
Issue 1: High variability in this compound clearance rates between animals in the same experimental group.
-
Possible Cause 1: Inconsistent induction of renal impairment. The severity of renal impairment can vary between animals, even when using a standardized protocol.
-
Troubleshooting Step: Ensure precise and consistent administration of the agent used to induce renal injury (e.g., gentamicin, cisplatin). Monitor renal function markers (e.g., serum creatinine, BUN) before and after induction to confirm a consistent level of impairment across the cohort.
-
-
Possible Cause 2: Dehydration status of the animals. Dehydration is a significant risk factor for contrast-induced nephropathy and can exacerbate the effects of this compound on the kidneys.
-
Troubleshooting Step: Standardize the hydration status of all animals before and during the experiment. Ensure free access to water or provide standardized volumes of hydration fluids.
-
-
Possible Cause 3: Variation in analytical methodology. Inconsistencies in sample collection, processing, or the analytical method used to measure this compound concentrations can introduce variability.
-
Troubleshooting Step: Strictly adhere to a validated standard operating procedure (SOP) for blood and urine sample collection, storage, and analysis. Use a reliable analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of this compound.
-
Issue 2: Unexpectedly low or undetectable levels of this compound in plasma samples.
-
Possible Cause 1: Incorrect dosing or administration. Errors in the calculation of the this compound dose or improper intravenous administration can lead to lower than expected plasma concentrations.
-
Troubleshooting Step: Double-check all dose calculations based on the animal's body weight. Ensure the intravenous injection is administered correctly and the full dose is delivered into the circulation.
-
-
Possible Cause 2: Rapid clearance in animals with less severe renal impairment. If the induced renal impairment is milder than intended, this compound clearance might be faster than anticipated.
-
Troubleshooting Step: Re-evaluate the method of inducing renal impairment to achieve the desired level of dysfunction. Correlate this compound levels with renal function markers for each animal.
-
-
Possible Cause 3: Sample degradation. this compound may degrade if samples are not handled or stored correctly.
-
Troubleshooting Step: Follow established protocols for sample handling and storage. Store plasma samples at an appropriate temperature (e.g., -80°C) until analysis.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy vs. Renally Impaired Models
| Parameter | Healthy Subjects/Models | Renally Impaired Subjects/Models | Reference |
| Plasma Half-life | ~2 hours | Significantly prolonged (e.g., 35.8 ± 8.71 h in anuric patients) | |
| Total Body Clearance | ~8 L/h (in humans) | Greatly reduced (e.g., 0.377 L/h in CAPD patients) | |
| Urinary Excretion (at 8 hours) | 80-90% of administered dose | Significantly reduced | |
| Biliary Excretion | Minimal | Significantly increased |
Experimental Protocols
1. Induction of Contrast-Induced Acute Kidney Injury (CI-AKI) in a Mouse Model
This protocol is adapted from a model developed to study CI-AKI using a low-osmolar contrast medium.
-
Animal Model: C57BL/6 mice.
-
Pre-treatment:
-
Perform a unilateral nephrectomy (uninephrectomy).
-
Allow a recovery period as per institutional guidelines.
-
Induce dehydration by withholding water for 24 hours prior to contrast medium administration.
-
Administer furosemide (a diuretic) 20 minutes before this compound injection to inhibit the tubuloglomerular feedback mechanism.
-
-
This compound Administration:
-
Administer this compound (e.g., 10 ml/kg) via intravenous injection (e.g., tail vein).
-
-
Assessment of Renal Injury:
-
Collect blood samples at baseline and at various time points post-injection (e.g., 24, 48, 72 hours) to measure serum creatinine (SCr) and blood urea nitrogen (BUN).
-
Harvest kidney tissue for histological analysis (e.g., H&E staining to observe tubular damage) and assessment of apoptosis (e.g., TUNEL staining).
-
2. Measurement of this compound Clearance
This protocol outlines the general steps for determining this compound clearance.
-
Animal Preparation:
-
Anesthetize the animal according to an approved protocol.
-
Place catheters in a suitable artery (for blood sampling) and vein (for this compound administration).
-
If urine is to be collected, a bladder catheter may be inserted.
-
-
This compound Administration:
-
Administer a single bolus intravenous injection of a known concentration of this compound.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection.
-
Collect urine over specified intervals if renal clearance is to be calculated directly.
-
-
Sample Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Measure the concentration of this compound in plasma and urine samples using a validated analytical method like LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration of this compound versus time.
-
Calculate pharmacokinetic parameters such as elimination half-life, volume of distribution, and total body clearance using appropriate software and modeling (e.g., non-compartmental or compartmental analysis).
-
Visualizations
Caption: Experimental workflow for assessing this compound clearance.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
References
Technical Support Center: Iopamidol Dosage Adjustment for Obese Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Iopamidol dosage for obese animal models in experimental settings. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust this compound dosage for obese animal models?
A1: Standard this compound dosages are typically calculated based on total body weight (TBW). However, in obese subjects, a significant portion of the body weight is composed of adipose tissue, which is poorly vascularized. This compound is a water-soluble contrast agent that primarily distributes in the extracellular fluid and does not significantly accumulate in fat. Therefore, dosing based on TBW in obese models can lead to an overdose, potentially increasing the risk of adverse effects without improving image quality. Adjusting the dosage based on lean body weight (LBW) provides a more accurate and consistent level of contrast enhancement in the target organs and tissues.
Q2: What is the principle behind using Lean Body Weight (LBW) for this compound dosage calculation?
A2: The principle of using LBW for dosage calculation is to administer a dose of this compound that is proportional to the mass of the tissues and organs where the contrast agent will be distributed (i.e., the lean tissues). Since adipose tissue has low vascularization and a smaller extracellular fluid compartment compared to lean tissue, it does not significantly contribute to the distribution of water-soluble contrast agents like this compound. By basing the dosage on LBW, researchers can reduce inter-animal variability in contrast enhancement, especially in studies involving animals with diverse body compositions. This approach aims to achieve a more uniform concentration of the contrast agent in the blood and well-perfused organs, leading to more reliable and reproducible imaging results.
Q3: How can I determine the Lean Body Weight (LBW) of my animal models?
A3: Several methods are available for determining the LBW of animal models. The choice of method will depend on the available equipment and the species being studied.
-
Dual-Energy X-ray Absorptiometry (DEXA): This is a highly accurate and precise method for measuring bone mineral content, fat mass, and lean mass. It is considered a gold-standard method for body composition analysis in preclinical research.[1][2][3]
-
Bioelectrical Impedance Analysis (BIA): BIA is a less expensive and more portable method that estimates body composition based on the differential conductivity of lean and fat tissues. While it can be a useful tool, its accuracy may be lower compared to DEXA, especially in individual animals.[4][5]
-
Micro-Computed Tomography (Micro-CT): Micro-CT can be used to differentiate and quantify adipose tissue from other soft tissues based on differences in X-ray attenuation, allowing for the calculation of fat volume and subsequent estimation of LBW.
-
Formulas and Indices: For rodents, some formulas and indices, such as the Lee Index, have been used to estimate obesity. However, these are generally less accurate for precise LBW determination for drug dosing compared to instrumental methods. If used, they should be validated against a reference method for the specific strain and age of the animals. One study on mice estimated lean mass as approximately 40% of body weight for the purpose of mathematical modeling.
Q4: What is a recommended starting dose of this compound for obese rodent models?
A4: Specific this compound dosage for obese rodent models can vary depending on the imaging protocol and the specific research question. However, based on available literature for contrast-enhanced micro-CT in mice, a dosage of 1200 mg of iodine per kilogram of body weight has been used. For obese models, it is recommended to calculate this dosage based on the animal's LBW rather than TBW. It is always advisable to perform a pilot study to optimize the dose for your specific animal model and imaging equipment.
Q5: What are the potential adverse effects of this compound in animal models?
A5: this compound is generally considered safe, but as with any contrast agent, adverse reactions can occur. These are usually mild and transient. Potential adverse effects include:
-
Physiological Changes: Injections of contrast media can cause transient hemodynamic effects.
-
Allergic-like Reactions: Although rare, hypersensitivity reactions can occur.
-
Renal Effects: Caution is advised in animals with pre-existing renal dysfunction, as iodinated contrast media are cleared by the kidneys.
-
Seizures: This is a rare but serious adverse event, more commonly associated with intrathecal administration.
It is crucial to monitor animals closely during and after administration of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Suboptimal Contrast Enhancement in Obese Models
-
Possible Cause: Dosing based on Total Body Weight (TBW) leading to variable effective doses in animals with different body compositions.
-
Solution:
-
Implement a Lean Body Weight (LBW)-based dosing protocol.
-
Ensure accurate and consistent determination of LBW using a validated method like DEXA or BIA.
-
Conduct a pilot study to establish the optimal LBW-adjusted dose for your specific obese model and imaging parameters.
-
-
Possible Cause: Incorrect timing of image acquisition. The pharmacokinetics of this compound might be altered in obese models.
-
Solution:
-
Perform a dynamic contrast-enhanced imaging study in a small cohort of your obese models to determine the peak enhancement time in the organ of interest.
-
Adjust your imaging protocol to acquire images at the empirically determined optimal time point. In one study with mice, imaging was performed 15 minutes after injection.
-
Issue 2: Beam Hardening Artifacts in Micro-CT Images
-
Possible Cause: The increased amount of adipose tissue in obese models can lead to beam hardening, which can manifest as cupping artifacts or streaks in the reconstructed images, potentially affecting the accuracy of quantitative analysis.
-
Solution:
-
Filtration: Use an appropriate filter (e.g., aluminum) to pre-harden the X-ray beam, which can significantly reduce beam hardening artifacts.
-
Software Corrections: Utilize beam hardening correction algorithms available in your micro-CT scanner's software.
-
Optimize Scanning Parameters: Adjust the X-ray tube voltage (kVp) and current (µA) to achieve a better balance between image contrast and artifact reduction.
-
Issue 3: Difficulty with Intravenous (IV) Injections in Obese Rodents
-
Possible Cause: The tail veins in obese rodents can be difficult to visualize and access due to increased subcutaneous fat.
-
Solution:
-
Vasodilation: Warm the animal's tail using a heat lamp or warm water bath (30-35°C) to dilate the lateral tail veins, making them more prominent.
-
Proper Restraint: Use an appropriate restraint device to secure the animal and minimize movement.
-
Lighting and Magnification: Use a bright, adjustable light source and consider using a magnifying lens to better visualize the vein.
-
Needle Size: Use a small gauge needle (e.g., 27-30G for mice) to minimize trauma to the vein.
-
Alternative Routes: If IV injection is not feasible, consider intraperitoneal (IP) injection. However, be aware that the absorption kinetics will be different and may not be suitable for all imaging applications. One study in mice with pancreatic tumors utilized IP injection of this compound.
-
Issue 4: Managing Adverse Events During the Experiment
-
Possible Cause: An animal exhibits signs of distress (e.g., respiratory difficulty, lethargy, seizures) following this compound administration.
-
Solution:
-
Immediate Veterinary Care: Provide immediate supportive care and consult with the institutional veterinarian.
-
Documentation and Reporting: Document the adverse event in detail, including the animal ID, dose administered, clinical signs, and any treatments given. Report the event to the Institutional Animal Care and Use Committee (IACUC) as per your institution's policy.
-
Protocol Review: Review your experimental protocol to determine if any modifications, such as dose reduction or slower injection rates, are needed to minimize the risk of future adverse events.
-
Experimental Protocols
Protocol 1: Lean Body Weight (LBW) Determination in Rodents using DEXA
-
Animal Preparation:
-
Anesthetize the mouse or rat according to your approved institutional protocol (e.g., isoflurane inhalation).
-
Ensure the animal is adequately sedated by checking for a lack of response to a toe pinch.
-
Weigh the anesthetized animal and record its total body weight.
-
-
DEXA Scan:
-
Calibrate the DEXA scanner according to the manufacturer's instructions, typically using a phantom.
-
Place the anesthetized animal in a prone position on the scanner bed.
-
Perform a scout scan to ensure proper positioning.
-
Acquire the whole-body scan. The scan duration is typically a few minutes per animal.
-
-
Data Analysis:
-
Use the scanner's software to analyze the acquired data.
-
The software will automatically calculate the bone mineral content, fat mass, and lean mass.
-
Record the lean body mass for each animal to be used for this compound dosage calculation.
-
Protocol 2: this compound Administration and Contrast-Enhanced Micro-CT Imaging
-
This compound Dose Calculation and Preparation:
-
Calculate the required volume of this compound for each animal based on its predetermined LBW and the target iodine dose (e.g., 1200 mg-I/kg LBW).
-
Use the concentration of iodine in your this compound solution (e.g., Isovue-370 contains 370 mg-I/mL) for the calculation.
-
Draw the calculated volume into a sterile syringe, typically a 1 mL syringe with a 27-30G needle for mice.
-
-
Animal Preparation and this compound Administration:
-
Anesthetize the animal.
-
Secure the animal in a restrainer and warm the tail to facilitate IV injection.
-
Administer the this compound via the lateral tail vein as a bolus injection.
-
-
Micro-CT Imaging:
-
Transfer the anesthetized animal to the micro-CT scanner bed.
-
Acquire a pre-contrast (baseline) scan.
-
Administer the this compound.
-
Acquire post-contrast scans at one or more time points determined from pilot studies or literature (e.g., 15 minutes post-injection).
-
Monitor the animal's vital signs throughout the procedure.
-
-
Post-Procedure Care:
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for any signs of adverse reactions.
-
Quantitative Data Summary
Table 1: Recommended this compound Dosages for Animal Models (TBW-based unless otherwise specified)
| Animal Model | Procedure | This compound Concentration | Recommended Dosage | Reference |
| Mouse | Micro-CT of the thorax | Isovue-370 (370 mg-I/mL) | 1200 mg-I/kg | |
| Rat | General CT | 150-300 mg-I/mL | 500 mg-I/kg | |
| Dog | Abdominal CT | 700 mg-I/kg LBW | 700 mg-I/kg LBW | |
| Catshark | CT | 700 mg-I/kg | 700 mg-I/kg | |
| Koi Carp | CT | 480 mg-I/kg | 480 mg-I/kg |
Note: For obese models, it is strongly recommended to calculate the dosage based on Lean Body Weight (LBW) rather than Total Body Weight (TBW).
Visualizations
Caption: Decision tree for this compound dosage adjustment in obese animal models.
Caption: Experimental workflow for contrast-enhanced imaging in obese animal models.
References
- 1. Measurement of body composition of live rats by electromagnetic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characterization of this compound and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Body and Liver Fat in Small Animals Using Peripheral Quantitative Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
Technical Support Center: Enhancing Iopamidol Permeation of the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the delivery of Iopamidol across the blood-brain barrier (BBB). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the BBB a challenge?
A1: this compound is a non-ionic, low-osmolality iodinated contrast agent commonly used in medical imaging. The primary challenge in delivering this compound to the brain is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. These cells are connected by tight junctions, which strictly regulate the passage of substances from the bloodstream into the central nervous system (CNS). This compound's hydrophilic nature and molecular size prevent it from passively diffusing across this barrier in significant amounts.
Q2: What are the primary strategies for improving this compound delivery to the brain?
A2: The main experimental strategies to enhance this compound's entry into the brain include:
-
Focused Ultrasound (FUS): A non-invasive technique that uses ultrasound waves in conjunction with microbubbles to transiently open the tight junctions between the endothelial cells of the BBB.
-
Osmotic Blood-Brain Barrier Disruption (OBBD): An invasive method that involves the intra-arterial infusion of a hyperosmotic agent, such as mannitol, to cause endothelial cell shrinkage and temporarily open the tight junctions.
-
Nanoparticle-Mediated Delivery: Encapsulating this compound within nanoparticles designed to cross the BBB through various mechanisms, such as receptor-mediated or adsorptive-mediated transcytosis.
Q3: Is this compound neurotoxic when it crosses the BBB?
A3: While this compound is considered to have minimal neurotoxic effects compared to older, high-osmolality contrast agents, its potential for neurotoxicity is a critical consideration.[1] Studies have shown that high concentrations of iodinated contrast media can induce some neurotoxic responses.[2][3] Therefore, it is crucial to carefully control the concentration of this compound delivered to the brain and to monitor for any adverse neurological effects in experimental models.
Q4: How can I quantify the concentration of this compound in brain tissue?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound in brain tissue samples.[4][5] The process generally involves homogenization of the brain tissue, followed by protein precipitation and extraction of the analyte before injection into the HPLC system. In clinical research settings, dynamic Computed Tomography (CT) scanning can be used to model and estimate the blood-brain transfer constant of this compound in vivo.
Q5: What is Transendothelial Electrical Resistance (TEER) and how is it relevant to my in vitro experiments?
A5: TEER is a quantitative measure of the integrity of a cell monolayer, such as an in vitro BBB model. It reflects the tightness of the junctions between endothelial cells. A high TEER value is indicative of a well-formed, restrictive barrier. When testing methods to cross the BBB, a temporary decrease in TEER can indicate a successful opening of the barrier. Monitoring TEER is essential for validating your in vitro BBB model and assessing the impact of this compound or delivery vehicles on its integrity.
Troubleshooting Guides
Focused Ultrasound (FUS)-Mediated Delivery
| Issue | Possible Causes | Troubleshooting & Optimization Steps |
| Low or no increase in brain this compound concentration. | 1. Suboptimal acoustic pressure: Insufficient pressure may not induce stable cavitation of microbubbles. Conversely, excessive pressure can cause tissue damage. 2. Incorrect FUS targeting: The focal point of the ultrasound beam is not accurately positioned on the desired brain region. 3. Ineffective microbubble circulation: Poor timing of microbubble injection relative to sonication, or rapid clearance of microbubbles from circulation. | 1. Titrate the acoustic pressure. Start with lower pressures (e.g., 0.3 MPa) and gradually increase while monitoring for signs of BBB opening (e.g., via contrast-enhanced MRI) and tissue damage. 2. Use MRI or stereotactic guidance for precise targeting of the FUS beam. 3. Administer microbubbles as a slow bolus injection immediately prior to sonication to ensure they are present in the vasculature during the procedure. |
| Evidence of tissue damage (e.g., edema, hemorrhage) on imaging or histology. | 1. Excessive acoustic pressure: High pressure can lead to inertial cavitation, which can damage blood vessels. 2. Prolonged sonication duration: Extended exposure can increase the risk of thermal and mechanical damage. | 1. Reduce the peak negative pressure. Use acoustic feedback control to monitor microbubble emissions and adjust pressure in real-time to maintain stable cavitation. 2. Decrease the total sonication time or use pulsed FUS with a lower duty cycle and pulse repetition frequency to minimize thermal effects. |
Osmotic Blood-Brain Barrier Disruption (OBBD)
| Issue | Possible Causes | Troubleshooting & Optimization Steps |
| Variable or inconsistent BBB opening. | 1. Incorrect infusion rate of mannitol: If the infusion is too slow, it may not create a sufficient osmotic gradient. If too fast, it can cause hemodynamic instability. 2. Variability in vascular anatomy: Individual differences in arterial supply can affect the distribution of the hyperosmotic agent. | 1. The infusion rate needs to be carefully controlled to replace the normal arterial blood flow to the targeted vascular territory. This is often determined by preliminary angiograms. 2. Use real-time MRI guidance during the procedure to confirm the distribution of the infusate and the extent of BBB opening. |
| Adverse physiological events (e.g., seizures, hypotension). | 1. Physiological stress from the procedure: The rapid fluid shifts and direct arterial infusion can be stressful. 2. Neurotoxicity of the delivered agent at high concentrations. | 1. Administer pre-medications to stabilize heart rate and blood pressure and to provide neuroprotection. 2. Carefully calculate the dose of this compound to be delivered and monitor for neurological side effects post-procedure. Non-ionic agents like this compound are associated with a lower risk of seizures compared to ionic agents. |
Nanoparticle-Mediated Delivery
| Issue | Possible Causes | Troubleshooting & Optimization Steps |
| Low this compound encapsulation efficiency (<30%). | 1. Poor drug-polymer interaction: this compound is hydrophilic, while many common polymers for nanoparticle formulation (like PLGA) are hydrophobic. 2. Drug leakage during preparation: The drug may diffuse out of the nanoparticles into the aqueous phase during the solvent evaporation/diffusion step. 3. Inappropriate formulation parameters: The ratio of drug to polymer, solvent/antisolvent system, and mixing speed can all affect encapsulation. | 1. Consider using a double emulsion (w/o/w) solvent evaporation method, which is more suitable for encapsulating hydrophilic drugs in hydrophobic polymers. 2. Optimize the pH of the aqueous phase, which can influence the solubility of both the drug and polymer. 3. Experiment with different drug-to-polymer ratios. A higher polymer concentration may be needed to effectively entrap the drug. Modifying the mixing speed can also influence the rate of nanoparticle formation and drug entrapment. |
| Low brain accumulation of this compound-loaded nanoparticles. | 1. Rapid clearance by the reticuloendothelial system (RES): Unmodified nanoparticles can be quickly removed from circulation by the liver and spleen. 2. Inefficient BBB transport: The nanoparticle surface may lack the necessary properties to interact with BBB transport mechanisms. 3. Inappropriate particle size or charge: Particles that are too large or have an unfavorable surface charge may not cross the BBB effectively. | 1. Coat the nanoparticle surface with polyethylene glycol (PEG) to create a "stealth" coating that reduces RES uptake and prolongs circulation time. 2. Functionalize the nanoparticle surface with targeting ligands (e.g., transferrin, specific antibodies) to engage receptor-mediated transcytosis pathways at the BBB. Alternatively, coating with surfactants like polysorbate 80 can facilitate transport. 3. Aim for a particle size in the range of 100-200 nm. Ensure the surface charge (zeta potential) is optimized for interaction with the negatively charged endothelial cell surface. |
Quantitative Data Summary
Table 1: Effect of Delivery Method on BBB Permeability and Agent Concentration
| Delivery Method | Agent Delivered | Animal Model | Fold Increase in Brain Concentration (Compared to Control) | Key Findings & Citations |
| Focused Ultrasound | BCNU (chemotherapy) | Rat | 3.02 (in tumor) | FUS significantly enhanced BCNU penetration in both normal and tumor-implanted brains. |
| Focused Ultrasound | Anti-pyroglu3 Abeta Antibody | Mouse | 5.6 | FUS is a viable strategy to enhance the delivery of therapeutic antibodies to the brain. |
| Osmotic Disruption (Mannitol) | Methotrexate | Rat | 2.54 (IV admin) to 3.41 (IA admin) | Intra-arterial mannitol reversibly increases BBB permeability, peaking at 10 minutes post-infusion. |
| Intracarotid Injection | 99mTc-DTPA (tracer) | Rabbit | 3.48 (this compound vs. Saline) | This compound has a smaller effect on BBB integrity compared to older, high-osmolality agents, but still increases permeability over saline. |
Table 2: In Vitro BBB Model TEER Values and this compound Effect
| Cell Model | Culture Condition | Baseline TEER (Ω·cm²) | TEER after this compound Exposure | Citation |
| Rat brain endothelial cells (monolayer) | Static | Not specified | Significant decrease with 15 and 30 mgI/mL this compound at 6 hours. | |
| hCMEC/D3 co-cultured with astrocytes | Static | ~140 | Not specified | |
| b.End3 co-cultured with C8D1A cells | Dynamic (with shear stress) | ~250 | Not specified |
Experimental Protocols
Protocol 1: Focused Ultrasound-Mediated this compound Delivery in a Mouse Model
This protocol is adapted from methodologies used for delivering various agents to the brain using FUS.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotactic frame. Shave the fur on the head and apply a depilatory cream to remove remaining hair. Couple the head to a water bath with degassed water for ultrasound transmission.
-
Targeting: Use a T2-weighted MRI scan to identify the target coordinates in the brain (e.g., hippocampus, tumor region). Align the FUS transducer to these coordinates.
-
Injection: Through a tail vein catheter, administer a slow bolus of microbubbles (e.g., Definity®) followed immediately by the this compound solution.
-
Sonication: Immediately begin the FUS application.
-
Frequency: 1.5-1.7 MHz
-
Acoustic Pressure: 0.25-0.45 MPa (use an acoustic feedback algorithm to adjust pressure based on microbubble response)
-
Pulse Parameters: 10 ms burst length, 1 Hz pulse repetition frequency
-
Duration: 120 seconds
-
-
Verification of BBB Opening: After sonication, administer a contrast agent (e.g., gadolinium) and perform a T1-weighted MRI to visualize the region of BBB opening.
-
Tissue Collection and Analysis: At a predetermined time point post-FUS, euthanize the animal and perfuse transcardially with saline. Collect the brain, dissect the sonicated and non-sonicated regions, and process for this compound quantification via HPLC.
Protocol 2: Osmotic BBB Disruption with Mannitol for this compound Delivery
This protocol is based on intra-arterial infusion techniques described for rodents.
-
Animal Preparation: Anesthetize the animal (e.g., rat) and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Catheterization: Ligate the distal ECA and place a microcatheter through an incision in the ECA, advancing it to the junction with the ICA.
-
Mannitol Infusion: Infuse a 25% mannitol solution intra-arterially through the catheter at a constant rate (e.g., over 30 seconds). The rate should be sufficient to replace arterial blood flow.
-
This compound Administration: Within 10 minutes of mannitol infusion, administer this compound intravenously.
-
Confirmation and Analysis: The extent and duration of BBB opening can be confirmed using tracers like Evans blue or by imaging. At the experimental endpoint, collect brain tissue from the targeted hemisphere for this compound quantification by HPLC.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol uses a double emulsion (water-in-oil-in-water, w/o/w) solvent evaporation method, suitable for encapsulating the hydrophilic this compound.
-
Primary Emulsion (w/o):
-
Dissolve this compound in a small volume of deionized water to create the internal aqueous phase (W1).
-
Dissolve PLGA polymer in a water-immiscible organic solvent like dichloromethane (DCM) to create the oil phase (O).
-
Add W1 to O and sonicate at high power in an ice bath to form a stable water-in-oil emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an external aqueous phase (W2) containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the nanoparticles.
-
Add the primary emulsion (w/o) dropwise into the W2 phase while stirring vigorously.
-
Homogenize or sonicate the mixture to form the final w/o/w double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Wash the pellet multiple times with deionized water to remove unencapsulated this compound and excess surfactant.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.
-
-
Characterization:
-
Measure particle size and zeta potential using dynamic light scattering (DLS).
-
Determine this compound encapsulation efficiency by lysing a known amount of nanoparticles, quantifying the this compound content via HPLC, and comparing it to the initial amount used.
-
Visualizations
Caption: Signaling pathways activated by FUS in brain endothelial cells.
Caption: Experimental workflows for this compound BBB delivery methods.
Caption: Troubleshooting logic for nanoparticle-mediated delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic analysis and drug delivery efficiency of the focused ultrasound-induced blood-brain barrier opening in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajnr.org [ajnr.org]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
Navigating Iopamidol Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Iopamidol during long-term storage. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide: this compound Stability Issues
This guide addresses specific problems that may arise during the long-term storage of this compound, offering potential causes and recommended actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in solution color (to pale yellow) | Exposure to light (photodegradation), which can lead to deiodination.[1] | Store this compound solutions protected from light and secondary X-rays.[1] Use amber vials or wrap containers in aluminum foil.[2] |
| Precipitation or crystallization in solution | The solution may have been stored at a low temperature, or there might be a damaged or defective container.[1][3] this compound has limited solubility in water, which can be affected by temperature and pH. | Visually inspect solutions for particulate matter before use. If crystallization is observed, the product should not be used. Storing at controlled room temperature (not exceeding 30°C) is recommended. Warming the contrast medium to body temperature before administration can improve tolerance. |
| Unexpected peaks in HPLC analysis | Chemical degradation of this compound due to factors such as hydrolysis (acidic or alkaline conditions), oxidation, or photolysis. The primary degradation pathways involve the hydrolysis of amide bonds and deiodination. | Conduct forced degradation studies to identify potential degradation products. Use a validated stability-indicating HPLC method to separate this compound from its degradation products. Ensure proper storage conditions are maintained. |
| Decrease in pH of the solution | Hydrolysis of the amide linkages in this compound's side chains can lead to the formation of carboxylic acid derivatives, thereby lowering the pH. | Monitor the pH of the this compound solution over time, especially if stored for extended periods. The ideal pH range for this compound formulations is typically 6.5-7.5. |
| Loss of potency (decrease in this compound concentration) | Degradation of the active pharmaceutical ingredient (API) due to one or more stress factors (light, heat, pH extremes, oxidation). | Re-assay the concentration of this compound using a validated analytical method if degradation is suspected. Ensure that storage conditions, including temperature and protection from light, are strictly followed. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the long-term stability of this compound.
1. What are the primary factors that affect this compound stability during long-term storage?
The main factors influencing this compound's stability are:
-
pH: this compound is susceptible to hydrolysis under both acidic and alkaline conditions, with alkaline conditions generally causing faster degradation. The hydrolysis primarily targets the amide linkages in its side chains.
-
Light: Exposure to UV light can induce photodegradation, leading to deiodination and hydroxylation. It is recommended to store this compound solutions protected from light.
-
Temperature: Elevated temperatures can accelerate degradation. Formulations should be stored at a temperature not exceeding 30°C.
-
Oxidation: this compound can be degraded by oxidizing agents. The aromatic ring and side chains are potential sites for oxidation.
2. What are the major degradation products of this compound?
The primary degradation pathways for this compound are hydrolysis of the amide bonds and deiodination. This results in the formation of related substances, with "Desdiiodo this compound" being a key degradation product resulting from the loss of iodine atoms from the tri-iodinated benzene ring. Other degradation products can include hydroxylated derivatives and the corresponding carboxylic acid and amine derivatives from hydrolysis.
3. How can I monitor the stability of my this compound samples?
A validated stability-indicating analytical method is crucial for monitoring this compound's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique to separate and quantify the intact this compound from its process-related impurities and degradation products.
4. What are the recommended storage conditions for this compound?
This compound solutions should be stored at a controlled temperature not exceeding 30°C and protected from light and secondary X-rays. It is also advised to avoid contact with metallic surfaces containing copper (e.g., brass).
5. Can I use an this compound solution if it has changed color or contains precipitates?
No. This compound solutions should only be used if they are clear and colorless to pale yellow. If there is any sign of crystallization, precipitation, or significant discoloration, the product should be discarded.
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M Hydrochloric Acid (HCl). Heat the solution at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M Sodium Hydroxide (NaOH). Keep the solution at room temperature and take samples at specified intervals. Neutralize the samples with 0.1 M Hydrochloric Acid (HCl) before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solution State: Heat the this compound solution at 80°C, protected from light. Sample at various time points (e.g., 1, 3, 5 days).
-
Solid State: Place a thin layer of this compound powder in a petri dish and expose it to dry heat in an oven at 80°C. Sample at various time points, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation: Expose the this compound solution (e.g., 1 mg/mL in water) to UV light (254 nm) in a photostability chamber for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV detection to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Key degradation pathways of this compound under stress conditions.
Caption: Troubleshooting workflow for this compound stability issues.
References
Overcoming Iopamidol precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iopamidol. Our goal is to help you overcome common challenges, such as precipitation in stock solutions, and to provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a non-ionic, iodinated contrast agent. It is widely used in diagnostic imaging and increasingly in research settings. Due to its chemical structure, it is highly soluble in water.
Q2: Why does my this compound stock solution precipitate?
A2: this compound precipitation, often appearing as crystals, can occur for several reasons:
-
High Concentration: Solutions at or near the saturation point are prone to precipitation.
-
Low Temperature: Solubility of this compound can decrease at lower temperatures, such as during refrigeration or freezing.[1]
-
Supersaturation: this compound solutions can become supersaturated, especially at high concentrations, making them unstable and likely to crystallize over time.[1]
-
pH Shift: Although this compound is stable over a range of pH values, significant shifts in pH can affect its solubility.
-
Isomeric Purity: The isomeric purity of the this compound preparation can influence its solubility and the likelihood of supersaturation.[1]
Q3: How can I redissolve precipitated this compound?
A3: Gentle warming of the solution is the most common method to redissolve precipitated this compound. Commercial formulations often recommend this approach. For research solutions, warming the vial in a water bath at 37°C and gentle agitation should be sufficient. In some cases, brief sonication may also be helpful.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability and to minimize precipitation, it is recommended to store this compound stock solutions in aliquots at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can promote precipitation. For short-term storage, refrigeration at 2-8°C is acceptable for some dilutions, but be aware that lower temperatures can reduce solubility.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to addressing and preventing this compound precipitation in your stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms after refrigeration or freezing | Decreased solubility at low temperatures. | 1. Allow the solution to warm to room temperature. 2. Gently vortex or sonicate the solution until the precipitate redissolves. 3. For future use, consider preparing smaller aliquots to minimize the need for storing large volumes at low temperatures. |
| Precipitate forms upon addition to aqueous buffers (e.g., PBS) | The buffer composition or pH is affecting solubility. | 1. Ensure the pH of the final solution is within a neutral range (e.g., 6.5-7.5). 2. Try pre-warming the aqueous buffer before adding the this compound stock solution. 3. Add the this compound stock solution dropwise to the buffer while gently vortexing to ensure rapid and even mixing. |
| Precipitate forms in a highly concentrated stock solution | The concentration exceeds the solubility limit at the storage temperature. | 1. Warm the solution to attempt to redissolve the precipitate. 2. If warming is unsuccessful, you may need to dilute the stock solution to a lower concentration. 3. Consider using a co-solvent system (e.g., a small percentage of DMSO in an aqueous solution) if compatible with your experimental design. |
| Solution appears cloudy or hazy | Formation of micro-precipitates. | 1. Warm the solution and vortex. 2. If cloudiness persists, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may slightly decrease the actual concentration of the solution. |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in common laboratory solvents. Please note that ultrasonic assistance may be required to achieve these concentrations.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100[2][3] | 128.69 | Very soluble; sonication may be needed for high concentrations. |
| Phosphate-Buffered Saline (PBS) | 110 | 141.55 | Sonication may be required. |
| Dimethyl Sulfoxide (DMSO) | 50-100 | 64.34 - 128.68 | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | Insoluble | - | This compound is practically insoluble in ethanol. |
| Methanol | Sparingly Soluble | - | This compound has limited solubility in methanol. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
-
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, for 10 mL of a 100 mM solution, weigh 777.09 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add approximately 8 mL of sterile water to the tube.
-
Vortex the solution vigorously until the powder is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Once fully dissolved, add sterile water to reach a final volume of 10 mL.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound for Cell Culture Experiments
-
Materials:
-
100 mM this compound stock solution in water (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, add the this compound stock solution to the culture medium dropwise while gently swirling the tube. This gradual dilution helps prevent localized high concentrations that can lead to precipitation.
-
Gently mix the final solution before adding it to your cell cultures.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical relationship of this compound in CEST-MRI for pH mapping.
References
Validation & Comparative
A Comparative Guide to Iopamidol and Iohexol for Preclinical Neuroimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopamidol and Iohexol are non-ionic, low-osmolar iodinated contrast agents widely used in clinical and preclinical imaging. Their application in neuroimaging is critical for visualizing the vasculature, assessing the integrity of the blood-brain barrier (BBB), and characterizing pathological changes in the central nervous system (CNS). This guide provides an objective comparison of this compound and Iohexol for preclinical neuroimaging applications, supported by experimental data, to aid researchers in selecting the appropriate contrast agent for their studies.
Physicochemical Properties
Both this compound and Iohexol are monomeric, non-ionic contrast agents, which contributes to their lower osmolality and better safety profile compared to ionic agents.
| Property | This compound | Iohexol | Reference |
| Molecular Weight | 777 g/mol | 821.14 g/mol | [1] |
| Osmolality (300 mg I/mL) | ~616 mOsm/kg | ~690 mOsm/kg | [2] |
| Iodine Concentration | Available in various concentrations, e.g., 200, 300, 370 mg I/mL | Available in various concentrations, e.g., 140 to 350 mg I/mL | [3] |
Performance in Preclinical Neuroimaging
Computed Tomography (CT)
In preclinical CT neuroimaging, both agents provide effective contrast enhancement. However, studies suggest potential differences in their enhancement efficacy. One study indicated that Iohexol might have a slightly lower contrast enhancement ability compared to this compound.[1]
| Parameter | This compound | Iohexol | Animal Model | Key Findings | Reference |
| Contrast Enhancement | Higher efficacy | Lower efficacy | Phantom | Theoretical models and phantom studies suggest this compound may provide slightly better contrast enhancement. | [1] |
| Tissue Iodine Concentration | No significant difference with dilution | Not directly compared | Rat | Diluting this compound to lower osmolality did not decrease tissue iodine concentration, suggesting tolerance can be improved without sacrificing enhancement. |
Magnetic Resonance Imaging (MRI)
While not traditional MRI contrast agents, iodinated compounds like this compound and Iohexol can influence MRI signal intensity. They have been shown to shorten T1 and T2 relaxation times.
Aliquots of this compound demonstrated increased signal intensity on T1-weighted images and decreased signal intensity on T2-weighted, GRE, and FLAIR sequences at both 1.5T and 3T, with these effects being more pronounced at higher magnetic field strengths and concentrations. In a comparative in-vitro study, this compound showed greater conspicuity on T2-weighted images at 3T compared to iodixanol, another non-ionic contrast agent.
Chemical Exchange Saturation Transfer (CEST) MRI:
This compound has emerged as a promising agent for preclinical CEST MRI, a novel technique for molecular imaging. Due to its two distinct amide proton exchange rates, this compound can be used for ratiometric imaging to generate pH maps of tissues, which is particularly valuable in oncology and ischemia research.
| Application | This compound | Iohexol | Animal Model | Key Findings | Reference |
| pH Mapping (CEST MRI) | Effective | Not reported | Mouse | This compound can be used to generate pH maps of kidneys and tumors in vivo. |
Safety and Neurotoxicity
The non-ionic nature of both this compound and Iohexol contributes to a favorable safety profile. Preclinical studies have investigated their potential for neurotoxicity and impact on the blood-brain barrier.
Blood-Brain Barrier Disruption
Intracarotid injections of contrast media can transiently disrupt the BBB. Preclinical studies in canine and rabbit models have shown that non-ionic agents cause less disruption than ionic agents.
| Parameter | This compound | Iohexol | Animal Model | Key Findings | Reference |
| BBB Disruption | Minimal | Significantly greater than saline, but no significant difference from iodixanol | Canine, Rabbit | This compound showed no significant BBB disruption compared to the control hemisphere. Iohexol caused more disruption than saline. |
Neurotoxicity
Direct comparative preclinical studies on neurotoxicity are limited. However, clinical and some preclinical data suggest a low incidence of neurotoxic effects for both agents. In one clinical study comparing the two for myelography, the incidence and severity of adverse side effects were slightly but significantly less with iohexol than with this compound. Another study, however, found a higher incidence of delayed side effects like headache, nausea, and dizziness with this compound in outpatient radiculography and expressed a preference for iohexol for intrathecal use.
Experimental Protocols
Below are generalized experimental protocols for preclinical neuroimaging. Specific parameters should be optimized for the imaging system and research question.
Contrast-Enhanced Micro-CT Imaging in Mice
This protocol is adapted from a study using Iohexol for dynamic contrast-enhanced micro-CT.
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Place a catheter in the lateral tail vein for contrast administration.
-
Position the animal in the micro-CT scanner, ensuring the head is properly immobilized.
Imaging Protocol:
-
Acquire a pre-contrast scan of the brain.
-
Administer Iohexol (e.g., 300 mg I/mL) via the tail vein catheter. A typical dose is 25 μl/g of body weight, delivered over a constant duration (e.g., 45 seconds) using a syringe pump.
-
Initiate dynamic post-contrast scanning immediately at the start of the injection.
-
Acquire a series of post-contrast scans at desired time intervals (e.g., every 50 seconds for 5 scans) to capture the vascular and tissue enhancement phases.
Image Analysis:
-
Reconstruct the CT images.
-
Register pre- and post-contrast images.
-
Define regions of interest (ROIs) in specific brain structures.
-
Quantify the change in Hounsfield Units (HU) over time to assess contrast enhancement.
Contrast-Enhanced MRI in Rodents
This protocol provides a general framework for assessing contrast agent effects on MRI signals.
Animal Preparation:
-
Anesthetize the rodent (e.g., with isoflurane) and monitor vital signs.
-
Secure a tail vein catheter for contrast injection.
-
Position the animal in the MRI scanner with the head fixed in a stereotactic frame.
Imaging Protocol:
-
Acquire pre-contrast T1-weighted, T2-weighted, and Gradient Echo (GRE) sequences.
-
Administer this compound or Iohexol intravenously. The dose should be determined based on the specific research question and animal model.
-
Immediately following injection, acquire post-contrast T1-weighted, T2-weighted, and GRE sequences.
-
For dynamic studies, acquire a series of images at multiple time points post-injection.
Image Analysis:
-
Measure the signal intensity (SI) in ROIs placed on pre- and post-contrast images.
-
Calculate the signal enhancement ratio or percentage change in signal intensity.
-
Compare the signal changes between this compound and Iohexol.
Visualizations
Caption: General workflow for a preclinical neuroimaging study.
References
A Comparative Analysis of Iopamidol and Iopromide for Tumor pH Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of the tumor microenvironment's pH (pHe) is crucial for understanding tumor progression, metabolism, and response to therapy. AcidoCEST (acidosis chemical exchange saturation transfer) MRI, a non-invasive imaging technique, has emerged as a promising tool for in vivo pHe mapping. This guide provides a detailed comparison of two widely used iodinated contrast agents, Iopamidol and Iopromide, repurposed for acidoCEST MRI, based on published experimental data.
Performance Characteristics at a Glance
Both this compound and Iopromide have demonstrated efficacy in measuring tumor pHe, with each presenting distinct advantages. A key study comparing the two agents found their overall performance to be similar, though with notable differences in their measurement properties.[1][2] Iopromide offers a pH measurement with a higher dynamic range, while this compound provides a more precise measurement.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study of this compound and Iopromide in tumor pH imaging.
| Parameter | Iopromide | This compound | Reference |
| CEST-pH Calibration Equation | y = 2.04x - 13.31 | y = 1.20x - 7.49 | |
| Dynamic Range | Higher | Lower | |
| Measurement Precision | Lower | Higher | |
| Table 1: In Vitro Performance Characteristics. The CEST-pH calibration equation relates the ratio of CEST effects to pH. A steeper slope, as seen with iopromide, indicates a greater dynamic range. |
| Tumor Model | Agent | Average pHe ± SD | % Uptake ± SD | Reference |
| Raji Lymphoma | Iopromide | 6.61 ± 0.07 | 93.7 ± 5.2% | |
| This compound | 6.57 ± 0.06 | 66.7 ± 15.7% | ||
| MCF-7 Breast Cancer | Iopromide | 6.65 ± 0.13 | 88.4 ± 5.9% | |
| This compound | 6.71 ± 0.04 | 68.5 ± 14.5% | ||
| Table 2: In Vivo Performance in Xenograft Tumor Models. The measured pHe values between the two agents were not significantly different in either tumor model. However, iopromide showed a significantly higher percentage of tumor uptake. |
Experimental Protocols
The following sections detail the methodologies employed in the comparative studies of this compound and Iopromide for tumor pHe imaging.
In Vitro Phantom Studies
-
Sample Preparation: Solutions of this compound and Iopromide (e.g., 100 mM) were prepared at various pH levels (ranging from acidic to neutral) and maintained at a constant temperature (37.0 ± 0.2°C).
-
MRI Acquisition:
-
Technique: Chemical Exchange Saturation Transfer (CEST) MRI.
-
Saturation: A radiofrequency saturation pulse (e.g., 2.8 μT power for 5.0 seconds) was applied at different frequency offsets to generate a Z-spectrum. The CEST ratio becomes independent of saturation time after 3.0 seconds.
-
Data Analysis: The CEST effects from the two amide protons of each agent (at 4.2 ppm and 5.6 ppm) were measured by fitting the Z-spectrum with Lorentzian line shapes. The ratio of these two CEST effects was then correlated with the known pH of the samples to create a calibration curve.
-
In Vivo Animal Studies
-
Animal Models: Xenograft tumor models were established, for example, by implanting Raji lymphoma or MCF-7 breast cancer cells in mice.
-
Contrast Agent Administration: this compound or Iopromide was administered intravenously. Intraperitoneal delivery has also been explored for longitudinal studies with this compound in orthotopic pancreatic tumor models.
-
AcidoCEST MRI:
-
Image Acquisition: CEST MRI was performed before and after the injection of the contrast agent.
-
Image Processing: To enhance the contrast-to-noise ratio, multiple images were often averaged and a Gaussian spatial filter was applied.
-
pHe Mapping: The CEST ratio from the in vivo data was used in conjunction with the in vitro calibration curve to generate a pixel-by-pixel map of the extracellular pH within the tumor.
-
Mechanism of pH Sensing
The ability of this compound and Iopromide to measure pH via acidoCEST MRI stems from the chemical exchange of their amide protons with the surrounding water molecules. This exchange rate is base-catalyzed and therefore dependent on the pH of the environment. Both molecules possess two distinct amide protons that exchange at different rates, providing two measurable CEST effects. The ratio of these two effects is then used to determine the pH, which minimizes the influence of contrast agent concentration and T1 relaxation time (though this compound's CEST ratio showed some dependence on T1).
Visualizing the Process
Experimental Workflow for AcidoCEST MRI
Caption: Workflow for tumor pHe mapping using acidoCEST MRI.
Chemical Exchange Saturation Transfer (CEST) Mechanism
Caption: The principle of Chemical Exchange Saturation Transfer (CEST).
Conclusion
The choice between this compound and Iopromide for acidoCEST MRI of tumor pH may depend on the specific requirements of the study. Iopromide, with its greater dynamic range, may be advantageous for detecting larger shifts in pH. Conversely, this compound's higher precision could be beneficial for studies requiring the detection of subtle pH differences. Furthermore, the pharmacokinetic properties, such as the observed higher tumor uptake of Iopromide, should be considered in the context of the specific tumor model being investigated. Both agents are clinically approved CT contrast agents, facilitating their translational potential for human studies.
References
- 1. A comparison of iopromide and this compound, two acidoCEST MRI contrast media that measure tumor extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of iopromide and this compound, two acidoCEST MRI contrast media that measure tumor extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (ISMRM 2014) A comparison of iopromide and this compound, two acidoCEST MRI contrast agents that measure tumor extracellular pH [archive.ismrm.org]
A Comparative Guide to the Quantification of Iopamidol in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Iopamidol in tissue homogenates. This compound, a widely used non-ionic, iodinated contrast agent, requires accurate quantification in tissues for pharmacokinetic, toxicokinetic, and biodistribution studies. This document details established analytical techniques, presents supporting experimental data, and offers comprehensive experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Quantification Methods
The primary methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While other techniques such as proton NMR spectroscopy have been used for the assay of this compound in pharmaceutical solutions, they are less common for the low concentrations typically found in tissue homogenates. Currently, Enzyme-Linked Immunosorbent Assay (ELISA) methods for this compound are not widely reported in the scientific literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely available technique. It offers good precision and accuracy for the quantification of this compound. The primary limitation of HPLC-UV is its sensitivity compared to LC-MS/MS. A published HPLC-UV method for this compound in blood and tissue reported a limit of detection of 640 ng/mL[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[2] This method allows for the detection and quantification of this compound at very low concentrations, often in the low ng/mL range. The selectivity of MS/MS detection minimizes interference from endogenous matrix components, leading to more accurate and reliable results. A validated LC-MS/MS method for the determination of this compound and its desiodo metabolite has been described, highlighting its suitability for sensitive quantification.[2]
Quantitative Data from Tissue Homogenates
The following table summarizes quantitative data for this compound concentrations in various tissues, primarily from a pharmacokinetic study in common carp (Cyprinus carpio) where concentrations were determined by LC-MS/MS.[3][4] This data provides a comparative overview of this compound distribution in different tissues over time.
| Tissue/Fluid | Time Point | Mean this compound Concentration (± SD) | Method | Organism | Reference |
| Plasma | 5 min | 285.3 ± 45.1 µg/mL | LC-MS/MS | Common Carp | |
| 1 hr | 140.2 ± 21.5 µg/mL | LC-MS/MS | Common Carp | ||
| 6 hr | 45.7 ± 8.9 µg/mL | LC-MS/MS | Common Carp | ||
| 24 hr | 10.1 ± 2.3 µg/mL | LC-MS/MS | Common Carp | ||
| 48 hr | 3.9 ± 0.8 µg/mL | LC-MS/MS | Common Carp | ||
| Kidney | 5 min | 189.7 ± 33.2 µg/g | LC-MS/MS | Common Carp | |
| 1 hr | 115.4 ± 18.7 µg/g | LC-MS/MS | Common Carp | ||
| 6 hr | 40.1 ± 7.6 µg/g | LC-MS/MS | Common Carp | ||
| 24 hr | 9.2 ± 2.1 µg/g | LC-MS/MS | Common Carp | ||
| 48 hr | 3.5 ± 0.7 µg/g | LC-MS/MS | Common Carp | ||
| Gill | 5 min | 165.4 ± 28.9 µg/g | LC-MS/MS | Common Carp | |
| 1 hr | 98.6 ± 15.4 µg/g | LC-MS/MS | Common Carp | ||
| 6 hr | 35.8 ± 6.9 µg/g | LC-MS/MS | Common Carp | ||
| 24 hr | 8.1 ± 1.9 µg/g | LC-MS/MS | Common Carp | ||
| 48 hr | 3.1 ± 0.6 µg/g | LC-MS/MS | Common Carp | ||
| Bile | 5 min | 5.2 ± 1.3 µg/mL | LC-MS/MS | Common Carp | |
| 1 hr | 10.3 ± 2.5 µg/mL | LC-MS/MS | Common Carp | ||
| 6 hr | 25.7 ± 5.8 µg/mL | LC-MS/MS | Common Carp | ||
| 24 hr | 45.9 ± 9.7 µg/mL | LC-MS/MS | Common Carp | ||
| 48 hr | 55.1 ± 11.2 µg/mL | LC-MS/MS | Common Carp | ||
| Brain Tumor | Up to 48 min | K = 0.0273 ± 0.0060 mL/min/g* | CT Imaging | Human |
*Note: Data from the human brain tumor study is presented as the blood-brain transfer constant (K) and is not directly comparable to the concentration values from the common carp study.
Experimental Protocols
This section provides a detailed, representative protocol for the quantification of this compound in tissue homogenates using LC-MS/MS. The protocol is adapted from established methods for the extraction and analysis of small molecules from biological matrices.
Tissue Homogenization
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Store the homogenate at -80°C until extraction.
Sample Extraction (Protein Precipitation)
This protocol is based on a simple protein precipitation method, which is effective for the extraction of this compound from tissue homogenates.
-
Thaw the tissue homogenate samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of tissue homogenate.
-
Add 10 µL of an internal standard working solution (e.g., this compound-d8 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer the solution to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound. These should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by direct infusion of a standard).
-
This compound-d8 (Internal Standard): Precursor ion > Product ion (to be determined by direct infusion of a standard).
-
Method Validation
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA or ICH). Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank tissue homogenates from at least six different sources to ensure no significant interferences are observed at the retention time of this compound and the internal standard.
-
Linearity: A calibration curve should be prepared by spiking blank tissue homogenate with known concentrations of this compound. The curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of this compound in tissue homogenates should be evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term at -80°C).
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in tissue homogenates.
Caption: Comparison of LC-MS/MS and HPLC-UV for this compound quantification.
References
Iopamidol Enhancement as a Predictive Marker for Tumor Histopathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iopamidol-enhanced imaging with underlying tumor histopathology. It is designed to assist researchers in correlating non-invasive imaging data with microscopic tissue characteristics, offering insights into tumor biology and treatment response. The following sections present quantitative data, detailed experimental protocols, and visualizations of associated cellular signaling pathways.
Data Presentation: Correlating Enhancement with Histopathology
The degree of tumor enhancement following the administration of an iodinated contrast agent like this compound is influenced by various histopathological factors, including vascularity, necrosis, and fibrosis. The following tables summarize quantitative correlations from studies investigating these relationships. While not all studies used this compound specifically, the data from other iodinated contrast agents provide a valuable reference for understanding how CT enhancement values in Hounsfield Units (HU) relate to key microscopic features of the tumor microenvironment.
Table 1: CT Enhancement vs. Tumor Vascularity
| Cancer Type | Contrast Agent Used | CT Enhancement Parameter | Histopathology Metric | Correlation Finding |
| Clear Cell Renal Cell Carcinoma | Not Specified | % Wash-in (Unenhanced to Corticomedullary Phase) | Microvessel Density (MVD) | Significant positive correlation (R²= 0.181, p < .001)[1] |
| Clear Cell Renal Cell Carcinoma | Not Specified | Early Corticomedullary Phase Enhancement | Microvessel Density (MVD) | Significant positive correlation (R²= 0.159, p < .001)[1] |
| Pancreatic Carcinoma | Not Specified | Arterial Phase Enhancement (Absolute Value) | Microvessel Density (MVD) | Significant positive correlation (P = 0.001)[2] |
| Pancreatic Carcinoma | Not Specified | Pancreatic Phase Enhancement | Microvessel Density (MVD) | Significant positive correlation (r=0.6768, P<0.001)[3] |
| Pancreatic Carcinoma | Not Specified | CT Enhancement | Microvessel Density (MVD) | Significant negative correlation (rs=-0.790, P<0.05)[4] |
Table 2: CT Enhancement vs. Tumor Necrosis
| Cancer Type | Contrast Agent Used | CT Enhancement Parameter | Histopathology Metric | Correlation Finding |
| Hepatocellular Carcinoma (post-lenvatinib) | Not Specified | Average CT value (CTav) in portal venous phase | Pathological Necrosis | Optimal cut-off for necrosis: <30.2 HU (AUC 0.925) |
| Hepatocellular Carcinoma (post-TACE) | Not Specified | CT value in portal venous phase | Necrotic Tissue | Defined as 17.1 HU |
| Treated Hepatocellular Carcinoma | Iodinated Contrast | Increase in attenuation post-contrast | Necrotic Tissue | An increase of <17.1 HU considered necrotic |
| Wilms' Tumor | Iodinated Contrast | Percentage of necrosis on CECT | Post-operative Histopathology | Significant positive correlation |
| Soft Tissue Sarcoma | Iodinated Contrast | Presence of non-enhanced areas | Metastasis Development | 19 of 41 patients with CT necrosis developed metastases, versus 0 of 10 without. |
Table 3: CT Enhancement vs. Tumor Fibrosis
| Cancer Type | Contrast Agent Used | CT Enhancement Parameter | Histopathology Metric | Correlation Finding |
| Pancreatic Adenocarcinoma | Not Specified | Tumor-Aorta Enhancement Ratio (Arterial Phase) | Extent of Fibrosis | Significant negative correlation (P = 0.004) |
Experimental Protocols
This section outlines a generalized, comprehensive experimental workflow for correlating this compound-enhanced micro-CT imaging with histopathological findings in a preclinical tumor model.
Animal Model and Tumor Induction
-
Animal Model: Select an appropriate animal model (e.g., immunodeficient mice such as BALB/c nude or NOD/SCID) for xenograft tumor studies.
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1x10^6 to 5x10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of the animal.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Initiate the imaging and treatment studies when tumors reach a predetermined size (e.g., 100-200 mm³).
In Vivo Micro-CT Imaging Protocol
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane inhalation). Maintain the animal's body temperature using a heating pad.
-
Pre-Contrast Scan: Acquire a pre-contrast micro-CT scan of the tumor region.
-
Contrast Agent Administration: Administer this compound (e.g., Isovue-370) intravenously via the tail vein. The dosage may vary, but a typical dose is in the range of 100-200 µL per 25g mouse.
-
Post-Contrast Scans: Acquire a series of dynamic post-contrast scans at various time points (e.g., immediately after injection and at several intervals up to 30-60 minutes) to capture the vascular and interstitial phases of enhancement.
-
Image Reconstruction and Analysis: Reconstruct the micro-CT images. Using imaging software, draw regions of interest (ROIs) around the tumor and in different areas within the tumor (e.g., core vs. periphery) on both pre- and post-contrast images to quantify the enhancement in Hounsfield Units (HU).
Histopathological Analysis
-
Tissue Harvesting and Fixation: Immediately following the final imaging session, euthanize the animal and carefully excise the tumor. Fix the tumor in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumor tissue using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of necrotic regions.
-
Immunohistochemistry for Vascularity: Stain for markers of endothelial cells, such as CD31 or CD34, to assess microvessel density (MVD).
-
Staining for Fibrosis: Use stains such as Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (fibrosis).
-
-
Microscopic Analysis and Quantification:
-
Digitize the stained slides using a slide scanner.
-
Using image analysis software, quantify the percentage of necrotic area, the MVD (by counting vessels in "hot spots"), and the percentage of fibrotic tissue.
-
Correlate these quantitative histopathological data with the HU enhancement values obtained from the corresponding regions in the micro-CT scans.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for correlating this compound enhancement with histopathology.
Signaling Pathways Modulated by Iodinated Contrast Media
Iodinated contrast media (ICM), such as this compound, are not biologically inert and can modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. This is particularly relevant in the context of cancer, where these pathways are often dysregulated.
Caption: Modulation of cell signaling pathways by iodinated contrast media.
References
- 1. Correlation of tumor enhancement and imaging features on multiphasic multidetector CT with microvessel density as a step toward a minimally invasive method to predict Fuhrman nuclear grade in patients with clear cell renal cell carcinoma. - ASCO [asco.org]
- 2. Enhancement patterns of pancreatic adenocarcinoma on conventional dynamic multi-detector row CT: correlation with angiogenesis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of CT enhancement, tumor angiogenesis and pathologic grading of pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CT contrast enhancement correlates with pathological grade and microvessel density of pancreatic cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iopamidol and Gadolinium-Based Agents for Tumor Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iopamidol and gadolinium-based contrast agents for tumor perfusion imaging, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate imaging agent and modality for their specific research needs.
Introduction: Imaging Tumor Perfusion
Tumor perfusion imaging is a critical tool in oncology research and drug development, providing insights into the vascularity and microenvironment of tumors. This information is vital for tumor characterization, assessing treatment response, and developing novel anti-angiogenic therapies. The two primary modalities for assessing tumor perfusion are Computed Tomography (CT) perfusion, which utilizes iodinated contrast agents like this compound, and Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), which employs gadolinium-based contrast agents. This guide will delve into a detailed comparison of these two approaches.
Mechanisms of Action
The contrast enhancement in CT and MRI is based on fundamentally different physical principles.
This compound in CT Perfusion: this compound is a non-ionic, low-osmolar iodinated contrast medium. In CT imaging, the iodine atoms in the this compound molecule attenuate X-rays more effectively than soft tissue. As the contrast agent perfuses through the tumor vasculature, the differential X-ray absorption leads to an increase in Hounsfield Units (HU) on the CT images, allowing for the quantification of blood flow and volume.
Gadolinium-Based Agents in DCE-MRI: Gadolinium is a paramagnetic rare earth metal. In MRI, gadolinium-based contrast agents work by shortening the T1 relaxation time of adjacent water protons. This leads to a brighter signal on T1-weighted images. The rate and extent of this signal enhancement in a tumor are related to blood perfusion, vessel permeability, and the volume of the extracellular, extravascular space.
A novel application of iodinated agents like this compound is in Chemical Exchange Saturation Transfer (CEST) MRI. In this technique, the exchange of protons between the amide groups on the this compound molecule and water is measured to create contrast, which can provide information on both perfusion and the local pH of the tumor microenvironment[1][2][3][4].
Quantitative Data Presentation
The following tables summarize quantitative perfusion parameters obtained from studies comparing CT perfusion with this compound (or other iodinated agents) and DCE-MRI with gadolinium-based agents in various tumor types. It is important to note that direct comparison of absolute values between modalities should be done with caution due to differences in the underlying physiological models and imaging physics. However, correlations between the parameters from both techniques are often observed.
Table 1: Comparison of Perfusion Parameters in Brain Tumors
| Parameter | CT Perfusion (Iodinated Agent) | DCE-MRI (Gadolinium Agent) | Correlation (R-value) | Reference |
| Ktrans (min⁻¹) | - | 0.251 ± 0.066 (Primary Tumor) | 0.42 (Median Ktrans) | [5] |
| 0.332 ± 0.149 (Metastatic Node) | 0.74 (Voxel-wise Ktrans) | |||
| CBV (mL/100g) | Higher in tumors than normal tissue | - | - | |
| CBF (mL/100g/min) | Higher in tumors than normal tissue | - | - | |
| Vp (mL/g) | 0.068 ± 0.11 (Tumor) | - | - | |
| K (mL/min/g) | 0.0273 ± 0.0060 (Tumor) | - | - | |
| ve | - | 0.344 ± 0.081 (Primary Tumor) | - | |
| 0.408 ± 0.124 (Metastatic Node) | ||||
| kep (min⁻¹) | - | 0.621 ± 0.195 (Primary Tumor) | - | |
| 0.429 ± 0.206 (Metastatic Node) |
Table 2: Comparison of this compound-CEST MRI and Gadolinium-DCE MRI in Brain Tumors
| Parameter | This compound (CEST-MRI) | Gadoteridol (DCE-MRI) | Notes | Reference |
| Contrast Enhancement | 2.3 ± 0.5% (ΔST) | 100 ± 30% (Enh%) | Values are not directly comparable due to different calculation methods. | |
| Contrast-to-Noise Ratio (CNR) | 3.3 ± 1.0 | 6.8 ± 1.6 | Gadoteridol showed significantly higher CNR. | |
| Lesion-to-Brain Ratio (LBR) | 6.2 ± 3.3 | 2.3 ± 0.8 | This compound showed significantly higher LBR. |
Table 3: Safety Profile Comparison
| Adverse Event | This compound (Iodinated Contrast Media) | Gadolinium-Based Contrast Agents | Reference |
| Acute Hypersensitivity Reactions | More common than with GBCAs, though most are mild. | Less common than with ICMs. | |
| Contrast-Induced Nephropathy (CIN) | A known risk, particularly in patients with pre-existing renal impairment. | Not a recognized risk. | |
| Nephrogenic Systemic Fibrosis (NSF) | Not a risk. | A rare but serious condition associated with certain GBCAs (primarily older, linear agents) in patients with severe renal impairment. The risk is significantly lower with newer macrocyclic agents. | |
| Gadolinium Deposition | Not applicable. | Gadolinium can be retained in the body, including the brain, with higher retention for linear agents compared to macrocyclic ones. The clinical significance of this deposition is still under investigation. | |
| Other Side Effects | Nausea, vomiting, headache, heat sensation. Severe skin reactions are rare. | Headache, nausea, dizziness. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable tumor perfusion data.
This compound-Based CT Perfusion Protocol (Example for Brain Tumors)
This protocol is a synthesis of methodologies described in the literature.
-
Patient/Animal Preparation:
-
Ensure adequate hydration.
-
Obtain baseline non-contrast CT of the region of interest.
-
Establish intravenous access with a large-bore catheter (e.g., 18-20 gauge) to accommodate a high injection rate.
-
-
CT Scanner Parameters:
-
Scanner Type: Multidetector CT (MDCT) scanner.
-
Scan Mode: Cine (continuous) scanning.
-
kVp: 80 kVp (to maximize iodine contrast).
-
mAs: As low as reasonably achievable to minimize radiation dose while maintaining adequate signal-to-noise ratio.
-
Slice Thickness: 5 mm.
-
Scan Coverage: Sufficient to cover the entire tumor volume.
-
-
Contrast Administration:
-
Contrast Agent: this compound (e.g., Isovue-370, 370 mgI/mL).
-
Dosage: 40 mL.
-
Injection Rate: 4-8 mL/s using a power injector.
-
Saline Flush: 20-40 mL of saline at the same injection rate immediately following contrast administration.
-
-
Image Acquisition:
-
Scan Delay: Start cine acquisition 4-5 seconds after the start of contrast injection.
-
Scan Duration: 40-60 seconds to capture the first pass of the contrast agent.
-
Temporal Resolution: 1 image per second.
-
-
Data Analysis:
-
Software: Use dedicated CT perfusion analysis software.
-
Arterial Input Function (AIF): Manually or automatically select a region of interest (ROI) in a major feeding artery (e.g., middle cerebral artery for brain tumors).
-
Venous Output Function (VOF): Select an ROI in a major draining vein (e.g., superior sagittal sinus).
-
Pharmacokinetic Model: Deconvolution-based analysis is commonly used to generate perfusion maps.
-
Perfusion Maps: Generate quantitative maps of Cerebral Blood Flow (CBF), Cerebral Blood Volume (CBV), Mean Transit Time (MTT), and Permeability Surface Area Product (PS).
-
Gadolinium-Based DCE-MRI Protocol (Example for Breast Cancer)
This protocol is a synthesis of methodologies described in the literature.
-
Patient/Animal Preparation:
-
Screen for contraindications to MRI and gadolinium-based contrast agents.
-
Establish intravenous access.
-
-
MRI Scanner and Coil Parameters:
-
Scanner Type: 1.5T or 3T MRI scanner.
-
Coil: Dedicated breast coil for human studies or appropriate surface coil for animal models.
-
-
Imaging Sequences:
-
Pre-contrast: Acquire T2-weighted and T1-weighted anatomical images.
-
T1 Mapping: Perform a pre-contrast T1 mapping sequence (e.g., using variable flip angles) to determine the baseline T1 relaxation time of the tissue. This is crucial for accurate conversion of signal intensity to contrast agent concentration.
-
DCE Sequence: Utilize a 3D T1-weighted spoiled gradient-echo sequence with fat suppression.
-
Temporal Resolution: < 20 seconds per dynamic scan.
-
Flip Angle: Optimized for T1 sensitivity (e.g., 10-30 degrees).
-
TR/TE: As short as possible.
-
-
-
Contrast Administration:
-
Contrast Agent: A macrocyclic gadolinium-based agent (e.g., Gadoteridol, Gadobutrol).
-
Dosage: 0.1 mmol/kg body weight.
-
Injection Rate: 2-3 mL/s using a power injector.
-
Saline Flush: 20 mL of saline at the same injection rate.
-
-
Image Acquisition:
-
Acquire one to two baseline (pre-contrast) dynamic scans.
-
Start the DCE sequence simultaneously with the contrast injection.
-
Continue acquiring dynamic scans for at least 5-7 minutes post-injection to capture the wash-in and wash-out phases.
-
-
Data Analysis:
-
Software: Use specialized DCE-MRI analysis software.
-
Arterial Input Function (AIF): Define an ROI in a feeding artery (e.g., subclavian or axillary artery for breast cancer).
-
Pharmacokinetic Model: The most commonly used model is the Tofts model or the extended Tofts model.
-
Perfusion Maps: Generate quantitative maps of Ktrans (volume transfer constant), Kep (rate constant), Ve (extravascular extracellular space volume fraction), and Vp (plasma volume fraction).
-
Visualization of Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
Caption: Mechanisms of contrast enhancement for this compound in CT and a gadolinium-based agent in MRI.
Experimental Workflow Diagrams
Caption: Experimental workflows for CT perfusion with this compound and DCE-MRI with a gadolinium-based agent.
Conclusion
Both this compound-based CT perfusion and gadolinium-based DCE-MRI are powerful techniques for assessing tumor perfusion. The choice between them depends on the specific research question, the available equipment, the required quantitative endpoints, and safety considerations.
-
CT perfusion with this compound offers high temporal resolution and a direct linear relationship between contrast concentration and signal (HU), making it a robust method for quantifying blood flow and volume. However, it involves ionizing radiation.
-
DCE-MRI with gadolinium-based agents provides excellent soft-tissue contrast and can quantify not only perfusion but also vessel permeability and the volume of the extravascular extracellular space, without the use of ionizing radiation. The relationship between signal and contrast concentration is more complex, requiring T1 mapping for accurate quantification.
-
This compound-based CEST-MRI is an emerging technique that offers the unique potential to assess both perfusion and tumor pH, providing a deeper understanding of the tumor microenvironment. While it shows promise, it is currently less established than the other two methods.
For longitudinal studies in drug development, the non-invasive nature of MRI may be preferable. For acute settings or when high temporal resolution is paramount, CT perfusion may be more suitable. The novel insights offered by CEST-MRI make it an exciting area for future research. Careful consideration of the experimental protocol and data analysis methods is essential for obtaining reliable and reproducible results with any of these techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. iris.unito.it [iris.unito.it]
- 4. Quantification of this compound multi-site chemical exchange properties for ratiometric chemical exchange saturation transfer (CEST) imaging of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to Iopamidol Formulations for In Vivo Research
For researchers, scientists, and professionals in drug development, the selection of an appropriate contrast agent is a critical step in the design of in vivo imaging studies. Iopamidol, a non-ionic, low-osmolar iodinated contrast medium, is a widely utilized agent in clinical and preclinical imaging. This guide provides an objective comparison of different this compound formulations and their performance against other common contrast agents, supported by experimental data, to aid in making informed decisions for your research needs.
This document summarizes key performance indicators, presents detailed experimental protocols from published studies, and visualizes experimental workflows and a potential cellular signaling pathway affected by this compound.
Performance Comparison of this compound Formulations and Alternatives
The performance of this compound is often compared with other iodinated contrast agents based on physicochemical properties, imaging efficacy, and safety profiles. The following tables summarize quantitative data from comparative in vivo studies.
Physicochemical Properties of this compound Formulations
The concentration of iodine and the resulting osmolality and viscosity are key parameters that influence the performance and tolerance of contrast agents.
| Formulation (Iodine Concentration) | Osmolality (mOsm/kg H₂O) @ 37°C | Viscosity (cP) @ 37°C |
| This compound-200 (200 mgI/mL) | 413 | 2.0 |
| This compound-300 (300 mgI/mL) | 616 | 4.7 |
| This compound-370 (370 mgI/mL) | 796 | 9.4 |
These properties are crucial as they can affect hemodynamic responses and patient comfort during administration.
Comparative In Vivo Performance: this compound vs. Other Contrast Agents
Contrast Enhancement in CT Imaging
A key performance indicator for a contrast agent is its ability to enhance tissue contrast. This is often measured in Hounsfield Units (HU).
| Contrast Agent | Mean Aortic Enhancement (HU) | Study Population | Key Findings |
| This compound-370 | 301.3 ± 80.2 | Patients undergoing liver CT | This compound-370 showed significantly greater arterial phase enhancement compared to Iodixanol-320.[1] |
| Iodixanol-320 | 273.6 ± 65.9 | Patients undergoing liver CT | No significant difference was observed in the portal venous phase enhancement compared to this compound-370.[1] |
| This compound | ~330 HU (at 15 min) | Mice (lung tumor model) | Provided marginal increase in contrast compared to saline control.[2] |
Renal Safety Profile
Contrast-induced nephropathy (CIN) is a potential adverse effect. Renal safety is often assessed by measuring changes in serum creatinine (SCr).
| Contrast Agent | Mean Change in SCr (mg/dL) | Study Population | Key Findings |
| This compound | 0.05 ± 0.12 | Low-risk outpatients for CT | The difference in mean SCr change between this compound and Iohexol was not considered clinically significant.[3] |
| Iohexol | 0.07 ± 0.12 | Low-risk outpatients for CT | Iohexol did not show absolute noninferiority to this compound in this study, but the small difference was deemed clinically unimportant.[3] |
| This compound | N/A (Urinary enzyme levels) | Patients for CT/Angiography | No significant difference in urinary N-acetyl-beta-glucosaminidase levels compared to Iothalamate and Diatrizoate, suggesting equivalent nephrotoxicity. |
Hemodynamic Effects
Changes in heart rate and blood pressure are important safety considerations.
| Contrast Agent | Effect on Heart Rate | Study Population | Key Findings |
| This compound-370 | Mean change of 8.0 ± 9.3 bpm | Patients undergoing MDCT | Effects on heart rate were similar to Iodixanol-320. |
| Iodixanol-320 | Mean change of 8.4 ± 14.7 bpm | Patients undergoing MDCT | Two subjects in the Iodixanol group experienced postcontrast tachycardia. |
| This compound | Significantly less effect on sinus cycle and AV nodal conduction | Patients undergoing coronary angiography | This compound was found to be superior to Diatrizoate in terms of electrophysiological effects. |
| Diatrizoate | Increased sinus cycle length and prolonged AV nodal conduction | Patients undergoing coronary angiography | Resulted in second-degree AV block in two patients in the study. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies.
In Vivo CT Imaging in a Mouse Model of Lung Cancer
-
Objective: To compare the contrast enhancement of this compound with other agents for the visualization of lung tumors in mice.
-
Animal Model: Kras-p53 mouse model of non-small-cell lung cancer.
-
Contrast Agents: this compound, an iodinated lipid agent, and an inorganic nanoparticulate agent.
-
Administration: 200 µL of this compound was injected intravenously.
-
Imaging Protocol: Micro-CT scans were performed at baseline and at 15 minutes, 1 hour, 2 hours, 4 hours, and 24 hours post-injection. Respiratory gating was used to minimize motion artifacts.
-
Data Analysis: Contrast enhancement in the left ventricle was measured in Hounsfield Units (HU).
Comparison of Renal Effects of this compound and Iodixanol in Rats
-
Objective: To compare the effects of this compound and Iodixanol on urine flow, viscosity, and glomerular filtration rate in rats.
-
Animal Model: Male Wistar rats.
-
Contrast Agents: this compound (370 mgI/mL) and Iodixanol (320 mgI/mL).
-
Administration: A 1.5 mL bolus was injected into the thoracic aorta.
-
Experimental Groups:
-
Group 1: this compound, with access to drinking water only.
-
Group 2: Iodixanol, with access to drinking water only.
-
Group 3: this compound, with saline infusion (4 mL/hour per kg).
-
Group 4: Iodixanol, with saline infusion (4 mL/hour per kg).
-
-
Data Collection: Urine was collected in 10-minute intervals. Urine viscosity and creatinine clearance (for GFR) were measured.
Cerebral Angiography in a Rabbit Model
-
Objective: To investigate factors contributing to blood-brain barrier (BBB) disruption following intracarotid injection of this compound.
-
Animal Model: Male white rabbits.
-
Contrast Agent: this compound (300 mgI/mL and 150 mgI/mL).
-
Administration: Intracarotid injection.
-
Experimental Variables: Iodine concentration, temperature of the contrast medium (37°C or 24°C), and injection duration (1 or 30 seconds).
-
Evaluation: BBB disruption was assessed by pre- and post-contrast enhanced MRI, looking for abnormal enhancement of the brain parenchyma.
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo CT Imaging in Mice
Experimental Workflow for Comparative Renal Effects in Rats
Potential Cellular Signaling Pathway of this compound-Induced Nephrotoxicity
While the primary mechanism of this compound is physical (X-ray attenuation), recent research suggests it can induce cellular stress, particularly in renal cells. One study has indicated that this compound's nephrotoxicity is associated with mitochondrial impairment.
References
- 1. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal toxicity of contrast agents: this compound, iothalamate, and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative investigation of i.v. iohexol and this compound: effect on renal function in low-risk outpatients undergoing CT - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Batch-to-Batch Variability of Iopamidol for Research: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Iopamidol, a non-ionic, iodinated contrast medium, ensuring consistency across different batches is paramount to the reproducibility and validity of experimental results. While this compound is widely used in clinical diagnostics, its application in preclinical and basic research necessitates a thorough understanding of potential batch-to-batch variability. This guide provides a comparative overview of the analytical methods used to assess the purity and consistency of this compound, compares its properties to other common non-ionic contrast agents, and presents experimental data on its biological effects, empowering researchers to make informed decisions for their study designs.
Understanding this compound and its Potential for Variability
This compound is synthesized through a multi-step chemical process that can introduce various process-related impurities.[1] These can include unreacted starting materials, by-products from side reactions, and residual solvents.[2] Furthermore, degradation impurities can form over time due to factors like hydrolysis or oxidation.[2] The presence and concentration of these impurities can theoretically vary from one manufacturing batch to another, potentially influencing experimental outcomes.
While publicly available data directly comparing the quantitative impurity profiles of different this compound batches is limited, the principles of pharmaceutical quality control mandate that manufacturers adhere to strict specifications defined by pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3] Researchers can employ the analytical techniques outlined in this guide to verify the consistency of the this compound they procure for their studies.
Comparison of Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is the cornerstone for identifying and quantifying this compound and its related impurities.[3] Advances in this technology, such as Ultra-Performance Liquid Chromatography (UPLC), offer improved speed and resolution. For structural elucidation of unknown impurities, Mass Spectrometry (MS) is invaluable.
| Analytical Method | Principle | Key Performance Characteristics | Application in this compound Analysis |
| HPLC-UV | Separation based on polarity, UV detection | Robust, widely available, good for quantification | Standard method for purity assessment and quantification of known impurities. |
| UPLC-PDA | Separation using sub-2 µm particles, photodiode array detection | Faster run times, higher resolution and sensitivity | High-throughput screening and resolving complex impurity profiles. |
| LC-MS/MS | Separation coupled with mass-based detection | High sensitivity and specificity, structural information | Identification of unknown impurities and quantification of trace-level contaminants. |
| Headspace GC-FID/MS | Separation of volatile compounds, flame ionization or mass detection | High specificity for volatile organic compounds | Analysis of residual solvents from the manufacturing process. |
Physicochemical Properties of this compound and Alternatives
The selection of a contrast agent for research often depends on its physicochemical properties. This compound is a non-ionic monomer, a characteristic it shares with other commonly used agents like Iohexol and Iopromide. These properties contribute to their lower osmolality and better safety profile compared to older ionic agents.
| Property | This compound | Iohexol | Iopromide | Iodixanol |
| Classification | Non-ionic Monomer | Non-ionic Monomer | Non-ionic Monomer | Non-ionic Dimer |
| Molecular Weight ( g/mol ) | 777.1 | 821.1 | 791.1 | 1550.2 |
| Iodine Content (mg/mL) of common formulations | 300, 370 | 300, 350 | 300, 370 | 320 |
| Viscosity (mPa·s at 37°C for ~300 mgI/mL) | ~4.7 | ~6.3 | ~4.6 | ~11.8 |
| Osmolality (mOsm/kg H₂O for ~300 mgI/mL) | ~616 | ~695 | ~607 | ~290 (iso-osmolar) |
Comparative Performance in Preclinical and In Vitro Models
While direct comparisons of batch-to-batch variability are scarce, studies comparing this compound to other non-ionic contrast agents provide valuable insights into their relative biological effects.
| Comparison Metric | This compound vs. Ioversol (in vitro/animal) | This compound vs. Iohexol (Clinical, Renal Function) | This compound vs. Iodixanol (Clinical, MDCT) |
| Partition Coefficient | Superior to Ioversol | Not Applicable | Not Applicable |
| Lysozyme Inhibition | Superior to Ioversol | Not Applicable | Not Applicable |
| Erythrocyte Morphology | Superior to Ioversol | Not Applicable | Not Applicable |
| Mean Change in Serum Creatinine (mg/dL) | Not Applicable | 0.05 ± 0.12 | Not Applicable |
| Vascular Enhancement (HU in MDCT) | Not Applicable | Not Applicable | Similar to Iodixanol 320 |
| Adverse Effects | Better tolerance than Ioversol | Statistically insignificant difference from Iohexol | Higher frequency than Iodixanol |
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This protocol outlines a representative reversed-phase HPLC method for the quantification of this compound and its related substances.
a. Materials and Reagents:
-
This compound reference standard and samples
-
Reference standards for known impurities (e.g., this compound Related Compound A, C)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile. A typical gradient might start at 95% water, ramping to 50% water over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
c. Preparation of Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard in water at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Dissolve the this compound sample in water to achieve a similar concentration to the standard solution.
-
Impurity Standard Solutions: Prepare individual stock solutions of known this compound impurities in water.
d. Procedure:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (water), followed by the standard and sample solutions.
-
Identify and quantify impurities in the sample solution by comparing their retention times and peak areas to those of the reference standards.
In Vitro Assessment of this compound-Induced Mitochondrial Dysfunction
This protocol is based on findings that this compound can affect mitochondrial function in human embryonic kidney (HEK293T) cells.
a. Materials and Reagents:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
This compound solution (sterile)
-
ATP Assay Kit (e.g., luciferase-based)
-
Mitochondrial membrane potential probe (e.g., JC-1 or TMRM)
-
Reactive Oxygen Species (ROS) probe (e.g., MitoSOX Red)
-
Fluorescence microscope or plate reader
b. Procedure:
-
Cell Culture: Culture HEK293T cells to ~80% confluency in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 mg/mL) for a defined period (e.g., 24 hours).
-
ATP Measurement: Following treatment, lyse the cells and measure intracellular ATP levels using an ATP assay kit according to the manufacturer's instructions.
-
Mitochondrial Membrane Potential: Incubate treated cells with a mitochondrial membrane potential probe. Measure the fluorescence using a microscope or plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates depolarization.
-
Mitochondrial ROS: Incubate treated cells with a mitochondrial ROS probe like MitoSOX Red. Measure the increase in fluorescence, which corresponds to an increase in mitochondrial superoxide levels.
Visualizations
Workflow for HPLC-based impurity analysis of this compound.
This compound's impact on mitochondrial function.
Conclusion
The consistency of this compound is a critical factor for the integrity of research findings. While manufacturers are bound by pharmacopoeial standards, the potential for batch-to-batch variability exists due to the complex synthesis and potential for degradation. Researchers should be aware of this potential and can utilize robust analytical methods like HPLC to ensure the purity and consistency of their this compound lots. Furthermore, understanding the potential biological impacts, such as effects on mitochondrial function, can aid in the interpretation of experimental data. When selecting a contrast agent, a comparison of physicochemical properties and available preclinical data with alternatives like Iohexol and Iopromide can help in choosing the most appropriate agent for a given research application.
References
Safety Operating Guide
Proper Disposal of Iopamidol: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and environmentally responsible disposal of Iopamidol, a widely used iodinated contrast agent, is critical for research laboratories and pharmaceutical development facilities. Adherence to proper disposal protocols minimizes environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the handling and disposal of this compound waste.
This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its environmental persistence and potential for forming harmful disinfection byproducts in water treatment systems, it is imperative to avoid drain disposal.[1][2] The Environmental Protection Agency (EPA) recommends that, as a best practice, all pharmaceutical waste be managed as hazardous waste to ensure the highest level of environmental protection.[3]
Core Disposal Procedures
Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of a spill, absorb the liquid with an inert material (e.g., sand, diatomite) and place it in a designated, sealed container for disposal.[5] Do not allow wash water from cleaning spills or equipment to enter drains.
There are two primary pathways for the proper management of this compound waste: recycling of unused product and disposal of contaminated or partially used materials.
Recycling of Unused, Uncontaminated this compound
Several manufacturers have implemented recycling programs to reclaim and reuse the iodine from unused contrast media, a valuable and non-renewable resource. This is the preferred method for unopened or expired, but uncontaminated, vials of this compound.
Participating Manufacturers:
| Manufacturer | Program Details |
| GE Healthcare | Provides 3-liter collection containers for unused and uncontaminated iodinated contrast media. Once full, the containers are shipped to their facility in Norway for iodine extraction and recycling into new contrast media. This program is available in the U.S., Canada, and 11 European countries. |
| Bracco Diagnostics | Offers a pilot program in Germany for the collection of leftover Imeron/Iomeron (iomeprol) and Solutrast (this compound). The collected media is processed to extract iodine for industrial use. |
Experimental Protocol for Recycling:
-
Identify Unused Product: Segregate all unopened or expired, uncontaminated vials of this compound.
-
Contact Manufacturer: Reach out to the respective manufacturer (e.g., GE Healthcare, Bracco) to enroll in their recycling program and obtain the necessary collection containers and shipping materials.
-
Collect Unused this compound: Following the manufacturer's instructions, carefully transfer the unused this compound from its original vials into the provided collection container. Do not mix with any other chemicals or waste.
-
Package and Ship: Once the container is full, seal it according to the manufacturer's protocol and arrange for shipment to the designated recycling facility.
Disposal of Contaminated or Partially Used this compound Waste
For this compound that has been used in experiments, is contaminated, or cannot be recycled, a systematic disposal process must be followed. This includes partially used vials, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, segregate all this compound-contaminated waste into a dedicated, properly labeled, and sealed hazardous waste container. This container should be made of a material chemically resistant to this compound.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the date accumulation started.
-
Rinsing of Empty Containers:
-
Thoroughly empty the contents of any original this compound containers.
-
The first rinse of the container must be collected and disposed of as hazardous waste.
-
After the first rinse is collected, subsequent rinses can be disposed of down the drain with copious amounts of water, provided local regulations permit this.
-
Deface or remove the label from the rinsed, empty container before disposing of it as regular solid waste.
-
-
Disposal of Contaminated Sharps: Any sharps (e.g., needles, syringes) contaminated with this compound should be placed in a designated sharps container that is then managed as hazardous waste.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by a licensed medical or hazardous waste contractor for incineration. Incineration is the recommended disposal method for non-hazardous pharmaceutical waste in several states.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision workflow for managing this compound waste.
References
Personal protective equipment for handling Iopamidol
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Iopamidol. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1]
| PPE Category | Recommended Equipment | Specification Notes |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and airborne particles.[1] |
| Hand Protection | Protective gloves | Chemically resistant gloves should be worn. Inspect gloves for integrity before each use. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Should be worn to prevent skin contact.[1] For larger quantities, additional protective clothing may be necessary.[2] |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when dust or aerosols may be generated.[1] A dust respirator is recommended if the material is in powder form. |
Handling and Disposal Workflow
Proper handling and disposal of this compound are critical to prevent contamination and environmental hazards. The following workflow outlines the key steps from preparation to final disposal.
Procedural Guidance
1. Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
A readily accessible safety shower and eye wash station must be available.
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in the laboratory area.
-
Solutions should be visually inspected for particulate matter and discoloration before use.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek medical attention.
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
4. Spill and Leak Procedures:
-
In case of a spill, prevent further leakage if it is safe to do so.
-
Keep the material away from drains and watercourses.
-
Absorb liquid spills with a suitable inert material such as diatomite or universal binders.
-
For solid spills, use dry clean-up procedures and avoid generating dust.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a suitable, labeled container for disposal.
5. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from strong oxidizing agents.
6. Disposal:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains, watercourses, or the soil.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
